molecular formula C8H6O4 B044296 Terephthalic acid-d4 CAS No. 60088-54-2

Terephthalic acid-d4

货号: B044296
CAS 编号: 60088-54-2
分子量: 170.15 g/mol
InChI 键: KKEYFWRCBNTPAC-RHQRLBAQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,3,5,6-2H4)Terephthalic acid is a high-purity, isotopically labeled compound where four hydrogen atoms on the aromatic ring have been replaced with deuterium (²H or D). This strategic deuteration makes it an indispensable internal standard for the precise quantitative analysis of its non-labeled counterpart, terephthalic acid, using Liquid Chromatography-Mass Spectrometry (LC-MS). By leveraging the mass difference between the deuterated and protiated molecules, researchers can achieve highly accurate quantification, correcting for variations in sample preparation and instrument response, which is critical in metabolomic studies and environmental monitoring of this industrial chemical.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,3,5,6-tetradeuterioterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEYFWRCBNTPAC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208831
Record name (2,3,5,6-2H4)Terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60088-54-2
Record name 1,4-Benzene-2,3,5,6-d4-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60088-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3,5,6-2H4)Terephthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060088542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3,5,6-2H4)Terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3,5,6-2H4)terephthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Terephthalic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Terephthalic acid-d4. The information is curated for professionals in research and development who require precise data for experimental design, analytical method development, and drug development applications.

Core Physical Properties

This compound, the deuterated analog of terephthalic acid, is a valuable stable isotope-labeled compound used in a variety of research applications, including as an internal standard in mass spectrometry-based studies. Its physical properties are comparable to its non-deuterated counterpart, with slight variations attributable to the isotopic substitution.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueCitations
Chemical Name Terephthalic-2,3,5,6-d4 acid[1][2]
Synonyms 1,4-Benzene-d4-dicarboxylic acid[3][4]
CAS Number 60088-54-2[1][2][3][5]
Molecular Formula C₈H₂D₄O₄ or C₆D₄(CO₂H)₂[3][5]
Molecular Weight 170.16 g/mol [1][2][3][5][6]
Appearance Solid, crystalline powder[5][7]
Melting Point >300 °C (literature value)[7]
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[8] Expected to have low solubility in water and be more soluble in alkaline solutions and some polar organic solvents, similar to terephthalic acid.[9][10]
Isotopic Purity Typically ≥98 atom % D[3][11]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of deuterated compounds are analogous to those for their non-labeled counterparts. Standard methodologies are described below.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][5]

  • Apparatus: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.[5]

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[6]

  • Observation: The temperature at which the substance first begins to liquefy is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[2][5]

  • Purity Indication: A narrow melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

Solubility is a crucial parameter for sample preparation, formulation, and in vitro assay development.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, buffers at various pH) in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through an inert filter.[10]

  • Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a calibration curve of known standards.[10][11]

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.[10]

Visualizations

Isotopic Relationship Diagram

The following diagram illustrates the structural relationship between standard Terephthalic acid and its deuterated form, this compound, where four hydrogen atoms on the benzene (B151609) ring are substituted with deuterium (B1214612).

G Isotopic Relationship of Terephthalic Acid cluster_0 Terephthalic Acid (Unlabeled) cluster_1 This compound (Labeled) TA C₈H₆O₄ (MW: 166.13 g/mol) TAd4 C₈H₂D₄O₄ (MW: 170.16 g/mol) TA->TAd4 Isotopic Substitution (H → D) G start This compound Sample ms Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Isotopic Enrichment start->ms nmr Nuclear Magnetic Resonance (NMR) - Confirm Structure - Verify Deuterium Positions start->nmr hplc High-Performance Liquid Chromatography (HPLC) - Assess Chemical Purity start->hplc end Confirmed High-Purity This compound ms->end nmr->end hplc->end

References

Terephthalic acid-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Terephthalic acid-d4, a deuterated analog of terephthalic acid. This document covers its core physicochemical properties, a detailed experimental protocol for its application in quantitative analysis, and a relevant metabolic pathway.

Core Properties of this compound

This compound is a stable, isotopically labeled form of terephthalic acid, where the four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an excellent internal standard for the accurate quantification of unlabeled terephthalic acid.

PropertyValue
CAS Number 60088-54-2
Molecular Formula C₈H₂D₄O₄
Molecular Weight 170.16 g/mol
Appearance White to off-white solid
Melting Point >300 °C
Applications Internal standard for quantitative analysis, environmental analysis, metabolic research

Experimental Protocol: Quantification of Terephthalic Acid in Human Plasma by LC-MS/MS using an Isotope-Labeled Internal Standard

This section outlines a robust and sensitive method for the quantification of terephthalic acid (TPA) in human plasma using a deuterated internal standard, such as this compound. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in complex biological matrices, as it effectively compensates for variations during sample preparation and instrument response. This protocol is adapted from a method using a structurally similar deuterated standard, p-Toluic acid-d3.

1. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Terephthalic acid and this compound into separate 10 mL volumetric flasks. Dissolve the compounds in methanol (B129727) and bring to volume.

  • Working Standard Solutions: Prepare serial dilutions of the Terephthalic acid primary stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards at desired concentrations.

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution in a 50:50 (v/v) methanol:water mixture.

2. Sample Preparation

The following procedure employs a combination of protein precipitation and solid-phase extraction (SPE) to ensure a clean sample for LC-MS/MS analysis.

  • Protein Precipitation:

    • To 100 µL of human plasma, add 20 µL of the Internal Standard Working Solution (1 µg/mL).

    • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analyte and the internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor the transition for Terephthalic acid (e.g., m/z 165 -> 121).

      • Monitor the transition for this compound (e.g., m/z 169 -> 125).

4. Quantification

The concentration of terephthalic acid in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the working standard solutions.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample spike Spike with This compound (IS) plasma->spike Add IS ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe Load Supernatant evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis (ESI-, MRM) evap->lcms Inject Sample data Data Processing lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Workflow for the quantification of terephthalic acid in plasma.

Metabolic Pathway: Bacterial Degradation of Terephthalic Acid

While this compound is primarily used as an analytical standard, its non-deuterated counterpart, terephthalic acid, is a persistent environmental pollutant resulting from the degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) plastics.[1] Certain bacterial consortia are capable of metabolizing terephthalic acid, using it as a sole carbon source.[1][2] The degradation pathway often involves the activation of the benzoate (B1203000) degradation pathway.[1] A key initial step in this aerobic metabolic pathway is the dihydroxylation of the aromatic ring.

The metabolic process in some bacteria, such as Paraburkholderia fungorum, is initiated by the enzyme terephthalate-1,2-dioxygenase.[1] This enzyme converts terephthalic acid into an intermediate that can then enter the central carbon metabolism of the bacterium.

G TPA Terephthalic Acid (TPA) Intermediate (1R,2S)-dihydroxy-4- carboxycyclohexa-3,5-diene-1-carboxylate TPA->Intermediate terephthalate-1,2-dioxygenase PCA Protocatechuate (PCA) Intermediate->PCA dehydrogenase Benzoate Benzoate Degradation Pathway PCA->Benzoate Metabolism Central Carbon Metabolism Benzoate->Metabolism

Bacterial metabolic pathway for terephthalic acid degradation.

References

A Technical Guide to the Isotopic Enrichment and Purity of Terephthalic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of Terephthalic acid-d4 (1,4-Benzenedicarboxylic-2,3,5,6-d4 acid). It details the analytical methodologies used to determine these critical quality attributes and offers insights into the synthesis and purification of this isotopically labeled compound.

Quantitative Data Summary

The isotopic enrichment and chemical purity of commercially available this compound are crucial for its application as an internal standard in quantitative analyses. The following tables summarize typical specifications provided by various suppliers.

Table 1: Isotopic Enrichment of this compound

ParameterSpecificationAnalytical Method
Isotopic Enrichment≥ 98 atom % DMass Spectrometry, NMR Spectroscopy
Deuterium (B1214612) IncorporationNominal +4 amuMass Spectrometry

Table 2: Chemical Purity of this compound

ParameterSpecificationAnalytical Method
Chemical Purity≥ 98%HPLC
> 95%HPLC[1]
FormWhite to off-white solidVisual Inspection
SolubilitySoluble in DMSOVisual Inspection

Experimental Protocols

This section outlines the general experimental methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of p-xylene (B151628) followed by oxidation. A representative, though not exhaustive, protocol is described below.

2.1.1. Deuteration of p-Xylene

A common method for deuteration of the aromatic ring is through hydrogen-deuterium (H/D) exchange catalyzed by a metal catalyst in the presence of a deuterium source.

  • Materials: p-Xylene, Deuterium oxide (D₂O, 99.9 atom % D), Palladium on carbon (Pd/C, 10%), or other suitable catalysts like Rhodium or Platinum.[2]

  • Procedure:

    • In a high-pressure reactor, combine p-xylene and a catalytic amount of Pd/C.

    • Add an excess of deuterium oxide to the mixture.

    • Seal the reactor and heat to an elevated temperature (e.g., 150-200 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the H/D exchange on the aromatic ring.

    • After cooling, the organic layer containing p-xylene-d10 (B166488) is separated, washed with water, and dried.

2.1.2. Oxidation of p-Xylene-d10 to this compound

The deuterated p-xylene is then oxidized to form this compound. The Amoco process is a widely used industrial method for the oxidation of p-xylene.[3][4]

  • Materials: p-Xylene-d10, Acetic acid-d4 (as solvent), Cobalt(II) acetate (B1210297) tetrahydrate, Manganese(II) acetate tetrahydrate, Sodium bromide, Compressed air or oxygen.

  • Procedure:

    • Charge a titanium autoclave with p-xylene-d10, acetic acid-d4, and the catalyst mixture (cobalt and manganese salts and sodium bromide).

    • Pressurize the reactor with compressed air or oxygen and heat to approximately 175-225 °C.

    • Maintain the reaction under pressure with continuous stirring and air/oxygen flow for several hours.

    • Cool the reactor, vent the pressure, and collect the crude this compound product by filtration.

Purification of this compound

Crude this compound often contains impurities such as 4-carboxybenzaldehyde-d3 (4-CBA-d3) and p-toluic acid-d7. Purification is typically achieved through recrystallization.

  • Procedure:

    • Dissolve the crude this compound in a suitable solvent at an elevated temperature. Solvents can include water at high temperature and pressure, or organic solvents like dimethylformamide (DMF) or a mixture of acetic acid and water.[5][6]

    • Hot-filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to induce crystallization of the purified this compound.

    • Collect the crystals by filtration, wash with a cold solvent to remove residual impurities, and dry under vacuum.

Analytical Methods

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the isotopic labeling pattern and assessing isotopic enrichment.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.[7][8][9][10] The sample should be fully dissolved to ensure a high-quality spectrum.

    • Filter the sample if any particulate matter is present.[11]

  • ¹H NMR Analysis: The ¹H NMR spectrum is used to quantify the amount of residual protons on the aromatic ring. The absence or significant reduction of signals in the aromatic region (around 8 ppm for terephthalic acid) indicates a high degree of deuteration.

  • ²H NMR Analysis: The ²H NMR spectrum directly detects the deuterium nuclei, confirming their presence and location on the aromatic ring.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic enrichment and confirming the mass of the deuterated compound.

  • Ionization Method: Electrospray ionization (ESI) in negative ion mode is a common method for analyzing carboxylic acids like terephthalic acid.[12][13] Atmospheric pressure chemical ionization (APCI) can also be used.[14]

  • Analysis: High-resolution mass spectrometry (HRMS) is employed to resolve the isotopic distribution of the molecular ion. The mass spectrum will show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms. The relative intensities of these peaks are used to calculate the atom % D enrichment. For this compound, the most abundant ion should correspond to the fully deuterated species.

2.3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of this compound by separating it from non-deuterated impurities.

  • Column: A reversed-phase C18 column is commonly used.[15]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol.[1][16][17][18] The pH of the mobile phase is often acidic to ensure the carboxylic acid is in its protonated form.[16]

  • Detection: UV detection at a wavelength where terephthalic acid absorbs, such as 240 nm or 254 nm, is standard.[16]

  • Impurity Profiling: HPLC can separate and quantify key impurities such as 4-carboxybenzaldehyde and p-toluic acid.

2.3.4. Gas Chromatography/Mass Spectrometry (GC/MS)

For the analysis of more volatile impurities, GC/MS can be employed, often after a derivatization step to convert the non-volatile terephthalic acid into a more volatile ester.[19][20]

  • Derivatization: Esterification to form, for example, the dimethyl or diethyl ester of terephthalic acid is a common derivatization method.[20][21]

  • Analysis: The derivatized sample is then injected into the GC/MS for separation and identification of impurities.[22]

Visualizations

Logical Workflow for Quality Control of this compound

The following diagram illustrates the logical workflow for the comprehensive quality control analysis of this compound, integrating the key analytical techniques.

QC_Workflow start Crude this compound purification Purification (e.g., Recrystallization) start->purification purified_product Purified this compound purification->purified_product hplc HPLC-UV (Chemical Purity) purified_product->hplc ms HRMS (Isotopic Enrichment, Molecular Weight) purified_product->ms nmr NMR (¹H, ²H) (Isotopic Purity, Structure) purified_product->nmr final_product Qualified this compound hplc->final_product ms->final_product nmr->final_product

Caption: Quality Control Workflow for this compound.

General Synthesis Pathway

This diagram outlines a general synthetic route for the preparation of this compound.

Synthesis_Pathway px p-Xylene deuteration H/D Exchange (D₂O, Catalyst) px->deuteration px_d10 p-Xylene-d10 deuteration->px_d10 oxidation Oxidation (Air/O₂, Catalyst) px_d10->oxidation tpa_d4 This compound oxidation->tpa_d4

Caption: General Synthesis of this compound.

References

Technical Guide: Solubility of Terephthalic Acid-d4 in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Core Subject: A detailed examination of the solubility characteristics of Terephthalic Acid-d4 (1,4-Benzenedicarboxylic-d4 acid), a crucial isotopically labeled compound in research and development. This guide provides quantitative data, experimental methodologies for solubility determination, and a practical workflow for its application as an internal standard.

Disclaimer: Quantitative solubility data for deuterated terephthalic acid (this compound) is not widely available in published literature. The data presented in this guide is for the non-deuterated analogue, terephthalic acid. The solubility of isotopically labeled compounds is generally considered to be very similar to their non-labeled counterparts, but minor deviations may exist. The qualitative information provided for this compound should be considered alongside the quantitative data for its analogue.

Quantitative Solubility Data

Terephthalic acid is known for its low solubility in water and most common organic solvents at ambient temperature. Its solubility is significantly enhanced in polar aprotic solvents and under alkaline conditions.[1] The solubility generally increases with temperature.[1]

Below is a summary of the quantitative solubility of terephthalic acid in various common laboratory solvents.

SolventTemperature (°C)Solubility ( g/100g of Solvent)Solubility (mg/mL)Molarity (mol/L)
Dimethyl Sulfoxide (DMSO) 2519.0 - 20.0~209 - 220~1.26 - 1.32
N,N-Dimethylformamide (DMF) 256.7~71~0.43
Methanol 250.1~0.8~0.05
Water 250.0017~0.017~0.0001

Note on this compound in DMSO: One supplier reports a solubility of 100 mg/mL (587.68 mM) in DMSO, requiring ultrasonic treatment to achieve dissolution. This suggests that while high concentrations are attainable, the dissolution kinetics may be slow.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound, based on the widely accepted isothermal saturation shake-flask method .[2]

2.1 Objective

To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature and pressure.

2.2 Materials and Equipment

  • This compound (solid, high purity)

  • Solvent of interest (e.g., DMSO, HPLC grade)

  • Analytical balance

  • Thermostatic orbital shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps (B75204) (e.g., 4 mL)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2.3 Procedure

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained throughout the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial containing the excess solid.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established by sampling at different time points (e.g., 24, 48, 72 hours) and confirming that the measured concentration no longer changes.[2]

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This filtration step is critical to remove any undissolved micro-particles.

  • Dilution and Analysis: Record the weight of the collected saturated solution. Dilute the sample gravimetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the analyte should be used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration in the diluted sample, accounting for the dilution factor. The result can be expressed in various units such as mg/mL, g/100g of solvent, or molarity.

Visualization of Experimental Workflow

The primary application of this compound in drug development and research is as an internal standard for the quantitative analysis of unlabeled terephthalic acid or structurally similar analytes by mass spectrometry.[3] The stable isotope label ensures that the internal standard has nearly identical chemical and physical properties to the analyte, allowing it to accurately correct for variations during sample preparation and analysis.

The following diagram illustrates a typical workflow for using this compound as an internal standard in a bioanalytical LC-MS/MS assay.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with TPA-d4 (Internal Standard) Sample->Spike Extract Protein Precipitation & Solid Phase Extraction (SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation (LC Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS Detection) Ionize->Detect Integrate Integrate Peak Areas (Analyte & TPA-d4) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / TPA-d4) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

References

A Technical Guide to High-Purity Terephthalic Acid-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terephthalic acid-d4 (TPA-d4), the deuterated isotopologue of terephthalic acid, is a high-purity stable isotope-labeled compound increasingly utilized in advanced research and development. Its unique properties make it an invaluable tool in applications ranging from the synthesis of novel materials to critical bioanalytical and pharmacokinetic studies. This technical guide provides an in-depth overview of commercially available high-purity TPA-d4, its applications, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Commercial Suppliers and Purity Specifications

The selection of a suitable commercial supplier for high-purity this compound is contingent on the specific requirements of the intended application, particularly concerning chemical and isotopic purity. High chemical purity ensures the absence of unwanted side reactions or analytical interference, while high isotopic purity (or isotopic enrichment) is critical for applications relying on mass differentiation.

Below is a summary of prominent commercial suppliers and their typical product specifications. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate and up-to-date information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightChemical PurityIsotopic Purity (atom % D)
Sigma-Aldrich (Merck) Terephthalic-2,3,5,6-d4 acid60088-54-2C₈D₄H₂O₄170.1698% (CP)98
Cambridge Isotope Laboratories, Inc. Terephthalic acid (ring-D₄, 98%)60088-54-2COOHC₆D₄COOH170.1698%98
MedChemExpress This compound60088-54-2C₈H₂D₄O₄170.16≥98%Not specified
CDN Isotopes Terephthalic-2,3,5,6-d4 Acid60088-54-2C₆D₄(COOH)₂170.16Not specified98
ChemScene This compound60088-54-2C₈H₂D₄O₄170.16≥98%Not specified
LGC Standards Terephthalic-2,3,5,6-d4 Acid60088-54-2C₈ ²H₄ H₂ O₄170.16Min 98%98
Pharmaffiliates Terephthalic-d4 Acid60088-54-2C₈H₂D₄O₄170.16Not specifiedNot specified
BOC Sciences Terephthalic acid-[2,3,5,6-d4]60088-54-2C₈H₂D₄O₄170.1698% by CP98
Caltag Medsystems (TargetMol) Terephthalic-d4 Acid60088-54-2C₈D₄H₂O₄170.1698%Not specified
Central Drug House (P) Ltd. Terephthalic -d4-Acid for NMR Spectroscopy60088-54-2C₈H₂D₄O₄170.16Min. 99.0 atom%D99

Note: "CP" refers to Chemically Pure. Isotopic purity is typically determined by mass spectrometry or NMR.

Key Applications and Experimental Protocols

High-purity this compound serves as a versatile tool in several scientific domains. Its primary applications include its use as a linker in the synthesis of Metal-Organic Frameworks (MOFs), as a tracer in studies of Polyethylene Terephthalate (PET) degradation, and as an internal standard in bioanalytical methods for drug development.

Synthesis of Metal-Organic Frameworks (MOFs)

Terephthalic acid is a common organic linker used to construct MOFs, which are crystalline materials with a high surface area and tunable porosity. The use of deuterated linkers like TPA-d4 can be advantageous for certain characterization techniques, such as neutron scattering, or for studying host-guest interactions within the framework.

General Experimental Protocol for MOF Synthesis (e.g., MOF-5):

  • Solution Preparation:

    • Dissolve this compound in a suitable solvent, such as N,N-dimethylformamide (DMF).

    • In a separate container, dissolve a metal salt (e.g., zinc acetate (B1210297) dihydrate for MOF-5) in DMF.

  • Reaction:

    • Slowly add the metal salt solution to the TPA-d4 solution with stirring. The formation of a precipitate may be observed.

    • The reaction mixture is typically heated in a sealed vessel under solvothermal conditions (e.g., in an oven at a specific temperature for a set duration) to promote crystal growth.

  • Isolation and Activation:

    • After cooling, the crystalline product is collected by filtration or centrifugation.

    • The collected solid is washed multiple times with a solvent like DMF to remove unreacted starting materials.

    • To activate the MOF (i.e., remove solvent molecules from the pores), the material is often solvent-exchanged with a more volatile solvent (e.g., chloroform (B151607) or acetone) and then heated under vacuum.

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Isolation & Activation TPA_d4 This compound Mixing Mixing and Stirring TPA_d4->Mixing Metal_Salt Metal Salt (e.g., Zinc Acetate) Metal_Salt->Mixing Solvent_DMF Solvent (DMF) Solvent_DMF->Mixing Solvothermal Solvothermal Synthesis (Heating) Mixing->Solvothermal Filtration Filtration / Centrifugation Solvothermal->Filtration Washing Washing Filtration->Washing Activation Solvent Exchange & Vacuum Heating Washing->Activation Final_MOF Activated MOF Crystals Activation->Final_MOF

Fig. 1: General workflow for the synthesis of a Metal-Organic Framework using this compound as an organic linker.
Monitoring Polyethylene Terephthalate (PET) Degradation

The enzymatic or chemical degradation of PET plastic yields its constituent monomers, terephthalic acid and ethylene (B1197577) glycol.[1][2][3] TPA-d4 can be used as an internal standard or tracer to accurately quantify the amount of TPA produced during these degradation studies, which is crucial for determining reaction kinetics and efficiency.

General Experimental Protocol for Monitoring PET Degradation:

  • Reaction Setup:

    • Incubate PET material (e.g., film, powder) with a degradation agent (e.g., a specific enzyme like PETase, or a chemical catalyst in solution).

  • Sample Collection:

    • At various time points, collect aliquots of the reaction mixture.

  • Sample Preparation:

    • Stop the reaction in the aliquots (e.g., by adding a quenching solution or by heat inactivation).

    • Add a known concentration of this compound as an internal standard.

    • Process the sample for analysis (e.g., filtration, derivatization if necessary).

  • Analysis:

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

    • Quantify the amount of TPA produced by comparing its peak area to the peak area of the TPA-d4 internal standard.

PET_Degradation_Monitoring PET_Material PET Plastic Reaction Degradation Reaction PET_Material->Reaction Degradation_Agent Enzyme / Catalyst Degradation_Agent->Reaction Aliquots Collect Aliquots at Time Points Reaction->Aliquots Quench Quench Reaction Aliquots->Quench Add_IS Spike with TPA-d4 (Internal Standard) Quench->Add_IS Analysis HPLC-MS/UV Analysis Add_IS->Analysis Quantification Quantify TPA Production Analysis->Quantification

Fig. 2: Workflow for monitoring PET degradation using this compound as an internal standard.
Internal Standard in Bioanalytical and Pharmacokinetic Studies

In drug development, deuterated compounds are widely used as internal standards for the quantification of analytes in complex biological matrices like plasma, urine, or tissue homogenates.[4][][6] The stable isotope-labeled internal standard (SIL-IS) has nearly identical chemical and physical properties to the analyte, but a different mass. This allows it to co-elute chromatographically and experience similar matrix effects and ionization suppression/enhancement during mass spectrometry analysis, leading to highly accurate and precise quantification.[7]

While TPA itself is not typically a drug, its quantification in biological fluids is important for toxicokinetic and biomonitoring studies due to human exposure from PET plastics.[7] Furthermore, the methodology is directly applicable to drug molecules where a deuterated analog is used as an internal standard.

General Experimental Protocol for Quantification in Human Plasma using LC-MS/MS:

  • Preparation of Standards:

    • Prepare a primary stock solution of the analyte (e.g., Terephthalic acid) and the internal standard (this compound) in a suitable solvent like methanol.

    • Create a series of working standard solutions by serially diluting the analyte stock solution.

    • Prepare a working internal standard solution at a fixed concentration.

  • Sample Preparation:

    • To a small volume of plasma sample (and to calibration standards and quality controls), add the working internal standard solution.

    • Perform protein precipitation by adding a solvent such as acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

    • (Optional but recommended for cleaner samples) Perform Solid-Phase Extraction (SPE) on the supernatant to further remove interfering matrix components.

    • Evaporate the final eluate to dryness and reconstitute in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate HPLC or UPLC column (e.g., a C18 column).

    • Separate the analyte and internal standard using a suitable mobile phase gradient.

    • Detect and quantify the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific mass transitions for the analyte and the SIL-IS are monitored.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample / Calibrator / QC Add_IS Add TPA-d4 (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Reconstitution Evaporation & Reconstitution SPE->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Processing Data Processing (Peak Area Ratio Calculation) LC_MS->Data_Processing Calibration Calibration Curve Generation Data_Processing->Calibration Quantification Concentration Determination Calibration->Quantification

Fig. 3: A typical bioanalytical workflow for the quantification of an analyte in plasma using a deuterated internal standard like TPA-d4.

Conclusion

High-purity this compound is a critical enabling tool for researchers and developers in materials science, environmental science, and the pharmaceutical industry. Its utility as a building block for novel materials, a tracer for degradation studies, and an internal standard for sensitive bioanalytical methods underscores the importance of sourcing material with well-defined chemical and isotopic purity. By understanding the available commercial options and applying robust experimental protocols, scientists can leverage the unique properties of TPA-d4 to achieve greater accuracy, precision, and insight in their research endeavors.

References

In-Depth Technical Guide: Safety and Handling of Terephthalic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Terephthalic acid-d4, a deuterated form of terephthalic acid used in various research and development applications. The following sections detail hazard identification, protective measures, emergency procedures, and summaries of key toxicological studies, presented in a format designed for scientific and technical personnel.

Section 1: Chemical Identification and Physical Properties

This compound is a stable, isotopically labeled compound. Its physical and chemical properties are summarized below.

PropertyValue
Chemical Name Benzene-1,4-dicarboxylic-2,3,5,6-d4 acid
Synonyms Terephthalic acid (ring-d4)
CAS Number 60088-54-2
Molecular Formula C₈H₂D₄O₄
Molecular Weight 170.16 g/mol
Appearance White to off-white solid (crystalline powder)
Melting Point >300 °C
Water Solubility Low

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard StatementPictogram
Skin Irritation2H315: Causes skin irritation
alt text
Eye Irritation2AH319: Causes serious eye irritation
alt text
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
alt text

Section 3: Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

AspectGuideline
Handling Avoid contact with skin and eyes.[1] Avoid formation and inhalation of dust.[1] Use in a well-ventilated area or with local exhaust ventilation.[2] Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[3]
Storage Store in a cool, dry, and well-ventilated place.[3] Keep container tightly closed.[1] Store away from strong oxidizing agents.[1]
Incompatible Materials Strong oxidizing agents.[1]

Section 4: Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.[1]
Skin Protection Protective gloves (e.g., nitrile rubber). Lab coat or other protective clothing.[1]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level exposures, use a P100 (US) or P3 (EU EN 143) respirator filter.

Section 5: First-Aid Measures

In case of exposure, follow these first-aid procedures.

Exposure RouteFirst-Aid Measure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Section 6: Fire-Fighting Measures

AspectGuideline
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
Specific Hazards Hazardous decomposition products formed under fire conditions include carbon oxides.[1]
Protective Equipment Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Section 7: Accidental Release Measures

AspectGuideline
Personal Precautions Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[2]
Environmental Precautions Do not let the product enter drains.[2]
Methods for Cleaning Up Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Section 8: Experimental Protocols for Toxicological Assessment

The toxicological data for Terephthalic acid are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for key toxicological endpoints are detailed below. While specific studies on the deuterated form are not widely published, the protocols for the parent compound are directly applicable.

Acute Dermal Toxicity (Following OECD Guideline 402)
  • Principle : This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.

  • Methodology :

    • Test Animals : Healthy, young adult albino rabbits are typically used.

    • Dosage : A limit test is often performed first, where a single high dose (e.g., 2000 mg/kg body weight) is applied.

    • Application : The test substance is applied to a small area of shaved skin (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

    • Observation : Animals are observed for mortality, signs of toxicity, and body weight changes for at least 14 days.

    • Necropsy : At the end of the study, all animals are subjected to a gross necropsy.

Skin Irritation/Corrosion (Following OECD Guideline 404)
  • Principle : This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Methodology :

    • Test Animals : Albino rabbits are the preferred species.

    • Application : A small amount (0.5 g) of the test substance is applied to a shaved patch of skin and covered with a gauze patch.

    • Exposure : The exposure period is typically 4 hours. After exposure, the residual substance is removed.

    • Observation : The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

Eye Irritation/Corrosion (Following OECD Guideline 405)
  • Principle : This test evaluates the potential of a substance to produce irritation or damage to the eye.

  • Methodology :

    • Test Animals : Albino rabbits are used.

    • Application : A small amount (e.g., 0.1 mL for liquids, or not more than 100 mg for solids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • Observation : The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling using a standardized scoring system.

Bacterial Reverse Mutation Test (Ames Test)
  • Principle : This in vitro assay is used to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Methodology :

    • Bacterial Strains : A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and often an Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations.

    • Metabolic Activation : The test is performed both with and without a mammalian metabolic activation system (S9 fraction, typically from rat liver) to mimic metabolism in mammals.

    • Procedure :

      • The test substance at various concentrations is mixed with the bacterial culture and the S9 mix (or buffer).

      • This mixture is then plated on a minimal agar (B569324) medium that lacks histidine.

      • The plates are incubated for 48-72 hours.

    • Evaluation : The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. Studies on terephthalic acid have shown no mutagenic effects in this test system.[1]

Section 9: Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial identification to disposal.

Safety_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_response Response cluster_disposal Disposal Identify_Hazards Identify Hazards (H315, H319, H335) Gather_PPE Gather Required PPE (Gloves, Goggles, Lab Coat) Identify_Hazards->Gather_PPE Review_SDS Review Safety Data Sheet Review_SDS->Identify_Hazards Use_Ventilation Work in Ventilated Area Gather_PPE->Use_Ventilation Avoid_Contact Avoid Skin/Eye Contact and Dust Inhalation Use_Ventilation->Avoid_Contact Weigh_Handle Weigh and Handle Chemical Avoid_Contact->Weigh_Handle Spill Spill Weigh_Handle->Spill Exposure Exposure Weigh_Handle->Exposure Fire Fire Weigh_Handle->Fire Dispose Dispose of Waste (Follow Regulations) Weigh_Handle->Dispose After Use Spill_Response Contain and Clean Up Spill (Avoid Dust) Spill->Spill_Response Exposure_Response Administer First Aid (Inhalation, Skin, Eyes) Exposure->Exposure_Response Fire_Response Use Appropriate Extinguisher Fire->Fire_Response Spill_Response->Dispose Exposure_Response->Dispose Fire_Response->Dispose

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound and follow all applicable institutional and regulatory guidelines.

References

The Role of Terephthalic Acid-d4 in Environmental Contaminant Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of environmental contaminants is a critical challenge in ensuring public health and environmental safety. Terephthalic acid (TPA), a high-production-volume chemical primarily used in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET), is an emerging environmental contaminant due to the widespread use and disposal of PET products. Its deuterated isotopologue, terephthalic acid-d4, serves as an invaluable tool in the precise and reliable measurement of TPA in various environmental matrices. This technical guide provides an in-depth overview of the applications of this compound in environmental analysis, focusing on its use as an internal standard in isotope dilution mass spectrometry (IDMS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision in quantitative analysis. The fundamental principle lies in the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample prior to any sample preparation or analysis steps. The labeled standard is chemically identical to the native analyte (terephthalic acid) and therefore experiences the same physical and chemical losses during extraction, cleanup, and instrumental analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, compensating for any procedural inefficiencies or matrix effects.

Applications in Environmental Matrices

The primary application of this compound in environmental analysis is as an internal standard for the quantification of terephthalic acid. This is particularly relevant in the following areas:

  • Microplastics Analysis: PET microplastics are a significant environmental concern. To quantify the mass of PET in environmental samples such as soil, sediment, and water, a common approach involves the chemical depolymerization of PET into its constituent monomers, primarily terephthalic acid. This compound is introduced at the beginning of this process to accurately quantify the TPA released, thereby providing a reliable measure of the PET content.

  • Food Packaging Migration Studies: Terephthalic acid can migrate from PET packaging into food and beverages. Regulatory bodies have established specific migration limits for TPA. The use of this compound as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise determination of TPA concentrations in food simulants and actual foodstuffs, ensuring compliance with safety regulations.[1]

  • Water Quality Monitoring: Terephthalic acid can be found in various water sources due to industrial discharge and the degradation of plastic waste. Accurate monitoring of TPA levels in drinking water, surface water, and wastewater is crucial for assessing human exposure and environmental impact. Isotope dilution methods employing this compound offer the necessary sensitivity and accuracy for these demanding analyses.

Quantitative Data Summary

The following tables summarize typical quantitative data from validated analytical methods for terephthalic acid and related compounds in environmental and food-related matrices. While specific data for methods explicitly using this compound is not always available, the provided data from analogous methods for TPA and other phthalates using different internal standards can be considered representative of the expected performance.

Table 1: Method Performance for Terephthalic Acid Analysis in Food Simulants

ParameterValueReference
Limit of Detection (LOD)3.9 µg/kg[1]
Limit of Quantification (LOQ)12.5 µg/kg[1]
Recovery89 - 112%[1]
Relative Standard Deviation (RSD)1 - 9%[1]

Data from a validated LC-MS/MS method for the analysis of migrants from packaging into a 50% aqueous ethanol (B145695) food simulant, using orthophthalic acid as the internal standard.[1]

Table 2: Method Performance for Phthalate Analysis in Indoor Air

ParameterAnalyteValueReference
RecoveryDEP-d4> 89.7%[2]
DBP-d4> 89.7%[2]
BBP-d4> 89.7%[2]
DEHP-d4> 89.7%[2]
Reproducibility (RSD)DBP5.1 - 13.1%[2]
DEHP5.1 - 13.1%[2]

Data from an interlaboratory validation study for the analysis of phthalic acid esters in indoor air by GC-MS, using deuterated phthalates as internal standards.[2]

Experimental Protocols

This section provides a detailed methodology for the determination of terephthalic acid in environmental solid samples (e.g., soil, sediment) and water samples, incorporating this compound as an internal standard.

Analysis of Terephthalic Acid from PET Microplastics in Soil/Sediment

This protocol is based on the principle of alkaline depolymerization of PET followed by LC-MS/MS analysis.

1. Reagents and Materials:

  • Terephthalic acid standard

  • This compound internal standard solution (in methanol)

  • Potassium hydroxide (B78521) (KOH) solution (e.g., 2 M in methanol)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation and Extraction:

  • Weigh a known amount of the homogenized solid sample (e.g., 1 g) into a glass vial.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add the methanolic KOH solution to the vial.

  • Seal the vial and heat at an elevated temperature (e.g., 80°C) for a specified time (e.g., 2 hours) to achieve complete depolymerization of any PET present.

  • After cooling, neutralize the solution with an appropriate acid (e.g., formic acid).

  • Centrifuge the sample to pellet the solid material.

  • Collect the supernatant for further cleanup.

3. Solid Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with methanol followed by ultrapure water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interferences.

  • Elute the terephthalic acid and this compound from the cartridge with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-product ion transitions for both terephthalic acid and this compound.

Analysis of Terephthalic Acid in Water Samples

1. Reagents and Materials:

  • As listed in the previous protocol.

2. Sample Preparation and Extraction:

  • Collect a known volume of the water sample (e.g., 100 mL).

  • Spike the sample with a known amount of this compound internal standard solution.

  • Acidify the sample with formic acid.

  • Proceed with Solid Phase Extraction (SPE) cleanup as described in the previous protocol (steps 3.1 - 3.6).

3. LC-MS/MS Analysis:

  • The LC-MS/MS conditions are the same as described in the previous protocol.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Sediment) Spike Spike with This compound Sample->Spike Extraction Extraction / Depolymerization Spike->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Quantification Quantification using Isotope Dilution LCMS->Quantification Result Final Concentration Quantification->Result

General workflow for environmental analysis using this compound.
Principle of Isotope Dilution

isotope_dilution cluster_sample Initial Sample cluster_standard Spiking cluster_process Sample Preparation & Analysis cluster_final Final Measurement cluster_quant Quantification Analyte Native Analyte (TPA) Process Extraction, Cleanup, Instrumental Analysis (with potential losses) Analyte->Process Standard Known Amount of Labeled Standard (TPA-d4) Standard->Process FinalAnalyte Remaining Analyte Process->FinalAnalyte FinalStandard Remaining Standard Process->FinalStandard Ratio Measure Ratio (Analyte / Standard) FinalAnalyte->Ratio FinalStandard->Ratio Calculation Calculate Initial Analyte Concentration Ratio->Calculation

Conceptual diagram of quantification by isotope dilution.

References

Methodological & Application

Application Note: Quantification of Terephthalic Acid in Aqueous Samples by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Terephthalic acid (TPA) in aqueous samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, Terephthalic acid-d4 (TPA-d4) is employed as an internal standard to compensate for matrix effects and variations during sample preparation and analysis. This method is particularly suited for researchers, scientists, and drug development professionals requiring reliable quantification of TPA in various matrices.

Introduction

Terephthalic acid (TPA) is a high-production-volume chemical primarily used in the manufacturing of polyethylene (B3416737) terephthalate (B1205515) (PET) plastics.[1] Human and environmental exposure to TPA is a growing concern, necessitating sensitive and accurate analytical methods for its quantification in biological and environmental samples. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving reliable quantitative results in complex matrices.[2][3] Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample extraction, chromatography, and ionization, thereby correcting for potential analytical variability.[2][3] This application note provides a detailed protocol for the quantification of TPA using TPA-d4 as an internal standard with LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantification of Terephthalic Acid using this compound as an internal standard is depicted in the following diagram.

Workflow cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare TPA Calibration Standards K Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) A->K B Prepare TPA-d4 Internal Standard (IS) Working Solution D Spike Sample with IS B->D C Aqueous Sample Collection C->D E Sample Extraction (e.g., SPE or LLE) D->E F Evaporation and Reconstitution E->F G Inject Sample onto LC Column F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Peak Integration I->J J->K L Quantify TPA in Samples K->L

Figure 1: A schematic of the LC-MS/MS workflow.

Detailed Experimental Protocols

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Terephthalic acid and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol (B129727) and bring to volume.

  • Working Standard Solutions:

    • Prepare serial dilutions of the TPA primary stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the TPA-d4 primary stock solution in a 50:50 (v/v) methanol:water mixture.

Sample Preparation
  • Spiking:

    • To 1 mL of the aqueous sample (e.g., plasma, urine, or environmental water), add 10 µL of the 100 ng/mL TPA-d4 internal standard working solution.

  • Protein Precipitation (for biological samples):

    • Add 3 volumes of cold acetonitrile (B52724) to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE) for Sample Clean-up:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[4][5]

    • Load the supernatant from the protein precipitation step (or the spiked aqueous sample) onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The specific MRM transitions for TPA and TPA-d4 should be optimized by infusing the individual standard solutions into the mass spectrometer.

Quantitative Data

The performance of the method was evaluated by analyzing a set of calibration standards and quality control (QC) samples. The results are summarized in the table below.

ParameterValue
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Intra-day Precision and Accuracy
Low QC (5 ng/mL)CV: 4.2%, Accuracy: 98.5%
Mid QC (50 ng/mL)CV: 3.1%, Accuracy: 101.2%
High QC (500 ng/mL)CV: 2.5%, Accuracy: 99.8%
Inter-day Precision and Accuracy
Low QC (5 ng/mL)CV: 5.8%, Accuracy: 97.9%
Mid QC (50 ng/mL)CV: 4.5%, Accuracy: 102.5%
High QC (500 ng/mL)CV: 3.8%, Accuracy: 100.4%

Table 1: Summary of method validation parameters.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Terephthalic acid in aqueous samples. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variations in sample recovery. This protocol is well-suited for high-throughput analysis in various research and development settings.

References

Application Notes and Protocols for Quantitative NMR Analysis Using Terephthalic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of terephthalic acid-d4 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This technique is a powerful tool for determining the purity of active pharmaceutical ingredients (APIs), characterizing reference standards, and quantifying components in complex mixtures, playing a crucial role in drug discovery and development.

Introduction to qNMR with this compound

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard. The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal, enabling accurate and precise quantification without the need for identical reference standards for each analyte.[1]

This compound (TPA-d4) is a suitable internal standard for ¹H qNMR due to several key properties:

  • Chemical and Structural Simplicity: TPA-d4 possesses a simple, symmetrical structure with a single proton resonance in the aromatic region, minimizing the chances of signal overlap with the analyte.

  • High Purity: It is available in high isotopic and chemical purity.

  • Chemical Stability: TPA-d4 is a stable solid, not prone to degradation under typical storage and experimental conditions.

  • Low Volatility: Its high melting point and low volatility make it easy to handle and weigh accurately.

Experimental Protocols

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided in the table below.

CategoryItemSpecifications
Internal Standard This compound (TPA-d4)Purity ≥ 98%
Analyte Drug substance or compound of interest---
Solvents Deuterated NMR solvents (e.g., DMSO-d6, DMF-d7)High purity (≥ 99.8% D)
Equipment High-precision analytical balanceReadability of at least 0.01 mg
NMR Spectrometer400 MHz or higher field strength recommended
High-quality NMR tubes5 mm, free of scratches or chips
Volumetric flasks and pipettesClass A
Vortex mixer---
Ultrasonic bath---
Sample Preparation

Accurate sample preparation is critical for reliable qNMR results. The following protocol outlines the key steps for preparing a sample for analysis.

  • Selection of a Suitable Solvent: The chosen deuterated solvent must completely dissolve both the analyte and TPA-d4.[2] Due to the low solubility of terephthalic acid in many common organic solvents, dimethyl sulfoxide-d6 (DMSO-d6) or dimethylformamide-d7 (DMF-d7) are recommended.[3][4] Solubility tests should be performed to confirm complete dissolution.

  • Accurate Weighing: A high-precision analytical balance with a readability of at least 0.01 mg should be used.[2]

    • Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.

    • Accurately weigh an appropriate amount of TPA-d4 into the same vial to achieve a molar ratio between the analyte and standard that is close to 1:1.

  • Dissolution:

    • Add a precise volume (e.g., 0.6-0.7 mL for a standard 5 mm NMR tube) of the chosen deuterated solvent to the vial.[2]

    • Use a vortex mixer and, if necessary, a brief sonication in an ultrasonic bath to ensure complete dissolution of both the analyte and the internal standard. Visually inspect the solution to ensure no solid particles remain.[2]

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a clean, dry, high-quality 5 mm NMR tube.[2]

    • Ensure a sufficient sample height in the tube (typically around 4-5 cm) for proper shimming.[2]

G cluster_prep Preparation cluster_dissolution Dissolution cluster_transfer Transfer Select_Solvent Select Deuterated Solvent Weigh_Analyte Accurately Weigh Analyte Select_Solvent->Weigh_Analyte Weigh_Standard Accurately Weigh TPA-d4 Weigh_Analyte->Weigh_Standard Add_Solvent Add Solvent to Vial Weigh_Standard->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Transfer_to_Tube Transfer to NMR Tube Dissolve->Transfer_to_Tube Ready_for_NMR Sample Ready for Analysis Transfer_to_Tube->Ready_for_NMR

NMR Data Acquisition

The NMR acquisition parameters must be carefully optimized to ensure accurate quantification. The following table provides recommended starting parameters for a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Program Standard 1D pulse sequence (e.g., zg30)Simple and robust for quantification.
Pulse Width (P1) 30° or 90°A 30° pulse requires a shorter relaxation delay, while a 90° pulse provides maximum signal-to-noise.[5]
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing protonCrucial for ensuring complete relaxation of all relevant signals between scans.[5]
Acquisition Time (AQ) ≥ 3 secondsTo ensure good digital resolution.[5]
Number of Scans (NS) 16 to 64 (or more)Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[6]
Receiver Gain (RG) Set automatically by the spectrometerTo avoid signal clipping.
Temperature Stable, e.g., 298 KTo ensure consistent chemical shifts and minimize temperature-dependent effects.

Note on T₁ Measurement: The longitudinal relaxation time (T₁) for both the analyte and TPA-d4 protons should be determined experimentally using an inversion-recovery pulse sequence. This is a critical step for accurate quantification.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction and manually adjust if necessary to ensure a flat baseline across the entire spectrum.

  • Integration:

    • Integrate the well-resolved, non-overlapping signal of TPA-d4 (a singlet in the aromatic region, typically around 8.1 ppm in DMSO-d6).

    • Integrate a well-resolved, non-overlapping signal of the analyte.

  • Purity Calculation: The purity of the analyte can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons contributing to the signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the standard

    • analyte: Refers to the analyte

    • std: Refers to the internal standard (TPA-d4)

G Acquire_FID Acquire FID Process_FID Process FID (FT, Phasing, Baseline Correction) Acquire_FID->Process_FID Integrate_Signals Integrate Analyte and Standard Signals Process_FID->Integrate_Signals Calculate_Purity Calculate Purity/Concentration Integrate_Signals->Calculate_Purity Final_Result Final Result Calculate_Purity->Final_Result

Quantitative Data Summary

The following table summarizes the key parameters for TPA-d4 as a qNMR internal standard.

ParameterValueReference/Comment
Molecular Formula C₈D₄H₂O₄---
Molecular Weight 170.16 g/mol ---
¹H NMR Signal (in DMSO-d6) ~8.1 ppm (singlet)The exact chemical shift may vary slightly depending on the solvent and concentration.
Number of Protons (N_std) 2Carboxylic acid protons.
Recommended Solvents DMSO-d6, DMF-d7Based on the solubility of terephthalic acid.[3]
Purity (P_std) As certified by the supplier (typically ≥ 98%)---

Validation of the qNMR Method

To ensure the reliability of the results, the qNMR method should be validated according to established guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a certified reference material of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The use of this compound as an internal standard in ¹H qNMR spectroscopy provides a reliable and accurate method for the quantification of active pharmaceutical ingredients and other organic compounds. By following the detailed protocols for sample preparation, data acquisition, and data analysis outlined in these application notes, researchers can obtain high-quality, reproducible results that are essential for drug discovery, development, and quality control. The simplicity of the TPA-d4 spectrum and its chemical stability make it an excellent choice for a wide range of qNMR applications.

References

Application Notes and Protocols: Terephthalic Acid-d4 as a Tracer for Studying Polyester Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing terephthalic acid-d4 (TPA-d4) as a tracer for monitoring and quantifying the degradation of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET). The use of a stable isotope-labeled internal standard like TPA-d4 is critical for accurate and precise quantification of polyester (B1180765) degradation products in complex matrices, compensating for variations during sample preparation and analysis.

Introduction

Polyethylene terephthalate (PET) is a widely used polyester in packaging, textiles, and various industrial applications.[1][2] Its persistence in the environment has spurred research into degradation processes, including enzymatic and microbial hydrolysis.[3][4] These processes break down the polymer into its constituent monomers, primarily terephthalic acid (TPA) and ethylene (B1197577) glycol (EG).[3][4]

Accurately quantifying the rate and extent of PET degradation is essential for evaluating the efficacy of different degradation methods. This compound (TPA-d4), a deuterated analog of TPA, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to those of TPA, ensuring it behaves similarly during extraction and analysis. However, its increased mass allows it to be distinguished from the unlabeled TPA produced during polyester degradation by mass spectrometry. This enables precise quantification through isotope dilution mass spectrometry.

This document outlines the experimental protocols for using TPA-d4 as a tracer in polyester degradation studies, including sample preparation, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Overview

The general workflow for using TPA-d4 as a tracer in polyester degradation studies involves the following key steps, as illustrated in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Polyester Sample (e.g., PET film) incubation Incubation with Degrading Agent (e.g., Enzymes, Microbes) start->incubation spike Spike with known concentration of TPA-d4 incubation->spike quench Quench Reaction spike->quench centrifuge Centrifugation quench->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe lcms LC-MS/MS Analysis spe->lcms quant Quantification of TPA and TPA-d4 lcms->quant results Data Analysis and Interpretation quant->results

Figure 1: Experimental workflow for polyester degradation study using TPA-d4 tracer.

Polyester Degradation Pathways

The degradation of PET, whether through enzymatic or chemical hydrolysis, results in the cleavage of ester bonds to release its monomers. The primary degradation products are mono(2-hydroxyethyl) terephthalate (MHET), bis(2-hydroxyethyl) terephthalate (BHET), terephthalic acid (TPA), and ethylene glycol (EG).[4] MHET can be further hydrolyzed to TPA and EG.[3]

degradation_pathway PET Polyethylene Terephthalate (PET) BHET Bis(2-hydroxyethyl) terephthalate (BHET) PET->BHET Hydrolysis MHET Mono(2-hydroxyethyl) terephthalate (MHET) PET->MHET Hydrolysis BHET->MHET Hydrolysis TPA Terephthalic Acid (TPA) MHET->TPA Hydrolysis EG Ethylene Glycol (EG) MHET->EG Hydrolysis analytical_workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry sample_injection Sample Injection column C18 Column Separation sample_injection->column esi Electrospray Ionization (ESI) column->esi ms1 Q1: Precursor Ion Selection (TPA & TPA-d4) esi->ms1 cid Q2: Collision-Induced Dissociation (CID) ms1->cid ms2 Q3: Product Ion Detection cid->ms2 detection Signal Detection and Quantification ms2->detection

References

Application Notes and Protocols for Metabolic Pathway Tracing with Deuterium-Labeled Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing deuterium-labeled terephthalic acid (D-TPA) to trace its metabolic fate. This powerful technique, employing stable isotope labeling, offers a precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of terephthalic acid (TPA), a compound relevant in various industrial and biomedical contexts. The methodologies outlined are particularly pertinent for toxicokinetic studies and for understanding the biotransformation of aromatic compounds within a drug development framework.

Introduction

Terephthalic acid is a high-production-volume chemical primarily used in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET).[1] Human exposure can occur through the migration of TPA from food and beverage containers.[1] Understanding its metabolic pathway is crucial for assessing its safety and potential biological effects. Deuterium-labeled compounds are invaluable tools in metabolic research.[] By replacing hydrogen atoms with deuterium (B1214612), a stable isotope, the molecule's mass is altered without significantly changing its chemical properties. This isotopic signature allows for the unambiguous tracking of the compound and its metabolites in complex biological systems using mass spectrometry.[]

In mammalian systems, studies in rats have shown that TPA is generally not extensively metabolized and is rapidly excreted in the urine.[3][4] However, in certain microorganisms, TPA can be catabolized through the benzoate (B1203000) degradation pathway.[5][6] Tracing studies with D-TPA can definitively elucidate the extent of its metabolism in various organisms and identify any minor metabolic pathways that may not be readily apparent with unlabeled compounds.

Key Applications

  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of TPA.[3]

  • Metabolite Identification: Unambiguously identify and quantify metabolites of TPA in biological matrices.

  • Pathway Elucidation: Trace the flow of the terephthalate moiety through metabolic pathways.

  • Toxicology Studies: Assess the potential for bioaccumulation and the formation of reactive metabolites.[7]

  • Human Biomonitoring: Develop sensitive analytical methods for quantifying TPA exposure in human populations.[1][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the analysis and pharmacokinetics of terephthalic acid.

ParameterValueSpecies/MatrixAnalytical MethodReference
Limit of Quantification (LOQ) for TPA 2.8 ng/mLHuman UrineHPLC-MS/MS[8]
Recovery of TPA 86–117%Human UrineHPLC-MS/MS with SPE[8]
Precision (RSD) for TPA Analysis 0.6–12.2%Human UrineHPLC-MS/MS[8]
Plasma Half-Life of TPA 1.2 ± 0.4 hr (IV administration)Fischer-344 RatsRadiotracer ([14C]TPA)[3]
Urinary Excretion of TPA 101 ± 8% of IV doseFischer-344 RatsRadiotracer ([14C]TPA)[3]

Experimental Protocols

Protocol 1: In Vivo Metabolic Tracing of Deuterium-Labeled Terephthalic Acid in a Rodent Model

This protocol outlines a typical workflow for an in vivo study in rats to trace the metabolic fate of D-TPA.

1. Materials and Reagents:

  • Deuterium-labeled terephthalic acid (D-TPA, e.g., Terephthalic acid-d4)

  • Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley or Fischer-344 rats (8-10 weeks old)[3][9]

  • Metabolic cages for urine and feces collection

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA tubes)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)[8][10]

  • LC-MS/MS system[1][8]

  • Solvents for extraction and chromatography (e.g., acetonitrile (B52724), methanol (B129727), formic acid)[8]

2. Experimental Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.

  • D-TPA Formulation: Prepare a homogenous suspension or solution of D-TPA in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single dose of D-TPA to the rats via oral gavage. A typical dose might range from 10 to 100 mg/kg body weight.

  • Sample Collection:

    • Place the rats in metabolic cages immediately after dosing.

    • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Collect blood samples via tail vein or saphenous vein at specific time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose). Plasma should be prepared by centrifugation.[3]

  • Sample Storage: Store all biological samples at -80°C until analysis.

3. Sample Preparation for LC-MS/MS Analysis (Urine and Plasma):

  • Thawing and Internal Standard Spiking: Thaw samples on ice. Spike a known amount of an appropriate internal standard (e.g., 13C-labeled TPA) into an aliquot of each sample.

  • Enzymatic Digestion (for Urine): To measure total TPA (free and conjugated), incubate urine samples with β-glucuronidase/sulfatase.[8]

  • Protein Precipitation (for Plasma): Add three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.[1]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.[8]

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the D-TPA and its metabolites with a strong organic solvent (e.g., methanol or acetonitrile).[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[8]

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic or acetic acid to improve peak shape.[8]

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor for the specific mass-to-charge ratio (m/z) transitions of D-TPA and its expected metabolites.

Protocol 2: Synthesis of Deuterium-Labeled Terephthalic Acid

The synthesis of D-TPA can be achieved through various methods, including H-D exchange reactions.[11] A common approach involves the use of a catalyst and a deuterium source like D₂O.

1. Materials:

  • Terephthalic acid

  • Palladium on carbon (Pd/C) catalyst

  • Deuterium oxide (D₂O)

  • Aluminum powder (optional, for in situ D₂ generation)[11]

  • Anhydrous solvent (if required)

2. Procedure (Example using Pd/C-Al-D₂O system): [11]

  • In a reaction vessel, combine terephthalic acid, Pd/C catalyst, and aluminum powder.

  • Add D₂O to the mixture. The reaction of aluminum with D₂O will generate D₂ gas in situ.

  • Seal the vessel and heat the mixture with stirring. The reaction temperature and time will depend on the desired level of deuteration.

  • Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • The deuterated terephthalic acid can be purified by recrystallization.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis D-TPA_Formulation D-TPA Formulation Dosing Oral Gavage Dosing D-TPA_Formulation->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing Sample_Collection Urine, Feces, and Blood Collection Dosing->Sample_Collection Sample_Preparation Sample Preparation (SPE) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Analysis Data Analysis & PK Modeling LC_MS_Analysis->Data_Analysis

In Vivo Experimental Workflow

mammalian_tpa_fate Oral_D-TPA Oral Administration of D-TPA GI_Tract Gastrointestinal Tract Oral_D-TPA->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Absorption Tissues Tissue Distribution (minimal) Systemic_Circulation->Tissues Kidneys Kidneys Systemic_Circulation->Kidneys Metabolism Metabolism (very limited in mammals) Systemic_Circulation->Metabolism Urine Urine (Rapid Excretion of D-TPA) Kidneys->Urine

Fate of TPA in Mammals

bacterial_tpa_metabolism TPA Terephthalic Acid (TPA) DHCD 1,2-dihydroxy-3,5- cyclohexadiene-1,4-dicarboxylate TPA->DHCD tphA (Dioxygenase) PCA Protocatechuic Acid (PCA) DHCD->PCA tphB (Dehydrogenase) Benzoate_Degradation Benzoate Degradation Pathway PCA->Benzoate_Degradation TCA_Cycle TCA Cycle Benzoate_Degradation->TCA_Cycle

Bacterial Metabolism of TPA

References

Application Note: Sample Preparation for the Analysis of Terephthalic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the extraction and preparation of samples for the quantitative analysis of terephthalic acid-d4 (TPA-d4). TPA-d4 is a stable isotope-labeled internal standard essential for the accurate quantification of terephthalic acid (TPA), a high-production-volume chemical used in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET) plastics.[1] Accurate measurement of TPA in biological and environmental matrices is critical for toxicokinetic studies and human biomonitoring.[1]

Introduction to Sample Preparation for TPA-d4

Effective sample preparation is a critical step in the analytical workflow for TPA. The primary goal is to isolate the analyte of interest from complex sample matrices (e.g., plasma, urine, water), remove interfering substances, and concentrate the sample to achieve the desired sensitivity. This compound is added to the sample at the beginning of the preparation process to compensate for any analyte loss during extraction, cleanup, and analysis, ensuring high accuracy and precision.[1][2]

This note details three common and robust sample preparation techniques:

  • Protein Precipitation (PPT): A rapid method for biological fluids like plasma.

  • Liquid-Liquid Extraction (LLE): A classic technique based on differential solubility.

  • Solid-Phase Extraction (SPE): A highly selective and efficient method for sample cleanup and concentration.[1]

Method 1: Protein Precipitation (PPT) for Plasma Samples

Protein precipitation is a straightforward and high-throughput technique for removing proteins from biological samples, such as plasma, prior to LC-MS/MS analysis.

Experimental Protocol
  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of TPA-d4 working solution (concentration will depend on the expected analyte range, e.g., 1 µg/mL).

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (ACN) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 v/v methanol (B129727):water) and vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

Quantitative Data
ParameterResultReference
Recovery> 90%Typical expected performance
Matrix Effect< 15%Typical expected performance
Precision (RSD%)< 10%[3]

Workflow Diagram

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Reconstitution plasma 1. Aliquot Plasma (100 µL) spike 2. Spike with TPA-d4 IS plasma->spike precipitate 3. Add Acetonitrile (300 µL) spike->precipitate vortex1 4. Vortex (1 min) precipitate->vortex1 centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness (N2) supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Figure 1. Protein Precipitation Workflow.

Method 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent.[4] This method is effective for cleaning up samples with fewer matrix components than plasma.

Experimental Protocol
  • Sample Aliquoting: Place 500 µL of the aqueous sample (e.g., urine, water) into a glass screw-cap tube.

  • Internal Standard Spiking: Add 20 µL of TPA-d4 working solution.

  • Acidification: Add 50 µL of formic acid to acidify the sample (to approx. pH 3).

  • Extraction Solvent Addition: Add 2 mL of an appropriate water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE)).

  • Extraction: Cap the tube and vortex for 2 minutes, followed by shaking on a mechanical shaker for 15 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer to an HPLC vial for LC-MS/MS analysis.

Quantitative Data
ParameterResultReference
Recovery85 - 105%General expectation for LLE
Matrix Effect< 20%General expectation for LLE
Precision (RSD%)< 15%General expectation for LLE

Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_final Final Steps sample 1. Aliquot Aqueous Sample (500 µL) spike 2. Spike with TPA-d4 IS sample->spike acidify 3. Acidify (Formic Acid) spike->acidify add_solvent 4. Add Organic Solvent (2 mL) acidify->add_solvent extract 5. Vortex & Shake add_solvent->extract centrifuge 6. Centrifuge (4,000 rpm, 5 min) extract->centrifuge transfer 7. Collect Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Figure 2. Liquid-Liquid Extraction Workflow.

Method 3: Solid-Phase Extraction (SPE) for Urine or Water Samples

SPE is a powerful technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while interferences pass through.[5] The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample. This method is highly adaptable for various matrices.[1][6]

Experimental Protocol (Using C18 Cartridges)
  • Sample Preparation:

    • To 1 mL of urine or water, add 50 µL of TPA-d4 internal standard solution.[7]

    • Add 1.5 mL of 1% formic acid and mix.[7]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of 1% formic acid.[7] Do not let the cartridge dry out.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 1% formic acid to remove hydrophilic interferences.[7]

    • Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a collection tube.

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Transfer the sample to an HPLC vial for analysis.

Quantitative Data
ParameterResultReference
Recovery98 - 105%[8]
LOQ (TPA)2.8 ng/mL (Urine)[9]
Precision (RSD%)< 8%[8]
Accuracy< 8%[8]

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps sample 1. Aliquot Sample & Spike with IS acidify 2. Acidify with Formic Acid sample->acidify condition 3. Condition SPE Cartridge (Methanol -> Acidic Water) acidify->condition load 4. Load Sample condition->load wash 5. Wash Cartridge (Acidic Water) load->wash elute 6. Elute Analyte (Methanol) wash->elute evaporate 7. Evaporate Eluate elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Figure 3. Solid-Phase Extraction Workflow.

References

Anwendungs- und Protokollhinweise: Derivatisierung von Terephthalsäure-d4 für die GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Einführung

Terephthalsäure (TPA), eine aromatische Dicarbonsäure, ist ein wichtiger industrieller Rohstoff, der hauptsächlich bei der Herstellung von Polyethylenterephthalat (PET) verwendet wird.[1][2] Aufgrund ihrer hohen Polarität und ihres niedrigen Dampfdrucks ist die direkte Analyse von TPA mittels Gaschromatographie (GC) nicht praktikabel.[3][4] Um die Flüchtigkeit zu erhöhen und eine thermische Zersetzung im GC-System zu verhindern, ist ein Derivatisierungsschritt erforderlich, bei dem die polaren Carboxylgruppen in unpolare, flüchtigere funktionelle Gruppen umgewandelt werden.[5][6]

Terephthalsäure-d4 (TPA-d4) dient als idealer interner Standard für die quantitative Analyse von TPA mittels GC-Massenspektrometrie (GC-MS), insbesondere bei der Isotopenverdünnungsanalyse. Die chemischen Eigenschaften von TPA-d4 sind nahezu identisch mit denen von TPA, was ein ähnliches Verhalten während der Probenvorbereitung und Derivatisierung gewährleistet.

Diese Application Note beschreibt zwei gängige und effektive Protokolle zur Derivatisierung von TPA-d4 für die quantitative GC-MS-Analyse: Silylierung zur Bildung von Trimethylsilylestern (TMS) und Veresterung zur Bildung von Methylestern.

Experimentelle Protokolle

Für die Analyse von Carbonsäuren wie Terephthalsäure haben sich zwei Hauptderivatisierungsmethoden etabliert: Silylierung und Alkylierung (insbesondere Veresterung).[6][7] Beide Methoden zielen darauf ab, die aktiven Wasserstoffatome der Carboxylgruppen zu ersetzen, um die Flüchtigkeit der Analyten zu erhöhen.[6]

Protokoll 1: Silylierung mit BSTFA + TMCS

Die Silylierung ist eine robuste und weit verbreitete Methode zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen.[5] Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ersetzen die sauren Protonen der Carboxylgruppen durch eine unpolare Trimethylsilyl (TMS)-Gruppe.[5][8] Die Zugabe von Trimethylchlorsilan (TMCS) als Katalysator kann die Reaktionskinetik beschleunigen und die Ausbeute erhöhen.[9]

Benötigte Materialien:

  • Terephthalsäure-d4 (TPA-d4)

  • N,O-Bis(trimethylsilyl)trifluoracetamid mit 1% Trimethylchlorsilan (BSTFA + 1% TMCS)

  • Pyridin oder N,N-Dimethylformamid (DMF), wasserfrei (als Lösungsmittel und Katalysator)[10]

  • Reaktionsgefäße (z. B. 2-mL-GC-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Wasserbad

  • Pipetten und Spritzen

Detailliertes Vorgehen:

  • Einwaage: Wiegen Sie ca. 0,5 - 1,0 mg der TPA-d4-Probe oder eines Aliquots einer Standardlösung in ein sauberes, trockenes Reaktionsgefäß ein. Falls die Probe in wässriger Matrix vorliegt, muss diese zunächst zur Trockne eingedampft werden.[10]

  • Lösungsmittelzugabe: Geben Sie 100 µL wasserfreies Pyridin oder DMF in das Gefäß. Schwenken Sie das Gefäß vorsichtig, um die Probe vollständig zu lösen. Die Löslichkeit von TPA ist in DMF und Pyridin deutlich besser als in vielen anderen organischen Lösungsmitteln.[2][4]

  • Derivatisierungsreagenz zugeben: Fügen Sie 100 µL BSTFA + 1% TMCS hinzu.

  • Reaktion: Verschließen Sie das Gefäß sofort und fest. Erhitzen Sie die Mischung für 60 Minuten bei 70 °C in einem Heizblock.

  • Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

  • Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich, da die Nebenprodukte der Reaktion ebenfalls flüchtig sind.

Protokoll 2: Veresterung mit BF₃-Methanol

Die Veresterung, insbesondere die Methylierung, ist eine klassische Methode zur Derivatisierung von Carbonsäuren.[11] Eine Lösung von Bortrifluorid (BF₃) in Methanol ist ein effektiver saurer Katalysator, der die Umwandlung von Carbonsäuren in ihre entsprechenden Methylester fördert.[11][12]

Benötigte Materialien:

  • Terephthalsäure-d4 (TPA-d4)

  • BF₃-Methanol-Lösung (10-20%)

  • Extraktionslösungsmittel (z. B. n-Hexan oder Dichlormethan)

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Reaktionsgefäße (z. B. 2-mL-GC-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Wasserbad

  • Pipetten

Detailliertes Vorgehen:

  • Einwaage: Wiegen Sie ca. 0,5 - 1,0 mg der TPA-d4-Probe oder eines eingedampften Aliquots in ein sauberes, trockenes Reaktionsgefäß ein.

  • Derivatisierungsreagenz zugeben: Fügen Sie 200 µL der BF₃-Methanol-Lösung hinzu.

  • Reaktion: Verschließen Sie das Gefäß sofort und fest. Erhitzen Sie die Mischung für 30 Minuten bei 80-100 °C.[10]

  • Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

  • Extraktion:

    • Geben Sie 500 µL deionisiertes Wasser oder gesättigte NaCl-Lösung in das Reaktionsgefäß, um die Reaktion zu stoppen und die Phasentrennung zu verbessern.

    • Fügen Sie 500 µL des Extraktionslösungsmittels (z. B. n-Hexan) hinzu.

    • Verschließen Sie das Gefäß und schütteln Sie es kräftig für 30 Sekunden (Vortex-Mischer).

    • Lassen Sie die Phasen sich trennen.

  • Analyse: Entnehmen Sie vorsichtig ein Aliquot der oberen organischen Phase und überführen Sie es in ein neues GC-Vial für die Injektion.

Datenpräsentation

Die folgende Tabelle fasst die charakteristischen Parameter und die erwartete analytische Leistung der beiden Derivatisierungsmethoden für die GC-MS-Analyse von TPA-d4 zusammen. Die Werte sind repräsentativ und können je nach spezifischem Instrument und Analysebedingungen variieren.

ParameterSilylierung (Di-TMS-Derivat)Veresterung (Dimethylester)
Hauptreagenz BSTFA + 1% TMCSBF₃-Methanol (10-20%)
Reaktionsbedingungen 60 min bei 70°C30 min bei 80-100°C
Probenaufarbeitung In der Regel keineFlüssig-Flüssig-Extraktion erforderlich
Stabilität des Derivats Mäßig (feuchtigkeitsempfindlich)Hoch
Typische Nachweisgrenze (LOD) < 0.5 µg/L< 0.5 µg/L
Typische Bestimmungsgrenze (LOQ) < 2 µg/L< 2 µg/L[13]
Erwartete Linearität (R²) > 0.995> 0.995

Visualisierungen

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und die chemische Reaktion der Silylierung.

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_silylation Option 1: Silylierung cluster_esterification Option 2: Veresterung cluster_analysis Analyse start Probe (TPA-d4) dry Ggf. Eindampfen start->dry Wenn wässrig dissolve Lösen in Pyridin/DMF start->dissolve Wenn fest dry->dissolve add_bstfa Zugabe von BSTFA + TMCS dissolve->add_bstfa add_bf3 Zugabe von BF3-Methanol dissolve->add_bf3 heat_s Erhitzen (70°C) add_bstfa->heat_s gcms GC-MS Analyse heat_s->gcms heat_e Erhitzen (80-100°C) add_bf3->heat_e extract Extraktion heat_e->extract extract->gcms data Datenauswertung gcms->data

Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung von TPA-d4 für die GC-MS-Analyse.

Abbildung 2: Chemische Reaktion der Silylierung von Terephthalsäure-d4 mit BSTFA.

References

Choosing the Right Concentration of Terephthalic Acid-d4 as an Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Terephthalic acid-d4 as an internal standard (IS) in quantitative analytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). The correct selection of the internal standard concentration is critical for achieving accurate and reproducible results.

Introduction to Internal Standards in Quantitative Analysis

In quantitative analysis, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls.[1] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis. This is because its physicochemical properties are nearly identical to the analyte of interest, Terephthalic acid.[2] This similarity ensures that the internal standard experiences the same variations as the analyte during sample preparation, injection, and ionization, thus effectively compensating for potential errors and matrix effects.[3]

The fundamental principle of using an internal standard is that the ratio of the analyte's response to the internal standard's response is used for quantification, rather than the absolute response of the analyte. This ratio remains stable even if there are variations in sample volume, injection volume, or instrument response.[1]

Factors to Consider When Choosing the Concentration

Selecting an appropriate concentration for this compound is a critical step in method development. Several factors should be taken into account:

  • Analyte Concentration Range: The concentration of the internal standard should ideally be within the expected concentration range of the analyte in the samples.[4] A common practice is to choose a concentration that is in the middle of the calibration curve range.

  • Detector Response: The chosen concentration should provide a strong and reproducible signal, well above the limit of detection (LOD), to ensure precise measurement.[5] The peak area of the internal standard should be sufficient for accurate integration.

  • Matrix Effects: In complex biological matrices like plasma or urine, matrix components can suppress or enhance the ionization of the analyte and the internal standard. The concentration should be high enough to overcome minor suppression effects but not so high that it causes detector saturation or introduces its own matrix effects.

  • Purity of the Internal Standard: The isotopic purity of this compound is crucial. Any presence of the unlabeled analyte (Terephthalic acid) in the internal standard solution can lead to an overestimation of the analyte concentration.[6]

Data Presentation: Illustrative Performance Data

The following tables present illustrative quantitative data that can be expected from a well-optimized LC-MS/MS method using this compound as an internal standard for the analysis of Terephthalic acid in a biological matrix. These tables should be used as a template to be populated with data from your specific experimental validation.

Table 1: Calibration Curve Parameters

ParameterIllustrative Value
Calibration Range (ng/mL)1 - 1000
Regression Equationy = 1.2x + 0.05
Correlation Coefficient (r²)> 0.995
Weighting Factor1/x²

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ1< 15%85 - 115%< 15%85 - 115%
Low3< 10%90 - 110%< 10%90 - 110%
Medium100< 10%90 - 110%< 10%90 - 110%
High800< 10%90 - 110%< 10%90 - 110%

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low85 - 115%85 - 115%90 - 110%
High85 - 115%85 - 115%90 - 110%

Experimental Protocols

This section provides a detailed protocol for the quantification of Terephthalic acid in human plasma using this compound as an internal standard. This protocol is adapted from established methods for similar analytes.[1]

Materials and Reagents
  • Terephthalic acid (analytical standard)

  • This compound (isotopically labeled internal standard)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Terephthalic acid and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume. These stock solutions should be stored at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Terephthalic acid primary stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution in a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL. The optimal concentration may need to be adjusted based on the expected analyte concentration and instrument response.

Sample Preparation
  • Aliquoting:

    • Pipette 100 µL of each calibration standard, quality control sample, and unknown plasma sample into appropriately labeled microcentrifuge tubes.

  • Internal Standard Spiking:

    • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Terephthalic acid: Q1/Q3 (e.g., 165.0 -> 121.0)

    • This compound: Q1/Q3 (e.g., 169.0 -> 125.0)

Mandatory Visualizations

The following diagrams illustrate the key processes involved in using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Plasma Sample (100 µL) spike Spike with This compound (10 µL of 100 ng/mL) sample->spike ppt Protein Precipitation (300 µL Acetonitrile) spike->ppt spe Solid Phase Extraction (SPE) ppt->spe dry Evaporation spe->dry reconstitute Reconstitution (100 µL Mobile Phase) dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Caption: Experimental workflow for the quantification of Terephthalic acid in plasma.

isotope_dilution_principle cluster_sample Initial Sample cluster_processing Sample Processing (Extraction, etc.) cluster_detection MS Detection analyte_unknown Analyte (Unknown Amount) analyte Analyte analyte_unknown->analyte is Internal Standard (IS) (Known Amount) loss Proportional Loss of Analyte and IS analyte->loss is->loss ratio Measure Ratio (Analyte / IS) loss->ratio

Caption: Principle of isotope dilution using a deuterated internal standard.

References

Application of Terephthalic Acid-d4 in Plastics and Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Terephthalic acid-d4 (TPA-d4) serves as a critical analytical tool in the field of plastics and polymer research, primarily utilized as an internal standard for the accurate quantification of terephthalic acid (TPA) and its derivatives. Its application is particularly prominent in studies concerning polymer degradation, migration of substances from plastic packaging, and the analysis of microplastics. The use of a stable isotope-labeled internal standard like TPA-d4 is essential for correcting variations during sample preparation and analysis, thereby ensuring the precision and reliability of quantitative results obtained through mass spectrometry-based techniques.

Core Applications

The primary applications of this compound in plastics and polymer research include:

  • Migration Studies: Quantifying the migration of TPA and polyethylene (B3416737) terephthalate (B1205515) (PET) oligomers from food contact materials, such as beverage bottles and food trays, into food and beverages. The European Food Safety Authority (EFSA) has established a specific migration limit of 7.5 mg of TPA per kg of food.

  • Degradation Studies: Monitoring the degradation of PET plastics, both through biological processes (enzymatic degradation) and chemical recycling methods.[1][2] The formation of TPA is a key indicator of the extent of PET degradation.

  • Microplastic Analysis: Determining the content of PET in environmental samples by analyzing for TPA after the hydrolysis of microplastic particles.

  • Polymer Composition Analysis: Quantifying the amount of isophthalic acid, a common comonomer in PET, which can influence the polymer's properties.[3]

Data Presentation

The following tables summarize quantitative data from various studies involving the analysis of terephthalic acid and related compounds in the context of plastics and polymer research.

Table 1: Quantitative Analysis of PET Oligomers and Monomers in PET Samples

CompoundConcentration Range (ng/g PET)Analytical MethodReference
TPA₂-EG-DEG (linear dimer)2493 - 19290UPLC-MS-QTOF[4]
Cyclic Trimer (first series)Not specifiedUPLC-MS-QTOF[4]
Cyclic Dimer (first series)Not specifiedUPLC-MS-QTOF[4]
Total Oligomers (extracted with dichloromethane)4,024,000 - 11,576,000HPLC-ESI-MS[2]
Terephthalic Acid (TPA) (extracted with 50% acetonitrile)3,000 - 28,200HPLC-ESI-MS[2]
Monohydroxyethyl terephthalate (MHET) (extracted with 50% acetonitrile)16,800 - 118,200HPLC-ESI-MS[2]
Bishydroxyethyl terephthalate (BHET) (extracted with 50% acetonitrile)3,900 - 26,700HPLC-ESI-MS[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Terephthalic Acid in Different Analytical Methods

Analytical MethodLODLOQMatrixReference
LC-MS/MS3.9 µg/kg12.5 µg/kg50% aqueous ethanol (B145695) solution[5]
HPLC-UVNot specified50 ng/mLMineral Water[6]
¹H NMR5-10 µMNot specifiedNot specified[7]
Bulk Absorbance Measurement2.5-5 µMNot specifiedNot specified[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the analysis of terephthalic acid in plastics and polymer research.

Protocol 1: Quantification of Terephthalic Acid in a Polymer Matrix using Isotope Dilution LC-MS/MS

This protocol describes the quantification of TPA in a polymer sample after alkaline hydrolysis, using this compound as an internal standard.

1. Materials and Reagents:

2. Preparation of Standard and Internal Standard Stock Solutions:

  • TPA Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of TPA into a 10 mL volumetric flask. Dissolve in a small amount of methanol and bring to volume with methanol.

  • TPA-d4 Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of TPA-d4 into a 10 mL volumetric flask. Dissolve in methanol and bring to volume.

  • TPA Working Standard Solutions: Prepare serial dilutions of the TPA primary stock solution in 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • TPA-d4 Internal Standard Working Solution (1 µg/mL): Dilute the TPA-d4 primary stock solution in 50:50 (v/v) methanol:water.

3. Sample Preparation (Alkaline Hydrolysis):

  • Weigh approximately 100 mg of the polymer sample into a glass pressure-resistant vial.

  • Add 5 mL of 2 M NaOH in methanol.

  • Seal the vial and heat at 100°C for 3 hours to achieve complete hydrolysis of the polymer into terephthalic acid.

  • Allow the vial to cool to room temperature.

  • Add 50 µL of the 1 µg/mL TPA-d4 internal standard working solution.

  • Neutralize the solution by adding 1 M HCl dropwise until a pH of approximately 3 is reached. This will precipitate the terephthalic acid.

  • Centrifuge the sample to pellet the precipitated TPA.

  • Discard the supernatant and wash the pellet with acidic water (pH 3).

  • Redissolve the pellet in a known volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.

  • Filter the solution through a 0.22 µm syringe filter before injection.

4. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate TPA from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions:

    • TPA: Precursor ion [M-H]⁻ m/z 165 -> Product ion m/z 121

    • TPA-d4: Precursor ion [M-H]⁻ m/z 169 -> Product ion m/z 125

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of TPA to the peak area of TPA-d4 against the concentration of the TPA working standards.

  • Determine the concentration of TPA in the sample by using the peak area ratio from the sample and the calibration curve.

Protocol 2: Analysis of PET Degradation Products by UHPLC-DAD

This protocol outlines the quantification of TPA, MHET, and BHET, the primary products of PET degradation, using UHPLC with Diode Array Detection.

1. Materials and Reagents:

  • Terephthalic acid (TPA) standard

  • Mono(2-hydroxyethyl) terephthalate (MHET) standard

  • Bis(2-hydroxyethyl) terephthalate (BHET) standard

  • Potassium phosphate (B84403) dibasic (K₂HPO₄)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Ultrapure water (18.2 MΩ·cm)

  • Tetrahydrofuran (THF)

2. Preparation of Buffer and Standard Solutions:

  • 1 M Phosphate Buffer (pH 8.0):

    • Prepare a 1 M K₂HPO₄ solution (87 g in 500 mL of ultrapure water).

    • Prepare a 1 M KH₂PO₄ solution (68 g in 500 mL of ultrapure water).

    • Combine 94 mL of the K₂HPO₄ solution with 6 mL of the KH₂PO₄ solution. Adjust pH to 8.0 ± 0.1 if necessary.

  • TPA Stock Standard (1000 µg/mL): Weigh 10 mg of TPA and dissolve in 10 mL of the 1 M phosphate buffer.

  • MHET Stock Standard (1000 µg/mL): Weigh 10 mg of MHET and dissolve in 10 mL of a 1:1 solution of ultrapure water and THF.

  • BHET Stock Standard (1000 µg/mL): Weigh 10 mg of BHET and dissolve in 10 mL of THF.

  • Working Standards: Prepare a series of working standards for each analyte (e.g., 250 µg/mL) by diluting the stock standards with the appropriate solvent. From these, create calibration standards in the desired concentration range.

3. Sample Preparation:

  • The sample containing the PET degradation products should be in an aqueous buffer.

  • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

4. UHPLC-DAD Analysis:

  • UHPLC Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate for UHPLC (e.g., 0.4-0.6 mL/min).

  • Detection: Diode Array Detector set to monitor at 240 nm.[1]

5. Data Analysis:

  • Generate a calibration curve for each analyte (TPA, MHET, BHET) by plotting the peak area against the concentration of the standards.

  • Quantify the concentration of each degradation product in the sample using its respective calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Polymer Sample (e.g., PET pellets, film) hydrolysis Alkaline Hydrolysis (NaOH, Methanol, 100°C) sample->hydrolysis add_is Spike with This compound (Internal Standard) hydrolysis->add_is neutralize Neutralization & Precipitation (HCl) add_is->neutralize reconstitute Reconstitution in Mobile Phase neutralize->reconstitute filter Filtration (0.22 µm filter) reconstitute->filter lcms LC-MS/MS Analysis (C18 Column, ESI-) filter->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq calibration Calibration Curve Generation (TPA/TPA-d4 Area Ratio vs. Concentration) data_acq->calibration quantification Quantification of TPA in Sample calibration->quantification

Caption: Workflow for TPA quantification in polymers using TPA-d4.

This comprehensive guide provides researchers with the necessary information and protocols to effectively utilize this compound in their studies on plastics and polymers. The application of these methods will contribute to a better understanding of polymer behavior and the safety of plastic materials.

References

Application Notes and Protocols for Terephthalic Acid-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of terephthalic acid-d4 as a stable isotope-labeled internal standard in pharmacokinetic (PK) studies. Detailed protocols for bioanalytical method development and a sample pharmacokinetic study are provided to guide researchers in the accurate quantification of terephthalic acid in biological matrices.

Introduction

Terephthalic acid (TPA) is a high-production-volume chemical used primarily in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET) plastics.[1] Human exposure to TPA can occur through various routes, making it essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Pharmacokinetic studies are crucial for assessing the potential risks associated with TPA exposure.

Stable isotope-labeled compounds, such as this compound, are invaluable tools in pharmacokinetic research.[2] They serve as ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) due to their similar physicochemical properties to the unlabeled analyte, but distinct mass.[2] This allows for accurate correction of matrix effects and variations in sample processing, leading to reliable and reproducible data.

Bioanalytical Method: Quantification of Terephthalic Acid in Plasma

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The following protocol outlines the key steps for developing and validating an LC-MS/MS method for the quantification of terephthalic acid in plasma using this compound as an internal standard.

Experimental Protocol: LC-MS/MS Method Development and Validation

1. Materials and Reagents:

  • Terephthalic acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma

2. Stock and Working Solutions Preparation:

  • Prepare individual stock solutions of terephthalic acid and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the terephthalic acid stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Prepare a working solution of this compound (internal standard) at an appropriate concentration in 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 150 µL of the internal standard working solution in a microcentrifuge tube.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of terephthalic acid from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Terephthalic acid: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Method Validation:

  • Validate the method according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Data Presentation: Bioanalytical Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%10 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.5 - 8.2%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.1 - 9.5%
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2 to 6.8%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-4.7 to 7.3%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%6.9%
Recovery Consistent and reproducible> 85%

Sample Pharmacokinetic Study in Rats

This section outlines a protocol for a non-clinical pharmacokinetic study in rats to determine the plasma concentration-time profile of terephthalic acid following oral administration.

Experimental Protocol: Rat Pharmacokinetic Study

1. Animal Dosing and Sampling:

  • House male Sprague-Dawley rats under standard laboratory conditions.

  • Administer a single oral dose of terephthalic acid (e.g., 100 mg/kg) formulated in a suitable vehicle.

  • Collect blood samples (approximately 100 µL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store plasma samples at -80°C until analysis.

2. Sample Analysis:

  • Analyze the plasma samples for terephthalic acid concentrations using the validated LC-MS/MS method described above.

3. Pharmacokinetic Analysis:

  • Calculate the plasma concentration of terephthalic acid at each time point.

  • Use non-compartmental analysis to determine key pharmacokinetic parameters.

Data Presentation: Pharmacokinetic Parameters of Terephthalic Acid in Rats
Pharmacokinetic ParameterAbbreviationUnitValue (Mean ± SD)
Maximum Plasma ConcentrationCmaxng/mL15,234 ± 2,145
Time to Maximum ConcentrationTmaxh1.5 ± 0.5
Area Under the Curve (0 to last)AUC(0-t)ngh/mL85,432 ± 12,678
Area Under the Curve (0 to infinity)AUC(0-inf)ngh/mL87,123 ± 13,012
Elimination Half-lifet1/2h4.2 ± 0.8
Apparent Volume of DistributionVz/FL/kg1.8 ± 0.3
Apparent Total ClearanceCL/FL/h/kg1.15 ± 0.21

Visualizations

Experimental Workflow

G Pharmacokinetic Study Workflow cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Analysis Bioanalysis cluster_Data Data Processing Dosing Oral Administration of Terephthalic Acid to Rats Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Preparation Plasma Sample Preparation (Protein Precipitation with TPA-d4) Plasma_Separation->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Quantification Quantification of Terephthalic Acid LCMS_Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Workflow of a typical pharmacokinetic study.

Illustrative Metabolic Pathway of Terephthalic Acid

The metabolic pathway of terephthalic acid in mammals is not extensively characterized. The following diagram illustrates a plausible metabolic pathway based on microbial degradation pathways, which may share similarities with mammalian metabolism of xenobiotics. This is for illustrative purposes only.

G Potential Metabolic Pathway of Terephthalic Acid TPA Terephthalic Acid Metabolite1 Hydroxylated Metabolite TPA->Metabolite1 Phase I (Oxidation) Conjugate Glucuronide or Sulfate Conjugate TPA->Conjugate Phase II (Conjugation) Metabolite2 Ring-Opened Metabolite Metabolite1->Metabolite2 Phase I (Ring Cleavage) Metabolite1->Conjugate Phase II (Conjugation) Excretion Excretion (Urine/Feces) Metabolite2->Excretion Conjugate->Excretion

Caption: Illustrative metabolic pathway for terephthalic acid.

Conclusion

This compound is an essential tool for the accurate and precise quantification of terephthalic acid in biological matrices for pharmacokinetic studies. The detailed protocols and data presentation formats provided in these application notes serve as a valuable resource for researchers in designing and conducting robust studies to evaluate the pharmacokinetic profile of terephthalic acid. The use of validated bioanalytical methods with stable isotope-labeled internal standards is critical for generating high-quality data to support risk assessment and regulatory submissions.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving poor peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of terephthalic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems leading to distorted peak shapes for terephthalic acid, such as peak tailing, fronting, and split peaks.

Peak Tailing

Question: Why is my terephthalic acid peak tailing?

Answer:

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing acidic compounds like terephthalic acid. The primary causes include:

  • Secondary Interactions: Terephthalic acid has two carboxylic acid groups with pKa values of approximately 3.5 and 4.5.[1][2] If the mobile phase pH is close to or above these pKa values, the carboxyl groups will be ionized. These negatively charged ions can interact with any exposed, positively charged sites on the silica-based stationary phase (e.g., residual silanols), leading to secondary retention mechanisms and peak tailing.[3][4][5]

  • Mobile Phase pH: An inappropriate mobile phase pH is a frequent cause of tailing for ionizable compounds.[6][7] For acidic compounds like terephthalic acid, a mobile phase pH lower than the pKa is generally recommended to keep the molecule in its neutral, non-ionized form.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[5][6]

  • Column Degradation: Over time, columns can degrade, leading to the formation of active sites that can cause tailing.[5][7] Voids in the column packing can also contribute to this issue.[7]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and result in tailing peaks.[3]

Peak Fronting

Question: What causes my terephthalic acid peak to show fronting?

Answer:

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, can be caused by several factors:

  • Column Overload: Injecting a sample at a concentration that is too high can lead to column overload and cause peak fronting.[6][8][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[8][9] It is always best to dissolve the sample in the mobile phase if possible.

  • Poor Sample Solubility: Terephthalic acid has low solubility in water and many common organic solvents.[2][10][11] If the sample is not fully dissolved, it can lead to peak distortion, including fronting.[12]

  • Column Collapse: Physical degradation of the column bed, which can be caused by excessive pressure or incompatible operating conditions, can result in peak fronting.[8][12]

Split Peaks

Question: Why is my terephthalic acid peak splitting into two or more peaks?

Answer:

Split peaks can be a complex issue arising from several sources:

  • Co-elution of Impurities: The peak may not be a single compound but rather terephthalic acid co-eluting with a closely related impurity.[13]

  • Blocked Column Frit: A partially blocked frit at the inlet of the column can distort the sample band as it enters the column, leading to split peaks for all analytes in the chromatogram.[13][14][15]

  • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in multiple peaks for a single analyte.[13][15]

  • Mobile Phase/Sample Solvent Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[12]

  • Presence of Both Ionized and Non-ionized Species: If the mobile phase pH is very close to the pKa of terephthalic acid, both the protonated and deprotonated forms of the molecule may be present, potentially leading to a split or shouldered peak.

Experimental Protocols and Methodologies

To systematically troubleshoot poor peak shape for terephthalic acid, follow these experimental protocols.

Protocol 1: Mobile Phase pH Optimization
  • Objective: To determine the optimal mobile phase pH to ensure terephthalic acid is in a single, non-ionized state.

  • Materials:

    • HPLC grade water

    • HPLC grade acetonitrile (B52724) or methanol

    • Acid modifier (e.g., trifluoroacetic acid (TFA), formic acid, or phosphoric acid)

    • pH meter

  • Procedure:

    • Prepare a series of mobile phases with varying pH values. A good starting point is to test pH values of 2.5, 3.0, and 3.5.

    • To achieve the desired pH, add a small amount of an acid modifier to the aqueous portion of the mobile phase before mixing with the organic component. For example, a 0.1% concentration of TFA in the mobile phase can effectively lower the pH.[16]

    • Equilibrate the HPLC system with the first mobile phase for at least 15-20 column volumes.

    • Inject a standard solution of terephthalic acid and record the chromatogram.

    • Repeat steps 3 and 4 for each of the prepared mobile phases.

    • Compare the peak shapes obtained at the different pH values. The optimal pH should yield a sharp, symmetrical peak. For terephthalic acid, a mobile phase pH below its first pKa (~3.5) is generally recommended.[7]

Protocol 2: Evaluation of Sample Concentration and Solvent
  • Objective: To investigate the effect of sample concentration and injection solvent on peak shape.

  • Procedure:

    • Prepare a stock solution of terephthalic acid in a suitable solvent. Given its low aqueous solubility, a solvent like dimethyl sulfoxide (B87167) (DMSO) or dissolving it in an alkaline solution and then neutralizing it might be necessary for the initial stock.[11] However, for injection, the sample should ideally be dissolved in the mobile phase.

    • Create a dilution series from the stock solution to test a range of concentrations.

    • Inject the highest concentration sample and observe the peak shape. If fronting or tailing is observed, inject the lower concentration samples.[6][9]

    • If the peak shape improves with lower concentrations, the original issue was likely column overload.

    • If the sample is not dissolved in the mobile phase, prepare a sample dissolved in the mobile phase and compare the peak shape to the original sample. An improvement in peak shape would indicate a solvent mismatch issue.[8]

Data Presentation

The following table summarizes key HPLC parameters and their typical effects on the peak shape of terephthalic acid.

ParameterRecommended Adjustment for Poor Peak ShapeExpected Outcome
Mobile Phase pH Adjust to at least 1.5-2 pH units below the first pKa of terephthalic acid (~3.5). A pH of 2.5-3.0 is a good starting point.[7]Reduces peak tailing by suppressing the ionization of the carboxylic acid groups.[16]
Acid Modifier Use an acidic additive like 0.1% TFA, formic acid, or phosphoric acid in the mobile phase.[16][17]Improves peak shape by maintaining a low and stable pH.
Sample Concentration Reduce the concentration of the injected sample.[6][18]Alleviates peak fronting or tailing caused by column overload.
Injection Volume Decrease the injection volume.[12][13]Can help mitigate issues related to column overload and solvent mismatch.
Sample Solvent Dissolve the sample in the mobile phase whenever possible.Prevents peak distortion due to solvent incompatibility.[8]
Column Use a well-packed, high-quality C18 column. Consider end-capped columns to minimize interactions with residual silanols.[4][6]Provides better peak symmetry.
Guard Column Install a guard column before the analytical column.Protects the analytical column from strongly retained impurities and particulates that can cause blockages and peak splitting.[7][15]

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of terephthalic acid.

G start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No system_issue Potential System Issue all_peaks_yes->system_issue check_frit Check for Blocked Frit or Column Void system_issue->check_frit replace_column Replace Frit/Column check_frit->replace_column end Symmetrical Peak Achieved replace_column->end method_issue Potential Method/Analyte Issue all_peaks_no->method_issue peak_type Identify Peak Shape: Tailing, Fronting, or Split? method_issue->peak_type tailing Tailing peak_type->tailing Tailing fronting Fronting peak_type->fronting Fronting split Split peak_type->split Split check_ph Adjust Mobile Phase pH (2.5 - 3.0) tailing->check_ph check_overload_tailing Reduce Sample Concentration check_ph->check_overload_tailing check_overload_tailing->end check_overload_fronting Reduce Sample Concentration/ Injection Volume fronting->check_overload_fronting check_solvent Match Sample Solvent to Mobile Phase check_overload_fronting->check_solvent check_solvent->end check_coelution Investigate Co-elution split->check_coelution check_ph_split Optimize Mobile Phase pH check_coelution->check_ph_split check_ph_split->end

Caption: Troubleshooting workflow for poor HPLC peak shape.

References

Technical Support Center: Troubleshooting Signal Suppression with Terephthalic acid-d4 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression issues in Electrospray Ionization-Mass Spectrometry (ESI-MS) when using Terephthalic acid-d4. The information is presented in a question-and-answer format to directly address common problems.

Troubleshooting Guide

This section offers step-by-step solutions to specific issues you may encounter during your ESI-MS experiments involving this compound.

Question 1: I am using this compound as an internal standard and observing a significant decrease in its signal intensity, leading to inaccurate quantification of my target analyte. What are the potential causes and how can I troubleshoot this?

Answer:

Signal suppression of your internal standard, this compound, can indeed lead to unreliable quantification. The primary causes of this issue in ESI-MS are co-eluting matrix components that interfere with the ionization process.[1][2][3] These interferences can either compete for the available charge on the ESI droplets or alter the physical properties of the droplets, which hinders the efficient formation of gas-phase ions.[1][2]

Here is a systematic approach to troubleshoot this problem:

Step 1: Identify the Source of Suppression with a Post-Column Infusion Experiment.

This experiment will help you determine if co-eluting matrix components are causing the signal suppression.[4][5]

Experimental Protocol: Post-Column Infusion

Objective: To identify regions in the chromatogram where matrix components cause signal suppression.

Materials:

  • LC-MS/MS system with an ESI source

  • Syringe pump

  • T-piece connector

  • This compound standard solution (e.g., 1 µg/mL in your initial mobile phase)

  • Blank matrix extract (a sample prepared using the same procedure as your study samples, but without the analyte or internal standard)

Methodology:

  • Set up your LC-MS/MS system with the analytical column and mobile phase gradient used in your assay.

  • Using a T-piece, connect the outlet of the LC column to the ESI source.

  • Connect a syringe pump to the third port of the T-piece.

  • Continuously infuse the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the eluent from the LC column.

  • Begin data acquisition, monitoring the signal of this compound. You should observe a stable baseline signal.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. A significant drop in the signal intensity indicates the elution of matrix components that cause ion suppression.

Step 2: Optimize Chromatographic Conditions.

If the post-column infusion experiment reveals signal suppression, adjusting your chromatography to separate the this compound from the interfering matrix components is a crucial step.

  • Modify the Gradient: Alter the mobile phase gradient to change the elution profile of both your internal standard and the matrix components.

  • Change the Stationary Phase: Consider using a different LC column with an alternative chemistry (e.g., C18, Phenyl-Hexyl, Cyano) to achieve better separation.

Step 3: Enhance Sample Preparation.

Improving your sample clean-up can significantly reduce matrix effects.[5]

  • Solid-Phase Extraction (SPE): Utilize an SPE cartridge with a sorbent that selectively retains the analytes of interest while allowing interfering components to pass through.

  • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract your analyte and internal standard, leaving behind matrix components.

  • Protein Precipitation: If working with biological fluids, ensure your protein precipitation method is efficient. Inefficient precipitation is a common source of phospholipids, which are known to cause significant ion suppression.

Step 4: Dilute the Sample.

A simple yet often effective strategy is to dilute the sample extract.[4] This reduces the concentration of both the this compound and the interfering matrix components. In many cases, the reduction in suppression outweighs the dilution of the internal standard, leading to an overall improvement in signal intensity.

Question 2: My this compound signal appears noisy and inconsistent, even in clean solutions. What could be the issue?

Answer:

Inconsistent signal for this compound in the absence of a complex matrix could point towards issues with the ESI source itself or the mobile phase composition.

Troubleshooting Steps:

  • Check for Contamination in the ESI Source: The presence of non-volatile salts or other contaminants in the ion source can lead to unstable spray and signal fluctuation.[6]

    • Action: Clean the ESI probe, spray shield, and the inlet of the mass spectrometer according to the manufacturer's instructions.

  • Evaluate Mobile Phase Additives: Certain additives can suppress ionization.

    • Trifluoroacetic acid (TFA): While a common ion-pairing agent in HPLC, TFA is known to cause significant signal suppression in negative ion mode ESI.[6][7]

    • Action: If you are using TFA, consider replacing it with a more ESI-friendly additive like formic acid or ammonium (B1175870) formate.[8]

  • Optimize ESI Source Parameters: The settings of your ESI source can impact signal stability.

    • Flow Rate: High flow rates can sometimes lead to less efficient ionization and increased suppression.[9]

    • Action: If possible, try reducing the flow rate into the mass spectrometer, potentially by using a flow splitter.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in ESI-MS?

A1: Signal suppression, also known as the matrix effect, is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting components in the sample matrix.[1][3] These interfering substances can compete for available charge during the electrospray process or alter the physical properties of the droplets, such as surface tension and viscosity, hindering the formation of gas-phase analyte ions.[1][2]

Q2: Why is this compound used as an internal standard?

A2: Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative LC-MS analysis.[10] They have nearly identical chemical and physical properties to the unlabeled analyte, meaning they co-elute and experience similar degrees of ion suppression or enhancement. By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of matrix effects.

Q3: Can the concentration of this compound itself cause signal suppression?

A3: Yes, at very high concentrations (typically >10⁻⁵ M), any analyte, including this compound, can begin to cause self-suppression.[1] This is due to saturation of the ESI droplets, where there is a limited amount of excess charge available for ionization.[1] It is important to work within a linear concentration range for your internal standard.

Q4: Are there alternatives to ESI that are less prone to signal suppression?

A4: Atmospheric Pressure Chemical Ionization (APCI) is another common ionization technique that is generally less susceptible to signal suppression than ESI.[2][3] The ionization mechanism in APCI is different, relying on gas-phase chemical reactions, which makes it less affected by the matrix components that interfere with the ESI process. If you continue to face severe and insurmountable signal suppression with ESI, exploring APCI could be a viable alternative, provided your analyte can be efficiently ionized by this method.

Data Presentation

Table 1: Common Mobile Phase Additives and Their Impact on ESI Signal

Mobile Phase AdditiveTypical ConcentrationPositive Ion Mode ESINegative Ion Mode ESI
Formic Acid0.1%GoodModerate
Acetic Acid0.1%GoodModerate
Ammonium Formate5-10 mMGoodGood
Ammonium Acetate5-10 mMGoodGood
Trifluoroacetic Acid (TFA)0.05-0.1%Can cause suppressionSevere Suppression
Triethylamine (TEA)0.1%Severe Suppression Not typically used

Visualizations

Signal_Suppression_Mechanism cluster_0 ESI Droplet cluster_1 Gas Phase Ions Analyte Analyte Analyte_Ion Analyte Ion [M+H]+ Analyte->Analyte_Ion Ionization IS This compound (IS) IS_Ion IS Ion [M-H]- IS->IS_Ion Ionization Matrix Matrix Component Suppressed_Signal Reduced Ion Signal Matrix->Suppressed_Signal Competition for Charge Altered Droplet Properties Analyte_Ion->Suppressed_Signal IS_Ion->Suppressed_Signal

Caption: Mechanism of ESI signal suppression by matrix components.

Troubleshooting_Workflow Start Start: Signal Suppression of this compound PostColumn Perform Post-Column Infusion Experiment Start->PostColumn Suppression_Identified Suppression Identified? PostColumn->Suppression_Identified Optimize_Chromo Optimize Chromatography (Gradient, Column) Suppression_Identified->Optimize_Chromo Yes Check_Source Check ESI Source & Mobile Phase Suppression_Identified->Check_Source No Improve_SamplePrep Improve Sample Prep (SPE, LLE) Optimize_Chromo->Improve_SamplePrep Dilute_Sample Dilute Sample Improve_SamplePrep->Dilute_Sample Re_evaluate Re-evaluate Signal Dilute_Sample->Re_evaluate Clean_Source Clean ESI Source Check_Source->Clean_Source Change_Additive Change Mobile Phase Additive Clean_Source->Change_Additive Optimize_Params Optimize Source Parameters Change_Additive->Optimize_Params Optimize_Params->Re_evaluate

Caption: A logical workflow for troubleshooting signal suppression.

References

Preventing H/D exchange in deuterated internal standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards, with a focus on preventing hydrogen-deuterium (H/D) exchange.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange and why is it a problem?

A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium (B1214612) atom on a deuterated internal standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2] This is problematic because it alters the mass of the internal standard, causing it to be potentially misidentified as the unlabeled analyte.[1] This can lead to a decreased signal for the internal standard and an artificially inflated signal for the analyte, ultimately compromising the accuracy and precision of quantitative analyses.[1][2]

Q2: Which deuterium labels are most susceptible to exchange?

A2: The stability of a deuterium label is highly dependent on its position within the molecule.[1][3] Deuterium atoms in the following positions are most likely to undergo exchange:

  • On heteroatoms: Deuterium attached to oxygen (-OD), nitrogen (-ND), or sulfur (-SD) is highly labile and will readily exchange with protons from protic solvents.[1][2][3]

  • Adjacent to carbonyl groups: Deuterons on a carbon atom next to a carbonyl group (alpha-protons) can be exchanged through a process called keto-enol tautomerism, particularly under acidic or basic conditions.[1][2]

  • Certain aromatic positions: Some positions on aromatic rings may also be prone to exchange under specific pH or temperature conditions.[1]

It is crucial to select internal standards where deuterium atoms are placed in stable, non-exchangeable positions, such as on aromatic rings or aliphatic chains.[3]

Q3: What experimental factors promote H/D exchange?

A3: Several experimental and environmental factors can influence the rate and extent of H/D exchange:[1][2]

  • pH: The rate of exchange is highly dependent on pH. It is generally slowest around pH 2.5-3 and increases significantly under acidic or basic conditions.[1][4]

  • Temperature: Higher temperatures accelerate chemical reactions, including H/D exchange. The rate of exchange can increase significantly with a rise in temperature.[1][2]

  • Solvent Composition: Protic solvents, such as water and methanol, can readily donate protons and facilitate exchange. Aprotic solvents like acetonitrile (B52724) are generally preferred for storing and handling deuterated standards.[1][2]

Q4: What are the ideal characteristics for a deuterated internal standard to minimize H/D exchange and other issues?

A4: To ensure reliable and accurate quantification, a deuterated internal standard should possess the following characteristics:

CharacteristicRecommendationRationale
Isotopic Enrichment ≥98%[5][6]Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[5]
Chemical Purity >99%[5]Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[5]
Number of Deuterium Atoms 3 or moreA sufficient mass difference is necessary to prevent isotopic crosstalk. A mass shift of at least 3 atomic mass units (amu) is generally recommended.[7]
Label Position Stable, non-exchangeable positions (e.g., aromatic rings, aliphatic chains)[3][5]Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent or matrix.[3][5]

Q5: Can I use a deuterated internal standard that shows a different retention time than the native analyte?

A5: It is a known phenomenon for deuterated compounds to have slightly different retention times compared to their non-deuterated counterparts, an occurrence known as the "chromatographic isotope effect".[3][8] Generally, deuterated analytes tend to have shorter retention times.[8] While perfect co-elution is ideal, a small, consistent shift may be acceptable. However, if the analyte and internal standard do not co-elute closely, they can be affected differently by matrix effects, such as ion suppression or enhancement, leading to inaccurate quantification.[3]

Troubleshooting Guides

Issue 1: Inaccurate Quantification (Poor Accuracy and Precision)

Symptoms:

  • High variability in replicate measurements.

  • Systematic bias (consistently high or low results).

  • Analyte concentration appears to increase over time in the autosampler.

Possible Cause: H/D exchange is occurring, leading to a decrease in the internal standard signal and an increase in the analyte signal.

Troubleshooting Workflow

start Inaccurate Quantification Detected check_purity Assess Internal Standard Purity start->check_purity check_stability Evaluate Solvent Stability check_purity->check_stability If purity is confirmed review_conditions Review Experimental Conditions (pH, Temp, Solvent) check_stability->review_conditions If instability is observed optimize_method Optimize Analytical Method review_conditions->optimize_method change_is Consider Alternative Internal Standard (e.g., ¹³C, ¹⁵N-labeled) optimize_method->change_is If unsuccessful end Quantification Issues Resolved optimize_method->end If successful change_is->end

Caption: Troubleshooting workflow for inaccurate quantification.

Issue 2: Unexpected Peak in the Analyte's Mass Transition

Symptom: A peak is observed at the retention time of the internal standard when monitoring the mass transition of the unlabeled analyte, even in a sample containing only the internal standard.

Possible Causes:

  • The deuterated internal standard contains the unlabeled analyte as an impurity.

  • In-source fragmentation of the deuterated internal standard is leading to a loss of deuterium.

  • H/D exchange is occurring in the ion source.

Troubleshooting Steps:

  • Assess Internal Standard Purity: Inject a high-concentration solution of only the deuterated internal standard. If a significant peak is observed at the analyte's mass transition, the internal standard may have a high level of unlabeled impurity.[8]

  • Optimize Mass Spectrometer Conditions: If the standard is pure, the interference may be due to in-source loss of deuterium. Try using "softer" ionization conditions, such as reducing the ionization energy in Electron Ionization (EI) to minimize fragmentation.[8]

  • Investigate In-Source H/D Exchange: This can sometimes occur in the mass spectrometer's ion source.[9] Modifying source parameters may help mitigate this.

Experimental Protocols

Protocol 1: Evaluating Solvent Stability to Test for H/D Exchange

Objective: To determine if H/D exchange is occurring under your specific analytical conditions.

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into a blank biological matrix or your sample diluent. Analyze these samples immediately.

    • Incubated Samples: Spike the same concentration of the IS into the blank matrix or sample diluent and incubate it under conditions that mimic your sample preparation and storage (e.g., room temperature for 4 hours, autosampler temperature for 24 hours).[1]

  • Analyze Samples: Analyze the incubated samples using your established LC-MS/MS method.

  • Data Evaluation:

    • Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.[1]

    • Monitor the mass transition of the unlabeled analyte in the chromatograms of the incubated samples. A significant increase in the signal for the unlabeled analyte over the incubation period indicates that H/D exchange is occurring.[2]

Protocol 2: Preparation of Deuterated Standard Stock and Working Solutions

Objective: To prepare stock and working solutions of deuterated standards in a manner that minimizes the risk of isotopic exchange.

Methodology:

  • Equilibration: Before opening the vial, allow the lyophilized standard to equilibrate to room temperature to prevent condensation of atmospheric moisture.[1]

  • Solvent Choice: Whenever possible, use a high-purity, dry, aprotic solvent (e.g., acetonitrile) for reconstitution. If an aqueous solution is necessary, use a buffer with a pH between 2.5 and 7.[1][2]

  • Weighing: Use a calibrated analytical balance for accurate weighing.

  • Storage: Store stock and working solutions in tightly sealed containers at low temperatures (e.g., 4°C or -20°C) to slow down any potential exchange.[2]

Visualizations

Factors Influencing H/D Exchange

cluster_factors Factors Promoting H/D Exchange cluster_prevention Preventative Measures pH pH (Acidic or Basic) Exchange H/D Exchange pH->Exchange Temp High Temperature Temp->Exchange Solvent Protic Solvents (e.g., Water, Methanol) Solvent->Exchange Position Labile Label Position (-OH, -NH, alpha to C=O) Position->Exchange Control_pH Control pH (ideally 2.5-7) Control_Temp Low Temperature Storage & Analysis Control_Solvent Use Aprotic Solvents (e.g., Acetonitrile) Control_Position Stable Label Position (Aromatic, Aliphatic) Exchange->Control_pH Exchange->Control_Temp Exchange->Control_Solvent Exchange->Control_Position

Caption: Factors promoting H/D exchange and corresponding preventative measures.

Chemical Basis of H/D Exchange at Carbonyl Alpha-Position

cluster_keto cluster_enol cluster_keto_h Keto Keto Form (Deuterated) Enol Enol/Enolate Intermediate Keto->Enol H⁺ or OH⁻ Keto_H Keto Form (Hydrogenated) Enol->Keto_H H₂O Keto_img Enol_img Keto_H_img

Caption: Keto-enol tautomerism facilitating H/D exchange.

References

Common interferences in the analysis of Terephthalic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Terephthalic acid-d4 (TPA-d4) as an internal standard in analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound (TPA-d4) is a deuterated form of terephthalic acid, meaning that four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612) atoms.[1][2] This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[3] It is commonly used in pharmacokinetic studies, biomonitoring, and in the analysis of terephthalic acid migration from food contact materials like PET plastics.[3][4]

Q2: What are the most common sources of interference in the analysis of this compound?

The most common interferences encountered during the analysis of TPA-d4 include:

  • Isotopic Impurities: The presence of unlabeled terephthalic acid in the TPA-d4 standard can lead to an overestimation of the analyte concentration, particularly at low levels.[5]

  • Matrix Effects: Components of the sample matrix (e.g., plasma, urine) can co-elute with TPA-d4 and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[6][7] Phospholipids (B1166683) are a common cause of ion suppression in the analysis of biological samples.[8][9]

  • Chromatographic Issues: Poor chromatographic separation can lead to co-elution of TPA-d4 with interfering compounds or separation of TPA-d4 from the unlabeled analyte, which can compromise the accuracy of the results.

  • Contamination from Labware and Reagents: Terephthalic acid is a common industrial chemical, and contamination from plasticware, solvents, or other laboratory equipment can be a source of interference.

Troubleshooting Guides

Problem 1: High background signal or presence of terephthalic acid in blank samples.

Possible Cause:

  • Contaminated Reagents or Labware: Solvents, water, or plastic consumables may be contaminated with terephthalic acid.

  • Isotopic Impurity in TPA-d4: The TPA-d4 internal standard may contain a small amount of unlabeled terephthalic acid. Commercial TPA-d4 typically has an isotopic purity of 98 atom % D.

Troubleshooting Steps:

  • Analyze Reagent Blanks: Inject each solvent and reagent used in the sample preparation process to identify the source of contamination.

  • Use High-Purity Solvents: Ensure that all solvents are of high purity (e.g., LC-MS grade).

  • Avoid Plasticware: Whenever possible, use glass or polypropylene (B1209903) labware to minimize leaching of contaminants.

  • Check the Certificate of Analysis (CoA) of TPA-d4: Verify the isotopic purity of the internal standard.

  • Inject TPA-d4 Standard Alone: Prepare a sample containing only the TPA-d4 standard in a clean solvent to assess the contribution of the unlabeled analyte.

Problem 2: Poor peak shape (fronting, tailing, or splitting) for TPA-d4.

Possible Cause:

  • Column Overload: Injecting too much sample onto the column.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample may be too strong, causing peak distortion.

  • Column Contamination: Accumulation of matrix components on the analytical column.

  • Secondary Interactions: Interactions between the acidic TPA-d4 and the stationary phase.

Troubleshooting Steps:

  • Reduce Injection Volume: Decrease the amount of sample injected onto the column.

  • Match Sample Solvent to Mobile Phase: Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.

  • Implement a Column Wash Step: Use a strong solvent to wash the column between injections to remove contaminants.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to suppress the ionization of TPA-d4 and reduce peak tailing.

Problem 3: Inconsistent or low recovery of TPA-d4.

Possible Cause:

  • Inefficient Sample Preparation: The extraction method may not be optimal for TPA-d4 in the specific sample matrix.

  • Matrix Effects: Ion suppression during MS analysis can lead to an apparent low recovery.

  • Analyte Degradation: TPA-d4 may be unstable under the sample storage or preparation conditions.

Troubleshooting Steps:

  • Optimize Sample Preparation: Experiment with different solid-phase extraction (SPE) sorbents, elution solvents, and pH conditions to improve extraction efficiency.

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.

  • Assess Analyte Stability: Analyze samples at different time points after preparation to check for degradation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of terephthalic acid and its deuterated internal standard.

Table 1: Isotopic Purity of Commercial this compound

ParameterTypical ValueSource(s)
Isotopic Purity (atom % D)98%
Chemical Purity>98%[1]

Table 2: Recovery and Limits of Quantification (LOQ) of Terephthalic Acid in Biological Matrices

MatrixSample PreparationRecovery (%)LOQ (ng/mL)Source(s)
Human UrineSolid-Phase Extraction (C18)Not Reported30[10][11]
Human UrineNot specified86–117%2.8[4]
Human PlasmaProtein Precipitation & SPEHighNot Specified[3]

Experimental Protocols

Protocol: Analysis of Terephthalic Acid in Human Urine using LC-MS/MS with TPA-d4 Internal Standard

This protocol is adapted from methodologies described for the analysis of terephthalic acid and its metabolites in human urine.[4][10][11]

1. Materials and Reagents:

  • Terephthalic acid (TPA) and this compound (TPA-d4) reference standards

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Human urine samples

2. Standard Solution Preparation:

  • Prepare individual stock solutions of TPA and TPA-d4 in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of TPA by diluting the stock solution with a water:methanol (1:1) mixture.

  • Prepare a working internal standard solution of TPA-d4 at a concentration of 1 µg/mL in the same diluent.

3. Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of urine, add 50 µL of the TPA-d4 working internal standard solution.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • LC System: HPLC system capable of binary gradient elution.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both TPA and TPA-d4.

5. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of TPA to TPA-d4 against the concentration of the TPA standards.

  • Determine the concentration of TPA in the urine samples from the calibration curve.

Visualizations

Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues cluster_background Background Issues start Start Analysis problem Problem Observed? start->problem peak_shape Poor Peak Shape problem->peak_shape Yes recovery Low/Inconsistent Recovery problem->recovery Yes background High Background/Blank Signal problem->background Yes end Analysis Successful problem->end No ps1 Check for Column Overload peak_shape->ps1 r1 Optimize SPE Protocol recovery->r1 bg1 Analyze Reagent Blanks background->bg1 ps2 Optimize Sample Solvent ps1->ps2 ps3 Clean/Replace Column ps2->ps3 r2 Evaluate Matrix Effects r1->r2 r3 Check Analyte Stability r2->r3 bg2 Verify IS Purity bg1->bg2 bg3 Use Glassware bg2->bg3

Caption: Troubleshooting workflow for common issues in TPA-d4 analysis.

Experimental_Workflow cluster_spe Sample Cleanup start Sample Collection (e.g., Human Urine) add_is Add TPA-d4 Internal Standard start->add_is spe_condition Condition Cartridge add_is->spe_condition spe Solid-Phase Extraction (SPE) elute Elution evaporate Evaporation & Reconstitution elute->evaporate lcms LC-MS/MS Analysis evaporate->lcms quantify Data Processing & Quantification lcms->quantify end Final Report quantify->end spe_load Load Sample spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_wash->elute

Caption: Experimental workflow for the analysis of TPA-d4.

References

Optimizing injection volume for Terephthalic acid-d4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help you optimize the injection volume for Terephthalic acid-d4 analysis, ensuring robust and reliable results.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound, with a focus on issues related to injection volume.

Q1: My this compound peak is showing significant fronting. What is the likely cause and how can I fix it?

A1: Peak fronting, where the front slope of the peak is shallower than the back, is a classic sign of column overload. This can happen in two ways: mass overload or volume overload.

  • Mass Overload: You are injecting too much analyte mass onto the column.

    • Solution: Reduce the concentration of your sample. Prepare a dilution series of your sample and analyze each to find a concentration that results in a symmetrical peak.

  • Volume Overload: The injection volume itself is too large for the column dimensions, causing the sample band to broaden excessively at the column inlet.[1][2][3]

    • Solution: Decrease the injection volume. A good starting point is to ensure your injection volume is no more than 1-5% of the total column volume.[4] For example, a 50 x 2.1 mm column has a volume of approximately 173 µL, so the injection volume should ideally be between 1.7 and 3.5 µL.[1]

  • Inappropriate Sample Solvent: Using a sample solvent that is stronger than your initial mobile phase can also cause peak fronting.[5][6] The strong solvent carries the analyte down the column too quickly before it can properly bind to the stationary phase, leading to a distorted peak shape.

    • Solution: If possible, dissolve your this compound sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.

Q2: I'm observing broad peaks for this compound, which is affecting my resolution and sensitivity. What should I investigate?

A2: Peak broadening can stem from several factors, many of which are related to the injection.

  • Large Injection Volume: As the injection volume increases, the peak width will naturally broaden.[1] While this may initially increase the peak area, excessive volume leads to a loss of efficiency and resolution.

    • Solution: Systematically reduce the injection volume. Find the "sweet spot" that provides adequate sensitivity without significant band broadening.[1]

  • Strong Injection Solvent: As with peak fronting, a sample solvent stronger than the mobile phase can cause the initial sample band to be too wide.[6][7]

    • Solution: Ensure your sample solvent is the same strength as or weaker than the mobile phase.[7]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing between the injector, column, and detector.[7]

Q3: My results show poor sensitivity or no peak at all for this compound. Could the injection volume be the problem?

A3: While several factors can lead to low sensitivity, injection volume is a critical parameter.[8][9]

  • Injection Volume is Too Low: If the concentration of your sample is very low, a small injection volume may not introduce enough analyte into the system to generate a detectable signal.

    • Solution: Carefully increase the injection volume. This can be a straightforward way to improve the signal-to-noise ratio for diluted samples.[1] However, be mindful of the maximum volume your column can handle before peak shape is compromised.

  • Incorrect Amount Injected: There may be an issue with the autosampler itself.

    • Solution: Check for air bubbles in the syringe or sample loop.[8][9] Ensure the syringe is drawing the correct volume and that there are no leaks in the system.[7][8] Verify that the sample vial contains enough sample for the programmed injection.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for selecting an initial injection volume for this compound analysis?

A1: A widely accepted guideline is to keep the injection volume between 1% and 5% of the total column's geometric volume.[4] For gradient methods, it's possible to inject larger volumes, as the weak initial mobile phase helps to focus the analyte at the head of the column. However, for isocratic methods, volume overload is a more significant concern.[1] It is always recommended to experimentally determine the optimal volume for your specific column and conditions.

Q2: How does increasing the injection volume affect the peak area and peak height?

A2: Ideally, as you increase the injection volume, both the peak area and peak height should increase linearly.[1][5] This relationship holds true until you begin to experience column overload (either mass or volume). Once overload occurs, you will see diminishing returns in peak height, and the peak will start to broaden and front, compromising resolution.[2][5]

Q3: My this compound is only soluble in a solvent stronger than my mobile phase. What is the best injection strategy?

A3: This is a common challenge. If you must use a strong solvent, inject the smallest volume possible that still provides the required sensitivity.[7] A small injection of a strong solvent will be diluted more quickly by the mobile phase, minimizing its detrimental effects on peak shape. Some advanced instruments also offer "co-injection" or "sandwich injection" capabilities, where the strong sample solvent is bracketed by plugs of a weaker solvent to mitigate peak distortion.[6]

Data Presentation

The following table summarizes the expected impact of increasing injection volume on key chromatographic parameters during this compound analysis. This data is representative and illustrates the trade-off between sensitivity and chromatographic performance.

Injection Volume (µL)Peak Area (Arbitrary Units)Peak Height (Arbitrary Units)Asymmetry Factor (USP Tailing Factor)Resolution (from nearest impurity)
150,00025,0001.052.2
2100,00048,0001.022.1
5250,00095,0000.95 (Fronting)1.8
10450,000150,0000.80 (Significant Fronting)1.4
20700,000180,0000.65 (Severe Fronting)1.0

Table 1: Representative data showing the effect of increasing injection volume on chromatographic performance for this compound. Note how peak asymmetry drops below 1 (indicating fronting) and resolution decreases at higher volumes.

Experimental Protocols

Protocol: Determining the Optimal Injection Volume

This protocol outlines a systematic approach to finding the ideal injection volume that balances sensitivity and peak shape for your this compound analysis.

  • System Equilibration: Equilibrate your LC-MS system with the initial mobile phase conditions for at least 10-15 column volumes to ensure a stable baseline.

  • Prepare the Sample: Prepare a stock solution of this compound at a known concentration in a solvent that is as weak as, or identical to, the initial mobile phase. If a stronger solvent must be used, note this as a potential variable.

  • Start with a Low Volume: Begin with a small injection volume that is easily handled by your autosampler (e.g., 1 µL). This will serve as your baseline for optimal peak shape.

  • Perform the Injection Series: Make a series of injections, systematically increasing the volume (e.g., 1 µL, 2 µL, 5 µL, 10 µL, 15 µL, 20 µL).

  • Data Analysis: For each injection, record the following:

    • Peak Area

    • Peak Height

    • Peak Width at 5% height

    • USP Tailing Factor (or Asymmetry Factor)

    • Resolution between this compound and any adjacent peaks.

  • Evaluate the Results: Plot the peak area, peak height, asymmetry factor, and resolution against the injection volume.

    • Identify the volume at which the peak area and height begin to plateau.

    • Determine the volume at which the asymmetry factor falls below an acceptable limit (e.g., <0.9) or resolution is compromised.

  • Select the Optimal Volume: The optimal injection volume is the highest volume that can be used while maintaining acceptable peak symmetry (typically 0.9 - 1.2) and resolution (typically >1.5). This provides the best balance of sensitivity and separation performance.[1]

Visualizations

The following diagrams illustrate key workflows and concepts for optimizing your analysis.

G cluster_0 Injection Volume Optimization Workflow A 1. Prepare Sample in Weak/Mobile Phase Solvent B 2. Start with Low Injection Volume (e.g., 1µL) A->B C 3. Increase Volume Systematically B->C D 4. Monitor Peak Shape, Area, and Resolution C->D E Is Peak Shape Acceptable? D->E F Optimal Volume Identified: Balance of Sensitivity & Shape E->F Yes G Volume Too High: Reduce Volume E->G No G->D G cluster_1 Troubleshooting Poor Peak Shape Start Poor Peak Shape (Fronting/Broadening) Q1 Is Injection Volume >5% of Column Volume? Start->Q1 A1_Yes Yes: Reduce Injection Volume Q1->A1_Yes Yes Q2 Is Sample Solvent Stronger than Mobile Phase? Q1->Q2 No End Peak Shape Improved A1_Yes->End A2_Yes Yes: Change Solvent or Reduce Volume Q2->A2_Yes Yes Q3 Is Sample Concentration High? Q2->Q3 No A2_Yes->End A3_Yes Yes: Dilute Sample Q3->A3_Yes Yes Q3->End No, check other causes (e.g., column) A3_Yes->End

References

Matrix effects in the quantification of terephthalic acid using a deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantification of terephthalic acid (TPA) using a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of terephthalic acid?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon is a significant concern in liquid chromatography-mass spectrometry (LC-MS) based quantification. In the analysis of terephthalic acid, particularly in complex biological matrices like plasma or urine, endogenous substances such as salts, lipids, and proteins can cause ion suppression or enhancement.[2] Ion suppression leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to an underestimation of the TPA concentration.[2]

Q2: How does using a deuterated internal standard, such as terephthalic acid-d4, help mitigate matrix effects?

A2: A stable isotope-labeled (SIL) internal standard, like this compound, is considered the gold standard for quantitative LC-MS analysis.[3] Because deuterated standards are chemically almost identical to the analyte, they exhibit nearly the same physicochemical properties.[4] This means they co-elute during chromatography and experience the same degree of ion suppression or enhancement as the non-labeled terephthalic acid.[3][4] By calculating the ratio of the analyte signal to the internal standard signal, variations introduced by matrix effects during sample preparation and ionization can be effectively normalized, leading to more accurate and precise quantification.[5]

Q3: I am using a deuterated standard but still observing poor accuracy and precision. What could be the cause?

A3: While deuterated standards are highly effective, several factors can still lead to inaccurate results:

  • Chromatographic Separation: If the deuterated standard does not perfectly co-elute with the native analyte, it may not experience the exact same matrix effects, leading to inaccurate correction.[2]

  • Interference: The mass transition for the analyte or the deuterated standard may have interference from a background ion. It is crucial to check blank matrix samples for any interfering peaks.[3]

  • Concentration of Internal Standard: An excessively high concentration of the internal standard can lead to saturation of the detector or even cause ion suppression itself.[2]

  • Sample Preparation: Inconsistent sample preparation can introduce variability that even a deuterated standard cannot fully compensate for, especially if the analyte and standard behave differently during extraction.

  • Instrumental Issues: Contamination in the LC-MS system can be a source of interfering ions.[6]

Q4: What are the common sample preparation techniques to reduce matrix effects before analyzing terephthalic acid?

A4: Effective sample preparation is crucial for minimizing matrix effects. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) is added to a plasma sample to precipitate proteins.[3][7] While effective at removing proteins, it may not remove other matrix components like phospholipids, which are known to cause significant ion suppression.[8]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquid phases. By selecting an appropriate solvent, many interfering components can be left behind in the aqueous layer.[7]

  • Solid-Phase Extraction (SPE): A highly effective and selective method for sample cleanup.[9] SPE cartridges can retain the analyte while matrix components are washed away, or vice versa. This technique is excellent for removing salts, phospholipids, and other interfering substances.[7]

Troubleshooting Guides

Problem: Significant Ion Suppression Detected

If you have confirmed the presence of ion suppression through a post-column infusion experiment, follow this troubleshooting workflow.

A Start: Ion Suppression Detected B Optimize Sample Preparation A->B Is sample cleanup sufficient? C Refine Chromatographic Method B->C Suppression persists? D Adjust MS Source Parameters C->D Co-elution still an issue? E Evaluate Results D->E Re-analyze sample E->B Suppression still significant? F Issue Resolved E->F Suppression minimized?

Caption: Troubleshooting workflow for addressing ion suppression.

  • Optimize Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous method like SPE or LLE to remove more matrix components.[7]

  • Refine Chromatographic Method: Adjust the mobile phase gradient to better separate terephthalic acid from the regions of ion suppression.[2] Experimenting with a different column chemistry (e.g., phenyl-hexyl instead of C18) can also alter selectivity.

  • Adjust MS Source Parameters: Optimize the ion source temperature and gas flows to improve the desolvation and ionization of terephthalic acid, which can sometimes reduce the impact of matrix effects.[2]

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[1][10]

Visualizing the Role of a Deuterated Internal Standard

This diagram illustrates how a deuterated internal standard compensates for signal suppression during LC-MS analysis.

cluster_0 Without Internal Standard cluster_1 With Deuterated Internal Standard A Analyte in Clean Solvent (High Signal) B Analyte in Matrix (Suppressed Signal) A->B Ion Suppression C Inaccurate Result (Underestimation) B->C D Analyte + IS in Matrix (Both Signals Suppressed) E Calculate Signal Ratio (Analyte / IS) D->E F Accurate Result E->F Ratio remains constant

Caption: Compensation for ion suppression using a deuterated standard.

Experimental Protocols

Protocol 1: Protein Precipitation for Terephthalic Acid in Human Plasma

This protocol is a straightforward method for preparing plasma samples for LC-MS/MS analysis.[5]

  • To 100 µL of a human plasma sample (calibration standard, quality control, or unknown), add 25 µL of the this compound internal standard working solution (e.g., 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 2: Solid-Phase Extraction (SPE) for Terephthalic Acid in Urine

This protocol provides a more thorough cleanup for complex urine samples.[9][11]

  • Pre-condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of 1% formic acid in water. Do not allow the cartridge to go dry.

  • Take 0.5 mL of a urine sample and add 50 µL of the this compound internal standard solution.

  • Add 1.5 mL of 1% formic acid to the sample and mix.

  • Load the entire mixture onto the pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 1% formic acid to remove polar interferences.

  • Elute the terephthalic acid and the deuterated internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables provide representative data on the performance of analytical methods for terephthalic acid, highlighting the importance of effective sample preparation and the use of a deuterated internal standard.

Table 1: Recovery and Matrix Effect Data for Terephthalic Acid in Plasma
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation85 - 9570 - 85 (Ion Suppression)[8]
Liquid-Liquid Extraction75 - 9085 - 105[7]
Solid-Phase Extraction90 - 10595 - 110[9]

Recovery is calculated as the response of an analyte spiked before extraction compared to a spike after extraction. Matrix Effect is calculated as the response of an analyte spiked after extraction compared to the response in a neat solution. Values close to 100% indicate minimal matrix effects.

Table 2: Method Validation Parameters with a Deuterated Internal Standard
ParameterAcceptance CriteriaTypical PerformanceReference
Linearity (r²)≥ 0.99> 0.995[3]
Accuracy (% Bias)Within ±15% (±20% for LLOQ)-5% to +5%[3]
Precision (%RSD)≤ 15% (≤ 20% for LLOQ)< 10%[3]
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 100.5 - 5 ng/mL[9][12]

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation. These values demonstrate the high level of accuracy and precision achievable when using a deuterated internal standard in a validated bioanalytical method.

References

Technical Support Center: Enhancing Precision with Terephthalic Acid-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of Terephthalic acid-d4 as an internal standard. Our goal is to help you improve the precision and accuracy of your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a deuterated form of terephthalic acid, meaning specific hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. It is used as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods like LC-MS/MS. Because its chemical and physical properties are nearly identical to the non-labeled terephthalic acid (the analyte), it can effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantification.

Q2: What are the key quality parameters to consider for a new lot of this compound?

The two most critical parameters are chemical purity and isotopic purity.

  • Chemical Purity: This refers to the percentage of the material that is this compound, exclusive of any other chemical compounds. A high chemical purity (typically >98%) is essential to avoid introducing interfering substances into your analysis.[1]

  • Isotopic Purity: This indicates the percentage of the deuterated standard that is fully labeled with deuterium, as well as the distribution of other isotopic forms. High isotopic purity is crucial to minimize the contribution of the unlabeled analyte signal from the internal standard itself, which could lead to inaccurate results.

Q3: What are the best solvents for preparing and storing this compound stock solutions?

Terephthalic acid has low solubility in many common organic solvents. Dimethyl sulfoxide (B87167) (DMSO) offers the highest solubility. For LC-MS applications, less polar solvents are often preferred. While solubility is lower in methanol (B129727) and acetonitrile, they are commonly used. It is often necessary to use a co-solvent or gently heat the solution to achieve the desired concentration. Always use high-purity, HPLC, or MS-grade solvents.

Q4: What is hydrogen-deuterium (H/D) exchange, and should I be concerned about it with this compound?

H/D exchange is a chemical process where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent (e.g., water, methanol).[2] The deuterium atoms on the aromatic ring of this compound are generally stable.[2] However, prolonged exposure to highly acidic or basic conditions, or high temperatures, could potentially facilitate this exchange.[2] It is good practice to evaluate the stability of the internal standard in your specific sample matrix and analytical conditions.[2]

Data Presentation

Table 1: Physicochemical Properties of Terephthalic Acid and this compound

PropertyTerephthalic AcidThis compound
Molecular FormulaC₈H₆O₄C₈H₂D₄O₄
Molecular Weight166.13 g/mol 170.16 g/mol [1]
AppearanceWhite to off-white solidWhite to off-white solid

Table 2: Solubility of Terephthalic Acid in Various Solvents at 25°C

SolventSolubility (g / 100 g of solvent)
Water0.0017[3][4]
Methanol0.1[3][4]
AcetonitrileData not readily available
Dimethylformamide (DMF)7.4[3][4]
Dimethyl sulfoxide (DMSO)20.0[3][4]

Note: Solubility of the deuterated form is expected to be very similar to the unlabeled form.

Table 3: Purity Specifications from Commercial Suppliers

SupplierChemical PurityIsotopic Purity (Atom % D)
Supplier A>98%[1]>98%
Supplier B>99%>99%

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
High Variability in Analyte/Internal Standard Response Ratio 1. Inconsistent sample preparation.2. Matrix effects affecting the analyte and internal standard differently.3. Poor solubility or precipitation of the internal standard.1. Ensure consistent and precise pipetting and dilution steps.2. Optimize sample clean-up to remove interfering matrix components. Consider solid-phase extraction (SPE).3. Verify the solubility of this compound in your solvent and consider using a co-solvent or gentle warming.
Poor Peak Shape or Tailing 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Injection of particulates from an incompletely dissolved standard.1. Wash the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH. Since terephthalic acid is acidic, a lower pH will ensure it is in its neutral form, which may improve peak shape on a reverse-phase column.3. Ensure the internal standard is fully dissolved before injection. Filter the stock solution if necessary.
Loss of Internal Standard Signal Over Time in Autosampler 1. Degradation of the internal standard.2. Adsorption to vials or tubing.3. H/D exchange.1. Check the stability of the internal standard in the autosampler solvent at the set temperature. Consider using a cooled autosampler.2. Use silanized glass or polypropylene (B1209903) vials to minimize adsorption.3. Evaluate for H/D exchange by monitoring for an increase in the unlabeled analyte signal over time. If observed, consider using a less protic solvent or adjusting the pH.[2]
Inaccurate Quantification at Low Analyte Concentrations 1. Contribution of unlabeled analyte from the internal standard.2. Background contamination from the analytical system.1. Verify the isotopic purity of the this compound. If significant unlabeled analyte is present, a higher purity standard may be needed.2. Thoroughly clean the LC-MS system to remove any background terephthalic acid contamination.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock Solution

Objective: To prepare a 1 mg/mL stock solution of this compound.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), HPLC or MS grade

  • Methanol, HPLC or MS grade

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL)

  • Pipettes and tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Add a small volume of DMSO (e.g., 2-3 mL) to the flask.

  • Gently swirl the flask to wet the solid.

  • Place the flask in an ultrasonic bath for 10-15 minutes to aid dissolution.

  • Once the solid is completely dissolved, bring the flask to the 10 mL mark with methanol.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled, amber glass vial for storage.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Evaluation of Internal Standard Stability in Autosampler

Objective: To assess the stability of the this compound working solution under typical autosampler conditions.

Materials:

  • This compound working solution (at the concentration used in the assay)

  • LC-MS/MS system with an autosampler

  • Autosampler vials

Procedure:

  • Prepare a fresh batch of the this compound working solution.

  • Place a vial of the working solution in the autosampler set to the temperature used in your analytical method (e.g., 4°C or room temperature).

  • Inject the solution onto the LC-MS/MS system at regular intervals over a period that exceeds the expected run time of your longest analytical batch (e.g., 0, 4, 8, 12, 24 hours).

  • Monitor the peak area of the this compound at each time point.

  • Also, monitor the mass transition for unlabeled terephthalic acid to check for any increase in signal that might indicate H/D exchange.[2]

  • Data Analysis: Calculate the percent deviation of the peak area at each time point relative to the initial (time 0) injection. A deviation of less than 15% is generally considered acceptable.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification prep_stock Prepare this compound Stock Solution prep_working Prepare Working Internal Standard Solution prep_stock->prep_working add_is Add Internal Standard to Samples, Calibrators, and QCs prep_working->add_is prep_cal Prepare Calibration Standards prep_cal->add_is prep_qc Prepare Quality Control Samples prep_qc->add_is prep_sample Prepare Unknown Samples prep_sample->add_is extraction Sample Extraction (e.g., Protein Precipitation, SPE) add_is->extraction injection Inject into LC-MS/MS System extraction->injection data_acq Data Acquisition injection->data_acq integration Peak Integration data_acq->integration cal_curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) integration->cal_curve quantification Quantify Unknown Samples cal_curve->quantification review Data Review and Reporting quantification->review

Caption: A typical experimental workflow for quantitative analysis using this compound as an internal standard.

troubleshooting_logic cluster_prep Preparation Issues cluster_matrix Matrix Effects cluster_stability Stability Issues start High Variability in Analyte/IS Ratio? check_prep Review Sample Preparation Protocol start->check_prep Yes end_node Precision Improved start->end_node No check_solubility Verify IS Solubility check_prep->check_solubility optimize_cleanup Improve Sample Cleanup check_solubility->optimize_cleanup check_coelution Ensure Analyte and IS Co-elution optimize_cleanup->check_coelution check_autosampler Evaluate Autosampler Stability check_coelution->check_autosampler check_hd_exchange Investigate H/D Exchange check_autosampler->check_hd_exchange check_hd_exchange->end_node

Caption: A logical troubleshooting workflow for addressing high variability when using this compound as an internal standard.

References

Stability of Terephthalic acid-d4 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Terephthalic acid-d4 under different storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: For optimal stability, this compound should be stored under controlled conditions to minimize degradation. As a general guideline for stable isotope-labeled internal standards, both solid form and solutions require specific storage protocols. Always refer to the manufacturer's certificate of analysis for specific recommendations.[1]

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is often refrigerated (2-8°C) or at room temperature, as specified by the supplier.[2]

  • Solutions: Stock solutions should be stored at low temperatures, typically -20°C, in tightly sealed amber glass vials to protect from light and prevent solvent evaporation.[1] For working solutions, it is often recommended to prepare them fresh daily or store them for no more than 16 days under refrigeration.[1]

Q2: How long can I expect this compound to be stable under recommended storage conditions?

A2: Deuterium (B1214612) itself is a stable isotope and does not have a shelf life.[3] Therefore, the stability of this compound is primarily determined by the stability of the parent molecule, terephthalic acid, and the integrity of the deuterium label. Under proper storage conditions, deuterated compounds can be stored for long periods without significant loss of quality.[3] Stock solutions stored at -20°C in tightly sealed, light-protected vials can be stable for several months.[1] However, it is crucial to perform stability tests to determine the appropriate storage duration for your specific standards and conditions.[1]

Q3: What are the potential degradation pathways for this compound?

A3: The degradation of this compound is expected to be similar to that of unlabeled terephthalic acid. Potential degradation pathways include:

  • Thermal Degradation: At elevated temperatures (above 350°C), terephthalic acid can undergo decarboxylation to form benzoic acid.[4][5]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can lead to degradation.[5]

  • Biodegradation: Certain microorganisms can degrade terephthalic acid.[6][7][8][9] This is more relevant to environmental fate than to laboratory storage.

  • Oxidative Degradation: While generally stable, strong oxidizing conditions could potentially lead to degradation.

Q4: Can the deuterium labels on this compound exchange with hydrogen from the solvent?

A4: The deuterium atoms on the aromatic ring of this compound are generally stable and not prone to exchange with hydrogen from common solvents like water, methanol (B129727), or acetonitrile (B52724) under neutral pH conditions. However, it is good practice to avoid placing deuterium labels on exchangeable sites such as hydroxyl (-OH), amine (-NH), or carboxylic acid (-COOH) groups, which is not the case for ring-deuterated terephthalic acid.[1]

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Inconsistent analytical results over time (e.g., decreasing peak area for the internal standard) Degradation of the this compound stock or working solution.• Prepare a fresh working solution from the stock solution.[1]• If the issue persists, prepare a fresh stock solution.• Verify the storage conditions of your solutions (temperature, light protection, container seal).[1]
Appearance of unexpected peaks in chromatograms Formation of degradation products.• Analyze the sample using a high-resolution mass spectrometer to identify the impurities.• Consider potential degradation pathways (e.g., decarboxylation to benzoic acid-d4).• Perform forced degradation studies to confirm the identity of degradants.[10]
Shift in isotopic purity Potential for H/D exchange, though unlikely for ring deuteration.• Re-analyze the isotopic purity of the standard using mass spectrometry.• Ensure that the solvent and matrix are not promoting exchange (e.g., extreme pH).
Low recovery during sample preparation Adsorption of the analyte to container surfaces or instability in the sample matrix.• Use silanized glassware or polypropylene (B1209903) tubes.• Evaluate the stability of this compound in the specific biological matrix under your experimental conditions.[1]

Experimental Protocols & Data

Recommended Storage Conditions Summary
Form Temperature Container Light/Moisture Protection Duration
Solid 2-8°C or Room Temperature (as per supplier)Tightly sealed containerProtect from moisture and lightLong-term
Stock Solution -20°CAmber glass vial with a tight sealProtect from lightSeveral months[1]
Working Solution 2-8°CAmber glass vial with a tight sealProtect from lightUp to 16 days (fresh preparation recommended)[1]
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the stability of this compound and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.[10]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.[10]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature, protected from light.[5][10]

    • Thermal Degradation: Store a solution in a sealed vial at an elevated temperature (e.g., 80°C).[10]

    • Photolytic Degradation: Expose a solution to a controlled light source in a photostability chamber.[10]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method to quantify the remaining parent compound and identify any major degradation products.[10]

  • Characterization of Degradants: Use high-resolution mass spectrometry (HRMS) and NMR to elucidate the structures of any significant degradation products.[10]

Visualizations

Stability_Testing_Workflow cluster_storage Storage Stability Assessment cluster_forced Forced Degradation Studies long_term Long-Term Storage (Recommended Conditions) analysis Analytical Testing (HPLC-UV/MS, NMR) long_term->analysis accelerated Accelerated Storage (Elevated Temperature/Humidity) accelerated->analysis acid Acid Hydrolysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal Stress thermal->analysis photo Photolytic Stress photo->analysis compound This compound compound->long_term compound->accelerated compound->acid compound->base compound->oxidation compound->thermal compound->photo results Stability Profile (Shelf-life, Degradation Pathways, Isotopic Purity) analysis->results

Caption: Workflow for assessing the stability of this compound.

Logical_Troubleshooting_Flow start Inconsistent Analytical Results? check_solution Prepare Fresh Working Solution start->check_solution issue_persists Issue Persists? check_solution->issue_persists check_stock Prepare Fresh Stock Solution issue_persists->check_stock Yes end_resolved Problem Resolved issue_persists->end_resolved No verify_storage Verify Storage Conditions (Temp, Light, Seal) check_stock->verify_storage analyze_impurities Analyze for Impurities (LC-HRMS) verify_storage->analyze_impurities forced_degradation Perform Forced Degradation Study analyze_impurities->forced_degradation end_further_investigation Further Investigation Needed forced_degradation->end_further_investigation

Caption: Troubleshooting logic for inconsistent analytical results.

References

Addressing isotopic contribution from unlabeled analyte in deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to isotopic interference from unlabeled analytes when using deuterated internal standards in mass spectrometry-based quantification.

Frequently Asked Questions (FAQs)

Q1: What is the core problem of isotopic contribution from an unlabeled analyte?

A1: The issue arises from two converging factors in isotope dilution mass spectrometry (IDMS). First, the unlabeled analyte (the molecule of interest) naturally contains a small percentage of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). Second, the deuterated internal standard (IS) is never 100% isotopically pure; it always contains a small fraction of molecules with fewer deuterium (B1214612) atoms than intended (e.g., a d₄ standard will contain some d₃, d₂, etc.).[1]

The problem occurs when the mass of a naturally abundant heavy isotopologue of the unlabeled analyte is identical to the mass of an isotopic impurity in the deuterated standard. For example, the M+2 peak of an analyte (containing two ¹³C atoms, for instance) can overlap with and artificially inflate the signal of a d₂-labeled internal standard, leading to inaccurate quantification.[2]

Q2: Why is correcting for this isotopic overlap so important?

A2: Failing to correct for this overlap can lead to significant errors in quantitative analysis. The interference can falsely increase the measured amount of the internal standard, which in turn artificially decreases the calculated concentration of the analyte.[2] Omitting this correction can result in distorted data, potentially leading to the misinterpretation of experimental results, especially in fields like metabolomics, fluxomics, and regulated bioanalysis.[3][4][5] This can also negatively impact the linearity of an assay.[2]

Q3: What is the difference between "isotopic enrichment" and "isotopic purity"?

A3: These terms are related but distinct:

  • Isotopic Enrichment: Refers to the percentage of a specific isotope (e.g., Deuterium) at a designated labeled position in a molecule. For example, 99% D enrichment means there is a 99% probability of finding a deuterium atom at a given labeled site.[1]

  • Isotopic Purity (or Species Abundance): Refers to the percentage of molecules in the entire population that have the desired isotopic composition. For instance, even with high enrichment, the percentage of molecules that are fully deuterated (e.g., the d₆ species in a d₆ standard) will be lower due to statistical distribution.[1] It is crucial to characterize the full isotopologue distribution of your standard.

Q4: Are deuterated (²H) standards always the best choice?

A4: While deuterated standards are widely used and effective, ¹³C or ¹⁵N labeled standards are often preferred when available.[6] This is because the larger relative mass difference between deuterium (²H) and protium (B1232500) (¹H) can sometimes lead to slight chromatographic shifts, causing the standard to not co-elute perfectly with the analyte.[7] This can expose the analyte and standard to different matrix effects, undermining a key advantage of using a stable isotope-labeled standard.[8] ¹³C and ¹⁵N labels cause minimal chromatographic shifts.[6]

Troubleshooting Guide

Problem 1: My analyte concentrations are unexpectedly low or non-linear at the high end of the calibration curve.

  • Possible Cause: Significant contribution from the unlabeled analyte's natural isotopes to the internal standard's mass channel. This interference artificially inflates the IS signal, causing the analyte/IS ratio to be suppressed. The effect is most pronounced at high analyte concentrations where the interfering signal becomes a larger fraction of the total IS signal.

  • How to Confirm:

    • Analyze Analyte without IS: Prepare a high-concentration solution of the unlabeled analyte without adding the deuterated internal standard.

    • Monitor IS Channel: Analyze this sample and monitor the specific mass-to-charge ratio (m/z) transition of your internal standard.

    • Check for Signal: The presence of a significant peak in the IS channel confirms crossover interference from the analyte.[2]

  • Solution:

    • Mathematical Correction: Use a correction algorithm that subtracts the contribution of the analyte's isotopic peaks from the measured IS signal. This requires knowing the natural isotopic abundance of the elements in your analyte and the measured isotopic distribution of your deuterated standard.[9]

    • Increase Deuteration: Switch to an internal standard with more deuterium atoms (e.g., use a d₅ instead of a d₂ standard). This shifts the IS signal further away from the analyte's M+1 or M+2 peaks, often eliminating the overlap.

    • Optimize IS Concentration: Ensure the internal standard concentration is appropriate for the expected analyte concentration range to maintain a linear response.[2][10]

Problem 2: The peak shape or retention time of my deuterated standard is different from my analyte.

  • Possible Cause: An "isotope effect" is occurring, where the C-D bonds behave slightly differently than C-H bonds during chromatography, leading to partial separation.[7] This is more common in gas chromatography but can also occur in LC.[6]

  • How to Confirm:

    • Overlay Chromatograms: Overlay the chromatograms of the analyte and the internal standard from a mid-point calibrator. A visible shift in retention time confirms the issue.

  • Solution:

    • Modify Chromatography: Adjust the chromatographic gradient or mobile phase composition to minimize the separation.

    • Switch to ¹³C or ¹⁵N IS: If the problem persists, the most robust solution is to use a ¹³C or ¹⁵N-labeled internal standard, which exhibits negligible retention time shifts.[6]

Problem 3: My internal standard signal is decreasing over time, or I see unexpected peaks at M+n-1, M+n-2, etc.

  • Possible Cause: The deuterium atoms on your standard are exchanging with hydrogen atoms from the solvent (e.g., water, methanol) or matrix. This is known as H/D back-exchange.[7][11] It is more likely if the deuterium atoms are on labile sites (e.g., -OH, -NH, or adjacent to carbonyls).[10]

  • How to Confirm:

    • Incubation Study: Spike the deuterated IS into a blank matrix or mobile phase. Analyze aliquots immediately (T=0) and after several hours or days at relevant storage/autosampler temperatures.

    • Monitor Isotopologue Distribution: A decrease in the primary deuterated ion's peak area and a corresponding increase in the peak areas of ions with fewer deuterium atoms (e.g., M+n-1) confirms back-exchange.[11]

  • Solution:

    • Change Solvent pH: Adjust the pH of your mobile phase or sample solvent to improve stability.

    • Use Aprotic Solvents: If possible, use aprotic solvents (like acetonitrile) for sample reconstitution.[7]

    • Synthesize a More Stable Standard: The ultimate solution is to use an internal standard where the deuterium labels are on chemically stable positions of the carbon skeleton, away from exchangeable functional groups.

Quantitative Data Tables

Table 1: Natural Abundance of Common Stable Isotopes

This table provides the natural abundances of heavy isotopes for elements commonly found in organic molecules. This data is fundamental for calculating the expected isotopic distribution of an unlabeled analyte.

ElementIsotopeMass (Da)Natural Abundance (%)
Carbon¹²C12.000098.93
¹³C13.00341.07
Hydrogen¹H1.007899.985
²H (D)2.01410.015
Nitrogen¹⁴N14.003199.63
¹⁵N15.00010.37
Oxygen¹⁶O15.994999.76
¹⁷O16.99910.04
¹⁸O17.99920.20

Table 2: Example Isotopologue Distribution for a d₄-Standard

This table shows a hypothetical but realistic distribution for a commercially available deuterated standard with ≥98% isotopic enrichment. This data must be empirically determined for each new lot of standard.

IsotopologueDescriptionRelative Abundance (%)
d₀Unlabeled Impurity0.15
d₁M+1 Impurity0.25
d₂M+2 Impurity0.60
d₃M+3 Impurity1.50
d₄Primary Ion 97.50

Experimental Protocols

Protocol: Characterizing the Isotopic Purity of a Deuterated Standard

This protocol outlines the use of high-resolution mass spectrometry (HRMS) to determine the isotopic distribution of a new lot of a deuterated internal standard.[12][13]

Methodology:

  • Prepare a Neat Solution: Dissolve the deuterated internal standard in a pure, high-quality solvent (e.g., LC-MS grade methanol (B129727) or acetonitrile) to a final concentration of approximately 1 µg/mL.[14] Avoid using deuterated solvents for this analysis.[12]

  • Instrument Setup (HRMS):

    • Use an instrument with high resolving power, such as an Orbitrap or FT-ICR MS, to ensure baseline separation of the isotopologue peaks.[15]

    • Calibrate the mass spectrometer immediately before analysis to ensure high mass accuracy.

    • Set up a direct infusion or a simple flow injection analysis method. Chromatography is not necessary unless separation from a chemical impurity is required.

  • Data Acquisition:

    • Acquire data in full-scan MS1 mode. Ensure the scan range covers all expected isotopologues of the standard.

    • Use a sufficient number of scans (or a long enough acquisition time) to obtain a high-quality averaged spectrum with good ion statistics.

  • Data Analysis:

    • From the averaged mass spectrum, identify the monoisotopic peak of the primary deuterated ion (e.g., the d₄ ion).

    • Identify and integrate the peak areas of all other isotopologues present (e.g., d₀, d₁, d₂, d₃).

    • Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100.

  • Record and Apply:

    • Record these relative abundances in a table (similar to Table 2 above). This distribution profile is critical for performing mathematical corrections in your quantitative assay.

Diagrams and Workflows

G cluster_prep Step 1: Characterization cluster_analysis Step 2: Sample Analysis & Correction cluster_result Step 3: Quantification A Analyze Pure Unlabeled Analyte C C A->C Determine Natural Isotope Distribution (M, M+1, M+2...) B Analyze Pure Deuterated Standard (IS) D D B->D Determine IS Purity & Impurity Profile (d0, d1, d2...) F Calculate Analyte Contribution to IS Channel (using data from C) C->F I Quantify Analyte using Corrected Ratio and Calibration Curve E Measure Raw Peak Areas (Analyte & IS Channels) in unknown sample E->F G Correct Raw IS Signal: Measured IS Area - Analyte Contribution E->G F->G H Calculate Final Ratio: Analyte Area / Corrected IS Area G->H H->I G cluster_analyte Unlabeled Analyte Signal cluster_is Deuterated (d₂) Standard Signal overlap Signal Overlap Issue analyte M Main Peak (e.g., ¹²C) M+1 Peak (e.g., ¹³C) M+2 Peak (e.g., ¹³C₂) is d₂-IS d₀ Impurity d₁ Impurity Main d₂ Peak analyte:m2->is:d2

References

Validation & Comparative

Method validation for terephthalic acid analysis using Terephthalic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of terephthalic acid (TPA), a key industrial chemical and a monomer of polyethylene (B3416737) terephthalate (B1205515) (PET). The focus is on a validated method utilizing a stable isotope-labeled internal standard, terephthalic acid-d4 (TPA-d4), and its performance is compared against alternative analytical techniques. The inclusion of detailed experimental protocols and quantitative performance data aims to assist researchers in selecting the most appropriate method for their specific application, be it in biomonitoring, food safety, or materials science.

Quantitative Performance Data

The following tables summarize the key performance parameters of three distinct analytical methods for terephthalic acid quantification. The data highlights the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a deuterated internal standard.

Table 1: Method Performance Comparison for Terephthalic Acid (TPA) Analysis

ParameterLC-MS/MS with TPA-d4 Internal StandardLC-MS/MS with Orthophthalic Acid Internal StandardHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Limit of Quantification (LOQ) 2.8 ng/mL[1]12.5 µg/kg (~12.5 ng/mL)[2]Data not readily available
Linearity (r²) ≥ 0.99Not explicitly stated, but calibration curves were used[2]Not explicitly stated
Precision (% RSD) 0.6 - 12.2%[1]1 - 9% (repeatability)[2]Not explicitly stated
Accuracy (Recovery %) 86 - 117%[1]89 - 112%[2]Not explicitly stated
Internal Standard This compound (TPA-d4)Orthophthalic acid (o-PTA)Not always utilized

Experimental Protocols

Detailed methodologies for the primary and alternative analytical techniques are provided below.

LC-MS/MS Method with this compound (TPA-d4) Internal Standard

This method, adapted from a study on terephthalate metabolites in human urine, is considered the gold standard due to the use of a stable isotope-labeled internal standard, which accurately corrects for matrix effects and variations in sample preparation and instrument response.[1]

a) Sample Preparation (Human Urine)

  • Urine samples are subjected to enzymatic hydrolysis to release conjugated TPA.

  • An internal standard solution containing TPA-d4 is added to each sample.

  • Solid-phase extraction (SPE) is employed for sample clean-up and concentration.

  • The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

b) LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Monitored Transitions: Specific precursor-to-product ion transitions are monitored for both TPA and TPA-d4 to ensure specificity and accurate quantification.[1]

Alternative Method 1: LC-MS/MS with Orthophthalic Acid Internal Standard

This method is suitable for the analysis of TPA in food simulants and provides good performance, although the use of a non-isotopically labeled internal standard may not perfectly mimic the behavior of the analyte.[2]

a) Sample Preparation (Food Simulant)

  • The food simulant sample is spiked with the internal standard, orthophthalic acid (o-PTA).

  • The sample is then directly injected or may undergo a simple dilution before analysis.

b) LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[2]

  • Ionization Source: Electrospray ionization (ESI).[2]

  • Monitored Transitions: Multiple Reaction Monitoring (MRM) is used to detect specific transitions for TPA and o-PTA.[2]

Alternative Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a more traditional and widely accessible method for the analysis of TPA. While it can be effective, it may lack the sensitivity and selectivity of mass spectrometry-based methods, particularly in complex matrices.

a) Sample Preparation

  • Sample preparation can vary significantly depending on the matrix and may involve liquid-liquid extraction or solid-phase extraction.

b) HPLC-UV Instrumentation and Conditions

  • Liquid Chromatograph: Standard HPLC system.

  • Detector: UV-Vis detector, with the wavelength set to the absorption maximum of TPA (typically around 240 nm).

  • Column: A C18 reversed-phase column is commonly used.

Methodology Visualization

The following diagrams illustrate the experimental workflow for the primary method and the logical relationship in choosing an appropriate analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Urine Sample Collection B Enzymatic Hydrolysis A->B C Addition of TPA-d4 Internal Standard B->C D Solid-Phase Extraction (SPE) C->D E Evaporation and Reconstitution D->E F Injection into HPLC E->F G Chromatographic Separation F->G H Electrospray Ionization (ESI) G->H I Tandem Mass Spectrometry (MS/MS) Detection H->I J Quantification using TPA/TPA-d4 Ratio I->J K Result Reporting J->K

Caption: Experimental workflow for TPA analysis using LC-MS/MS with TPA-d4.

logical_relationship start Start: Need to Analyze TPA q1 High Sensitivity & Specificity Required? start->q1 q2 Complex Matrix? q1->q2 Yes hplc_uv HPLC-UV q1->hplc_uv No lcmsms_d4 LC-MS/MS with TPA-d4 q2->lcmsms_d4 Yes lcmsms_analog LC-MS/MS with Analog IS q2->lcmsms_analog No

Caption: Decision tree for selecting a TPA analysis method.

References

Linearity, accuracy, and precision of Terephthalic acid-d4 as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of a suitable internal standard (IS) is paramount to ensuring the accuracy and reliability of analytical methods. This guide provides a comprehensive overview of the performance of terephthalic acid-d4 (TPA-d4) as an internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. While specific, publicly available validation studies focusing solely on TPA-d4 are limited, this document synthesizes established principles of stable isotope-labeled internal standards (SIL-ISs) and presents representative performance data based on analogous deuterated standards.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] TPA-d4, a deuterated form of terephthalic acid, is an ideal internal standard for the quantification of terephthalic acid. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution is critical for compensating for variations in sample extraction, injection volume, instrument drift, and matrix effects, thereby significantly improving the accuracy and precision of the analysis.[1]

Comparative Performance Data

The following tables summarize the expected performance of an analytical method for terephthalic acid using TPA-d4 as an internal standard. The data is representative of typical results obtained for well-validated LC-MS/MS methods employing deuterated internal standards.

Table 1: Linearity of Terephthalic Acid Quantification using TPA-d4
Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/TPA-d4)Calculated Concentration (ng/mL)Accuracy (%)
1.00.0521.0100.0
5.00.2585.1102.0
25.01.24524.999.6
50.02.51050.2100.4
100.05.035100.7100.7
250.012.55251.0100.4
500.024.95499.099.8
Linear Range: 1.0 - 500.0 ng/mL Correlation Coefficient (r²): ≥ 0.995
Table 2: Accuracy and Precision of Terephthalic Acid Quantification using TPA-d4
Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
Intra-day
3.0 (Low QC)2.9598.34.5
75.0 (Mid QC)76.2101.63.2
400.0 (High QC)405.6101.42.8
Inter-day
3.0 (Low QC)3.05101.76.8
75.0 (Mid QC)74.198.85.1
400.0 (High QC)398.499.64.3

Experimental Protocols

The following provides a generalized methodology for the validation of an analytical method for terephthalic acid using TPA-d4 as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of terephthalic acid and TPA-d4 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the terephthalic acid stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the TPA-d4 internal standard at a concentration that provides a consistent and adequate response in the mass spectrometer.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike a blank biological matrix (e.g., human plasma, urine) with the appropriate analyte working solutions to prepare a series of at least six to eight non-zero calibration standards covering the desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples in the same blank matrix at a minimum of three concentration levels: Low, Medium, and High.

Sample Preparation (Protein Precipitation Example)
  • Aliquot a precise volume (e.g., 100 µL) of the sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add a small, fixed volume of the TPA-d4 internal standard working solution to each sample.

  • Add a protein precipitation solvent, such as acetonitrile (B52724) (typically in a 3:1 ratio of solvent to sample).

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column, such as a C18 column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with an additive like formic acid to improve peak shape.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like terephthalic acid.

    • Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both terephthalic acid and TPA-d4.

Data Analysis and Validation
  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Quantify the QC samples and unknown samples using the regression equation from the calibration curve.

  • Evaluate method performance parameters such as linearity, accuracy, and precision against predefined acceptance criteria, typically guided by regulatory bodies like the FDA and EMA.

Workflow and Logical Relationships

The following diagram illustrates the key steps in a typical bioanalytical workflow utilizing an internal standard for method validation.

G cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_validation Validation stock_solutions Prepare Stock Solutions (Analyte & TPA-d4) working_solutions Prepare Working Solutions stock_solutions->working_solutions cal_qc_prep Prepare Calibration Standards & QCs working_solutions->cal_qc_prep sample_aliquot Aliquot Sample cal_qc_prep->sample_aliquot is_spike Spike with TPA-d4 IS sample_aliquot->is_spike extraction Perform Extraction (e.g., Protein Precipitation) is_spike->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lcms_analysis->data_processing calibration_curve Construct Calibration Curve data_processing->calibration_curve quantification Quantify QCs calibration_curve->quantification performance_eval Evaluate Performance (Linearity, Accuracy, Precision) quantification->performance_eval

Bioanalytical method validation workflow using an internal standard.

Comparison with Other Alternatives

While TPA-d4 is an excellent choice as an internal standard for terephthalic acid analysis, other alternatives exist.

  • Structural Analogs: A compound that is structurally similar to the analyte but has a different mass can be used. For terephthalic acid, an example might be isophthalic acid or another phthalic acid isomer. However, structural analogs may not co-elute perfectly with the analyte and can exhibit different ionization efficiencies, potentially leading to less accurate correction for matrix effects.

  • Other Stable Isotope-Labeled Standards: While deuterated standards are common, standards labeled with ¹³C or ¹⁵N can also be used. These are often more expensive but can offer advantages, such as a lower likelihood of isotopic interference and a reduced isotopic effect on chromatographic retention time.

References

A Head-to-Head Comparison: Terephthalic Acid-d4 vs. 13C-Labeled Terephthalic Acid as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. When measuring terephthalic acid, a key monomer in plastic production and a potential biomarker of exposure, stable isotope-labeled internal standards are the preferred choice. This guide provides an objective comparison of two common isotopic variants: terephthalic acid-d4 and 13C-labeled terephthalic acid, supported by established principles of analytical chemistry.

In the realm of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are indispensable for correcting variability throughout the analytical workflow, from sample preparation to instrument response. The ideal SIL internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. While both deuterium-labeled (d-labeled) and carbon-13-labeled (13C-labeled) standards serve this purpose, their intrinsic properties can lead to significant differences in analytical performance. Generally, 13C-labeled standards are considered the "gold standard" due to their greater stability and closer chromatographic co-elution with the analyte.[1] However, deuterated standards are often more readily available and can be more cost-effective.

Performance Parameter Showdown: A Data-Driven Comparison

The selection between a d4 and a 13C-labeled internal standard for terephthalic acid analysis should be guided by the specific requirements of the assay, including the desired level of accuracy, precision, and the complexity of the sample matrix. The following table summarizes the key performance parameters based on the well-documented behavior of deuterated versus 13C-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) applications.[1][2][3][4][5]

Performance ParameterThis compound13C-Labeled Terephthalic AcidKey Considerations & Supporting Principles
Chromatographic Co-elution Can exhibit a slight retention time shift (isotope effect), potentially leading to incomplete co-elution with the unlabeled analyte.[2][4]Co-elutes almost perfectly with the unlabeled analyte.[2]The mass difference between deuterium (B1214612) and protium (B1232500) can alter the physicochemical properties of the molecule, affecting its interaction with the stationary phase in chromatography. This can be more pronounced in high-resolution systems.
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons, especially in acidic or basic mobile phases, potentially compromising the integrity of the standard.[4]The carbon-13 label is incorporated into the stable carbon backbone of the molecule and is not susceptible to exchange under typical analytical conditions.[5]Loss of the isotopic label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.
Matrix Effect Compensation Inconsistent co-elution may lead to differential ion suppression or enhancement between the analyte and the internal standard, reducing the accuracy of quantification.[4]Near-perfect co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more effective compensation and improved accuracy.[5]Matrix effects are a major source of variability in LC-MS analysis, and accurate compensation is crucial for reliable results.
Accuracy & Precision May provide acceptable accuracy and precision for many applications, but the potential for chromatographic shifts and isotopic instability can introduce bias.Generally provides higher accuracy and precision due to more effective correction of analytical variability.[3][5]For assays requiring the highest level of quantitative rigor, such as in regulated bioanalysis, 13C-labeled standards are preferred.
Cost & Availability Often more readily available and less expensive to synthesize.[1]Typically more expensive and may have longer lead times for custom synthesis.The choice may be influenced by budgetary constraints and project timelines.

Experimental Protocols: A Roadmap for Comparative Evaluation

To empirically determine the optimal internal standard for a specific terephthalic acid assay, a head-to-head comparison is recommended. The following provides a detailed methodology for such a study.

Objective:

To compare the analytical performance of this compound and 13C-labeled terephthalic acid as internal standards for the quantification of terephthalic acid in a relevant biological matrix (e.g., human plasma or urine) by LC-MS/MS.

Materials:
  • Terephthalic acid (analyte)

  • This compound (internal standard 1)

  • 13C-labeled terephthalic acid (e.g., Terephthalic acid-1,2,3,4,5,6-13C6 or Terephthalic acid-1,4-(carboxyl-13C)2) (internal standard 2)

  • Human plasma or urine (matrix)

  • Methanol, acetonitrile, formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare individual primary stock solutions (1 mg/mL) of terephthalic acid, this compound, and 13C-labeled terephthalic acid in methanol.

    • Prepare serial dilutions of the terephthalic acid stock solution to create calibration standards at appropriate concentrations.

    • Prepare separate working solutions of this compound and 13C-labeled terephthalic acid at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation:

    • Spike aliquots of the biological matrix with the calibration standards.

    • To one set of spiked samples, add the this compound working solution.

    • To a second set of spiked samples, add the 13C-labeled terephthalic acid working solution.

    • Perform sample extraction using a suitable technique, such as protein precipitation followed by solid-phase extraction (SPE).[6]

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method. The chromatographic conditions should be optimized to achieve good separation and peak shape for terephthalic acid.

    • Monitor the appropriate mass transitions for terephthalic acid, this compound, and 13C-labeled terephthalic acid.

  • Data Analysis and Performance Evaluation:

    • Construct separate calibration curves for each internal standard by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Evaluate the linearity, accuracy, precision, and matrix effects for each internal standard.

    • Compare the retention times of the analyte and each internal standard to assess co-elution.

Visualizing the Decision Framework

The choice between this compound and a 13C-labeled internal standard involves a trade-off between cost and analytical performance. The following diagram illustrates a logical workflow to guide this decision-making process.

G start Start: Select Internal Standard for Terephthalic Acid Analysis assay_req Define Assay Requirements (e.g., regulated bioanalysis, research) start->assay_req high_rigor High Rigor Required? assay_req->high_rigor cost_constraint Budgetary Constraints? d4_choice Select this compound cost_constraint->d4_choice Yes (Strict Budget) c13_choice Select 13C-Labeled Terephthalic Acid cost_constraint->c13_choice No (Flexible Budget) validation Perform Method Validation d4_choice->validation c13_choice->validation end End: Implement Validated Method validation->end high_rigor->cost_constraint No high_rigor->c13_choice Yes

Caption: Decision workflow for selecting an internal standard.

Conclusion

The selection of an internal standard is a foundational step in developing a robust quantitative assay for terephthalic acid. While this compound can be a suitable and cost-effective choice for many applications, 13C-labeled terephthalic acid offers superior analytical performance, particularly in terms of chromatographic co-elution and isotopic stability. For assays demanding the highest levels of accuracy and precision, such as those in regulated environments, the use of a 13C-labeled internal standard is strongly recommended. Ultimately, the decision should be based on a thorough evaluation of the specific analytical requirements and a careful consideration of the trade-offs between cost and performance.

References

A Comparative Guide to Internal Standards for Terephthalic Acid Analysis: Deuterated vs. Non-Deuterated

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of terephthalic acid, the choice of an appropriate internal standard is a critical factor in achieving accurate and reliable results. This guide provides an objective comparison of the performance of deuterated and non-deuterated internal standards in the context of terephthalic acid quantification, supported by experimental data and detailed methodologies.

The Critical Role of Internal Standards

In analytical chemistry, particularly in chromatographic methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte to compensate for potential losses during extraction and variability in instrument response.

Deuterated Internal Standards: The Gold Standard

Stable isotope-labeled internal standards, particularly deuterated compounds, are widely considered the gold standard for mass spectrometry-based quantification.[1] By replacing one or more hydrogen atoms of the analyte with its heavier isotope, deuterium, a molecule is created that is chemically almost identical to the analyte but has a different mass. This allows it to be distinguished by the mass spectrometer while behaving similarly during sample preparation and chromatography.

A commonly used deuterated internal standard for terephthalic acid analysis is a structural analog, p-Toluic acid-d3.[1]

Non-Deuterated Internal Standards: A Viable Alternative

When a deuterated analog is unavailable or cost-prohibitive, a non-deuterated internal standard can be a suitable alternative. These are typically structurally similar compounds that have different retention times from the analyte. For terephthalic acid analysis, orthophthalic acid (o-PTA) has been successfully used as a non-deuterated internal standard.[2] Another example is the use of terephthalic acid isobutylamide for the analysis of a terephthalic acid derivative.[3]

Performance Comparison: Deuterated vs. Non-Deuterated

The choice between a deuterated and a non-deuterated internal standard can significantly impact the accuracy, precision, and robustness of an analytical method. The following table summarizes the key performance differences based on established principles and available data for compounds structurally related to terephthalic acid.

Performance ParameterDeuterated Internal Standard (e.g., p-Toluic acid-d3)Non-Deuterated Internal Standard (e.g., orthophthalic acid)
Accuracy High - effectively corrects for matrix effects and extraction variability due to near-identical physicochemical properties to the analyte.[1]Moderate to High - accuracy can be compromised if the internal standard does not perfectly mimic the analyte's behavior in the matrix.
Precision High - consistent correction for variations leads to lower coefficients of variation (CV%).Moderate - precision may be lower due to differential responses to matrix effects and extraction inconsistencies.
Matrix Effects Excellent Correction - co-elution with the analyte ensures that both experience the same ion suppression or enhancement.[1]Partial Correction - different retention times can lead to elution in regions with varying matrix effects, resulting in incomplete correction.
Extraction Recovery Excellent Correction - similar solubility and partitioning behavior as the analyte.Good Correction - structural similarity can lead to comparable, but not identical, extraction efficiencies.
Method Robustness High - less susceptible to minor variations in experimental conditions.Moderate - more sensitive to changes in chromatographic conditions and sample matrix.

Experimental Protocols

Below are detailed methodologies for the analysis of terephthalic acid using both a deuterated and a non-deuterated internal standard.

Method 1: Quantification of Terephthalic Acid in Human Plasma using a Deuterated Internal Standard (p-Toluic acid-d3)

This method is adapted from a high-throughput LC-MS/MS application for the bioanalysis of terephthalic acid.[1]

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (p-Toluic acid-d3 in methanol).
  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.
  • Column: A suitable C18 reversed-phase column.
  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 10 µL.
  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.

Method 2: Quantification of Terephthalic Acid in Food Simulants using a Non-Deuterated Internal Standard (orthophthalic acid)

This method is based on a validated procedure for the analysis of migrants from plastic packaging.[2]

1. Sample Preparation:

  • Take a 1 mL aliquot of the food simulant sample (e.g., 50% ethanol).
  • Add 100 µL of the internal standard working solution (orthophthalic acid in methanol).
  • Vortex to mix.

2. LC-MS/MS Analysis:

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
  • Column: A suitable C18 reversed-phase column.
  • Mobile Phase: A gradient of 5 mM ammonium (B1175870) acetate (B1210297) in water and methanol.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.

Visualizing the Workflow

The following diagrams illustrate the typical analytical workflows for methods employing deuterated and non-deuterated internal standards.

Deuterated_IS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Deuterated IS (p-Toluic acid-d3) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Co-elution) Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte/IS) MS_Detection->Quantification

Caption: Workflow using a deuterated internal standard.

NonDeuterated_IS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Food Simulant Sample Add_IS Add Non-Deuterated IS (orthophthalic acid) Sample->Add_IS LC_Separation LC Separation (Different Retention Times) Add_IS->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte/IS) MS_Detection->Quantification

Caption: Workflow using a non-deuterated internal standard.

Conclusion

For the highest level of accuracy and precision in the quantification of terephthalic acid, a deuterated internal standard is the recommended choice.[1] Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for experimental variability. However, when a deuterated standard is not feasible, a carefully selected and validated non-deuterated structural analog, such as orthophthalic acid, can provide acceptable performance for many applications. The selection of the internal standard should always be guided by the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and regulatory guidelines.

References

A Framework for Inter-Laboratory Comparison of Quantitative Terephthalic Acid Analysis Using Terephthalic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of quantitative analytical methods for terephthalic acid (TPA), utilizing terephthalic acid-d4 as an internal standard (IS). As no direct inter-laboratory proficiency studies for this specific analyte and internal standard combination are publicly available, this document outlines the essential principles, experimental protocols, and performance metrics necessary to design and execute such a comparison. The use of a stable isotope-labeled internal standard like this compound is crucial for enhancing the accuracy and precision of quantitative analysis by correcting for variations in sample preparation, extraction recovery, and instrument response.[1]

Introduction to Inter-Laboratory Comparisons

An inter-laboratory comparison is a study in which multiple laboratories analyze identical samples to assess the performance of analytical methods and the proficiency of the participating laboratories.[2][3] The primary goals of such a study for terephthalic acid quantification would be to:

  • Evaluate the reproducibility and robustness of different analytical methods (e.g., HPLC-UV, LC-MS/MS, GC-MS) across various laboratory settings.

  • Assess the performance of individual laboratories in accurately and precisely quantifying terephthalic acid.

  • Identify potential sources of variability in analytical results.

  • Establish a consensus on best practices for the quantitative analysis of terephthalic acid.

Proposed Inter-Laboratory Comparison Design

This proposed ILC is designed to compare the performance of three common analytical techniques for the quantification of terephthalic acid in a model biological matrix (human plasma).

A coordinating body would be responsible for preparing and distributing the test samples and for the statistical analysis of the submitted results.[2] Each participating laboratory would receive a set of blind samples, including:

  • Blank Plasma: Human plasma with no added terephthalic acid or this compound.

  • Spiked Samples: Human plasma spiked with known concentrations of terephthalic acid (low, medium, and high levels) and a fixed concentration of this compound.

  • Quality Control (QC) Samples: Samples with known concentrations of terephthalic acid to be used for method validation.

The overall workflow for the proposed inter-laboratory comparison is depicted below.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories (n) A Sample Preparation (Blank and Spiked Plasma) B Sample Distribution A->B C Data Collection and Statistical Analysis B->C E Sample Receipt and Storage B->E D Final Report Generation C->D F Sample Analysis using Assigned Method E->F G Data Submission F->G G->C

Workflow for the proposed inter-laboratory comparison study.

Quantitative Data Comparison

The following tables present hypothetical data from a simulated inter-laboratory comparison to illustrate how results could be presented and evaluated.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Linearity (r²) > 0.995> 0.999> 0.998
Limit of Detection (LOD) 5 ng/mL0.1 ng/mL1 ng/mL
Limit of Quantification (LOQ) 15 ng/mL0.5 ng/mL3 ng/mL
Precision (%RSD) < 10%< 5%< 8%
Accuracy (%Recovery) 90-110%95-105%92-108%

Table 2: Inter-Laboratory Results for a Mid-Level QC Sample (Target Concentration: 50 ng/mL)

Laboratory IDMethodReported Concentration (ng/mL)Z-Score*
Lab 01LC-MS/MS48.9-0.54
Lab 02LC-MS/MS51.20.59
Lab 03HPLC-UV53.51.73
Lab 04HPLC-UV46.1-1.93
Lab 05GC-MS49.8-0.10
Lab 06LC-MS/MS50.50.24
Lab 07HPLC-UV47.3-1.33
Lab 08GC-MS52.11.04

*Z-scores are calculated based on the overall mean and standard deviation of the reported results. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency and comparability of results. The following is a representative protocol for the quantification of terephthalic acid in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Terephthalic acid (analytical standard)

  • This compound (internal standard)

  • Human plasma (drug-free)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of terephthalic acid and this compound into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.[1]

  • Working Standard Solutions: Prepare serial dilutions of the terephthalic acid primary stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards.[1]

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution in a 50:50 (v/v) methanol:water mixture.[1]

Sample Preparation

A combination of protein precipitation and solid-phase extraction is recommended for clean sample preparation prior to LC-MS/MS analysis.[1]

  • Protein Precipitation: To 100 µL of plasma sample, add 20 µL of the internal standard working solution and 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

The workflow for sample preparation and analysis is illustrated in the following diagram.

G A Plasma Sample B Add Internal Standard (this compound) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Solid-Phase Extraction (SPE) D->E F Elution E->F G Evaporation and Reconstitution F->G H LC-MS/MS Analysis G->H

Analytical workflow for terephthalic acid quantification.
LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity LC or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (3.0 x 100 mm, 1.8 µm).[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Methanol[4]

  • Gradient: A suitable gradient to ensure separation of terephthalic acid from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[4]

  • MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]

  • MRM Transitions:

    • Terephthalic acid: 165.0 -> 121.0 (quantifier), 165.0 -> 77.0 (qualifier)[4]

    • This compound: 169.0 -> 125.0

Statistical Analysis

The statistical analysis of the inter-laboratory comparison data should be conducted in accordance with international standards such as ISO 13528.[6] Key statistical measures include:

  • Assigned Value: The consensus value for the concentration of the analyte in the test samples, typically determined from the robust mean of the participants' results.

  • Performance Statistics: Z-scores are commonly used to evaluate the performance of each laboratory. The Z-score is calculated as:

    • Z = (x - X) / σ

    • where x is the result of the individual laboratory, X is the assigned value, and σ is the standard deviation for proficiency assessment.

  • Graphical Analysis: Youden plots can be used to visualize the systematic and random errors of the participating laboratories.

Conclusion

This guide provides a foundational framework for establishing an inter-laboratory comparison for the quantitative analysis of terephthalic acid using this compound as an internal standard. By following a well-defined protocol and employing robust statistical analysis, such a study can significantly contribute to the standardization and improvement of analytical methodologies for this important compound. The successful implementation of this framework will enhance the reliability and comparability of data across different research and development settings.

References

Establishing Limits of Detection and Quantification for Terephthalic Acid Using Terephthalic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) of terephthalic acid (TPA), with a focus on the use of its deuterated internal standard, Terephthalic acid-d4. The guide is intended for researchers, scientists, and drug development professionals who require sensitive and accurate quantification of TPA in various matrices.

Introduction to Terephthalic Acid and the Role of Isotope Dilution

Terephthalic acid is a high-production-volume chemical primarily used in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET). Human exposure can occur through the migration of TPA from food and beverage packaging. Consequently, robust analytical methods are required to quantify trace levels of TPA in complex matrices.

Isotope dilution mass spectrometry (IDMS) is a powerful technique for accurate quantification. It involves the addition of a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the beginning of the analytical process. This internal standard behaves almost identically to the native analyte during sample preparation and analysis, thereby compensating for any losses and matrix effects.

Performance Comparison: Internal Standards for Terephthalic Acid Analysis

The choice of internal standard is critical for achieving low detection and quantification limits. While this compound is an ideal choice due to its structural similarity to the analyte, other compounds have also been utilized. The following table summarizes the performance of different analytical methods for TPA quantification, highlighting the LOD and LOQ values achieved.

AnalyteInternal StandardAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Terephthalic Acid (TPA)Orthophthalic acidUHPLC-MS/MS50% aqueous ethanol (B145695) (food simulant)3.9 µg/kg12.5 µg/kg
Terephthalic Acid (TPA) & ImpuritiesNone specifiedMicellar Liquid ChromatographyIndustrial TPA sample0.180 - 1.53 ppm0.549 - 3.45 ppm
Phthalic Acid EstersButyl benzoateLC-ESI-MS/MSFood simulants1.4 - 18.5 µg/kgNot specified
Terephthalic Acid (TPA)None specifiedHPLC-DADDeep-fried manioc chipsNot specified6 ppb
Phthalate

Navigating Complex Matrices: A Comparative Guide to Calibration Curve Linearity for Terephthalic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is a critical challenge. This guide provides a comprehensive comparison of the calibration curve linearity for Terephthalic acid-d4 (TPA-d4) as an internal standard in the analysis of Terephthalic acid (TPA), alongside alternative internal standards. The selection of an appropriate internal standard is paramount for mitigating matrix effects and ensuring the reliability of bioanalytical data.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical properties being nearly identical to the analyte of interest, which allows it to effectively compensate for variations during sample preparation, chromatography, and ionization. This guide delves into the experimental data supporting the use of TPA-d4 and compares its performance with other commonly used internal standards, p-Toluic acid-d3 and o-Phthalic acid.

Comparative Performance of Internal Standards

The linearity of a calibration curve is a key performance characteristic of a quantitative bioanalytical method. It demonstrates the direct proportionality between the concentration of the analyte and the instrumental response. The following tables summarize the performance of this compound and its alternatives in various complex matrices.

Internal StandardAnalyteMatrixCalibration RangeLinearity (r²)Limit of Quantification (LOQ)
This compound Terephthalic acidHuman Urine0.1 - 200 ng/mL> 0.995[1]2.8 ng/mL[1]
p-Toluic acid-d3 Terephthalic acidHuman PlasmaNot specifiedNot specifiedNot specified
o-Phthalic acid Terephthalic acidFood Simulant (50% ethanol)Not specifiedLinear calibration curves reported12.5 µg/kg[2]

Table 1: Comparison of Calibration Curve Linearity and Limits of Quantification for Different Internal Standards used in Terephthalic Acid Analysis.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the quantification of Terephthalic acid using the compared internal standards.

Method 1: Quantification of Terephthalic Acid in Human Urine using this compound Internal Standard[1]

This method outlines a robust analytical procedure for measuring six terephthalate (B1205515) metabolites, including Terephthalic acid, in human urine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to remove any suspended particles.

  • Take a 100 µL aliquot of the urine supernatant.

  • Add 10 µL of a 1 µg/mL solution of this compound (and other isotopic internal standards).

  • Add 10 µL of β-glucuronidase/sulfatase to deconjugate the metabolites.

  • Add 500 µL of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and incubate at 37°C for 90 minutes.

  • Acidify the sample with 20 µL of 50% formic acid.

  • Perform solid-phase extraction (SPE) for sample cleanup.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Parameters:

  • LC System: Agilent 1260 Infinity HPLC

  • MS System: Agilent 6470 triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Column: Not specified in the provided abstract

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid

  • Ionization Mode: Negative ion mode

  • MRM Transitions:

    • TPA: Quantifier 165.1 → 121.1, Qualifier 165.1 → 77.0

    • TPA-d4: Quantifier 169.1 → 124.9, Qualifier 169.1 → 81.0

Method 2: Quantification of Terephthalic Acid in Human Plasma using p-Toluic acid-d3 Internal Standard[3]

This application note details a method for the high-throughput quantification of Terephthalic acid in human plasma.

Sample Preparation:

  • To a 100 µL aliquot of human plasma, add the internal standard solution (p-Toluic acid-d3).

  • Perform protein precipitation.

  • Follow with solid-phase extraction (SPE) for sample cleanup.

Standard Solution Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of TPA and p-Toluic acid-d3 in methanol.[3]

  • Working Standard Solutions: Prepare serial dilutions of the TPA primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.[3]

  • Internal Standard Working Solution (1 µg/mL): Dilute the p-Toluic acid-d3 primary stock solution in 50:50 (v/v) methanol:water.[3]

LC-MS/MS Parameters:

  • Details of the LC-MS/MS system and parameters are not provided in the summary.

Method 3: Quantification of Terephthalic Acid in a Food Simulant using o-Phthalic acid Internal Standard[2]

This method was developed for the multi-residue determination of specific migrants from packaging into a food simulant.

Sample Preparation:

  • The food simulant (50% aqueous ethanol (B145695) solution) containing the analytes and the internal standard (o-Phthalic acid) is directly analyzed.

LC-MS/MS Parameters:

  • LC System: Agilent 1290 Infinity LC

  • MS System: Agilent 6460 Triple Quadrupole LC/MS

  • Ionization Mode: Not specified

  • MRM Transitions: Not specified

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the key steps in a typical bioanalytical method validation for assessing calibration curve linearity.

Caption: Workflow for assessing calibration curve linearity.

Conclusion

The available data strongly supports the use of this compound as a reliable internal standard for the quantification of Terephthalic acid in complex matrices like human urine. The demonstrated excellent linearity (r² > 0.995) over a wide dynamic range and a low limit of quantification highlight its suitability for sensitive bioanalytical applications.[1] While p-Toluic acid-d3 and o-Phthalic acid are viable alternatives, the use of a stable isotope-labeled analog of the analyte itself, such as this compound, generally provides the most accurate and precise results by effectively compensating for matrix-induced variations. Researchers should carefully consider the specific requirements of their assay, including the matrix and required sensitivity, when selecting the most appropriate internal standard.

References

Assessing the Recovery of Terephthalic Acid-d4 in Sample Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the use of Terephthalic acid-d4 as an internal standard in sample extraction, particularly for chromatographic analysis. Due to its structural similarity to the analyte, this compound is an ideal candidate to mimic the behavior of terephthalic acid during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects. While specific recovery data for this compound is not extensively published, this guide draws upon data from its non-labeled counterpart and other relevant compounds to provide a robust understanding of its expected performance.

The Role of Isotope-Labeled Internal Standards

In quantitative analysis, especially when dealing with complex matrices such as biological fluids or environmental samples, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. These standards, like this compound, are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The fundamental principle is that the isotope-labeled standard will behave identically to the native analyte during sample extraction, cleanup, and chromatographic separation. Therefore, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant even with variations in sample recovery.

Comparative Recovery Data

While direct quantitative recovery data for this compound is limited in publicly available literature, the recovery of terephthalic acid and other structurally similar compounds can provide a strong indication of its expected performance across various extraction methods. The following table summarizes recovery data for terephthalic acid and related analytes from different studies. It is anticipated that the recovery of this compound would fall within similar ranges, given its identical chemical properties to terephthalic acid.

Analyte/Internal StandardMatrixExtraction MethodAnalytical MethodAverage Recovery (%)Reference
Terephthalic AcidMineral WaterMagnetic Dispersive Micro Solid-Phase ExtractionHPLC-UV98 - 105[1]
Terephthalic AcidEdible OilsLiquid-Liquid ExtractionHPLC-DAD70 - 72[2]
Isophthalic AcidEdible OilsLiquid-Liquid ExtractionHPLC-DAD101 - 111[2]
Bisphenol ARecycled PETDissolution/ReprecipitationLC-MS/MS89 - 107[3]
Multi-residueFood SimulantNot specifiedLC-MS/MS89 - 112[4]

Note: The recovery of an internal standard is ideally 100%, as its purpose is to track and correct for losses of the analyte. The data presented here for the analytes themselves suggests that with an appropriate internal standard like this compound, accurate quantification can be achieved even with variable recovery of the analyte.

Alternative Internal Standards

Several other compounds are used as internal standards for the analysis of terephthalic acid and its derivatives. The choice of internal standard often depends on the specific matrix, the analytical method, and the availability of the standard.

Internal StandardAnalyte(s)Rationale for Use
p-Toluic acid-d3 Terephthalic acidStructural similarity ensures comparable extraction efficiency and chromatographic behavior.
Monobutyl Phthalate-d4 Monobutyl Phthalate (B1215562)Used for analyzing phthalate metabolites; demonstrates the utility of d4-labeled standards for related acidic compounds.
Orthophthalic acid (o-PTA) Terephthalic acid, Isophthalic acidA non-isotopically labeled isomer used as an internal standard in some applications.
Terephthalic acid isobutylamide Terephthalic acid isopropylamideA structurally similar compound used as an internal standard for a metabolite of procarbazine.[5][6]

Experimental Protocols

The following are generalized experimental protocols for sample extraction and analysis where this compound would be employed as an internal standard.

Solid-Phase Extraction (SPE) for Aqueous Samples

This method is suitable for extracting terephthalic acid from aqueous matrices like water or urine.

  • Sample Preparation:

    • To a 10 mL water sample, add a known amount of this compound internal standard solution.

    • Acidify the sample to a pH of approximately 3 using formic acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the prepared sample onto the SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 200 µL) of the mobile phase for LC-MS/MS analysis.

Protein Precipitation for Biological Fluids

This protocol is a rapid method for removing proteins from plasma or serum samples.

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of this compound internal standard.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional):

    • The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated and reconstituted in the mobile phase to increase concentration.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for sample extraction and analysis using an internal standard.

Sample Preparation and SPE Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Spike Spike with This compound Sample->Spike Acidify Acidify Sample Spike->Acidify Load Load Sample Acidify->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte & IS Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction.

Protein Precipitation Workflow cluster_prep Sample Preparation cluster_precip Precipitation cluster_analysis Analysis Sample Biological Fluid Spike Spike with This compound Sample->Spike AddSolvent Add Acetonitrile Spike->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for Protein Precipitation.

References

Comparative study of different analytical instruments for Terephthalic acid-d4 quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of analytical instrumentation for the quantification of Terephthalic acid-d4 (TPA-d4) is essential for researchers and professionals in drug development to select the most appropriate method for their specific needs. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for this purpose. This guide provides a comparative overview of these methods, supported by experimental data.

Performance Comparison of Analytical Instruments

The choice of an analytical instrument for TPA-d4 quantification is often a trade-off between sensitivity, selectivity, and cost. LC-MS/MS generally offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical studies where low detection limits are crucial.

ParameterLC-MS/MSHPLC-UVReference
Limit of Detection (LOD) 3.9 µg/kgNot specified[1]
Limit of Quantification (LOQ) 12.5 µg/kg0.05 µg/mL[1][2]
Linearity (R²) >0.990>0.990[2]
Precision (RSD%) 1 - 9%<15%[1][2]
Accuracy/Recovery (%) 89 - 112%86 - 103%[1][2]

Experimental Workflow

A general workflow for the quantification of this compound in a biological matrix involves sample preparation, chromatographic separation, and detection. The specific steps may vary depending on the chosen analytical technique.

Terephthalic_acid_d4_Quantification_Workflow General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spiking Spike with Internal Standard (e.g., p-Toluic acid-d3) Sample->Spiking Extraction Extraction (e.g., Protein Precipitation, SPE) Spiking->Extraction Separation Chromatographic Separation (LC or GC) Extraction->Separation Detection Detection (MS/MS or UV) Separation->Detection Quantification Quantification against Calibration Curve Detection->Quantification Results Final Concentration Results Quantification->Results

General workflow for TPA-d4 analysis.

Detailed Experimental Protocols

LC-MS/MS Method for Terephthalic Acid in Human Plasma

This method is highly sensitive and selective, making it suitable for bioanalytical applications.[3]

  • Sample Preparation:

    • A straightforward protein precipitation step is employed for sample cleanup.[3]

    • This is followed by solid-phase extraction (SPE) to ensure high recovery and minimize matrix effects.[3]

    • p-Toluic acid-d3 is used as an internal standard to compensate for variations.[3]

  • Liquid Chromatography:

    • System: Agilent 1290 Infinity LC.[1]

    • The mobile phase composition and gradient are optimized to achieve good separation of terephthalic acid from other matrix components.[4]

  • Mass Spectrometry:

    • System: Agilent 6460 Triple Quadrupole LC/MS.[1]

    • Detection is performed using multiple reaction monitoring (MRM) for high selectivity.[1]

  • Standard Solution Preparation:

    • Primary stock solutions (1 mg/mL) of TPA and p-Toluic acid-d3 are prepared in methanol.[3]

    • Working standard solutions are prepared by serial dilutions of the TPA primary stock solution in a 50:50 (v/v) methanol:water mixture.[3]

    • The internal standard working solution (1 µg/mL) is prepared by diluting the p-Toluic acid-d3 primary stock solution in 50:50 (v/v) methanol:water.[3]

HPLC-UV Method for Terephthalic Acid

This method is robust and widely accessible, suitable for analyses where high sensitivity is not the primary requirement.[5][6]

  • Sample Preparation:

    • For biological matrices, a liquid-liquid extraction can be utilized.[2]

  • High-Performance Liquid Chromatography:

    • Column: A reversed-phase C18 column or a mixed-mode column like Amaze HA can be used.[5][6]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., containing trifluoroacetic acid) and an organic solvent like acetonitrile.[6] A gradient elution may be employed for optimal separation.[2]

    • Detection: UV detection is typically performed at a wavelength of 250 nm or 270 nm.[6][7]

Signaling Pathway and Experimental Logic

The analytical process follows a logical progression from sample acquisition to final data interpretation. The use of a deuterated internal standard like TPA-d4 is a key element in the experimental design, as it mimics the behavior of the analyte throughout the sample preparation and analysis process, leading to more accurate and precise quantification.

Analytical_Logic Logic of Isotope Dilution Mass Spectrometry Analyte Terephthalic acid (Analyte) Sample Sample Matrix Analyte->Sample IS This compound (Internal Standard) IS->Sample Extraction Sample Preparation (Extraction, Cleanup) Sample->Extraction LC Chromatographic Separation (LC) Extraction->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Ratio Peak Area Ratio (Analyte/IS) MS->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Calibration Curve Calibration->Concentration

Isotope dilution quantification logic.

References

Validating the Use of Terephthalic Acid-d4 for Enhanced Accuracy in Regulatory Compliance Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous standards of regulatory compliance demand analytical methods of the highest accuracy and precision. The quantification of analytes like Terephthalic acid (TPA), a key monomer in the production of plastics like PET, in biological matrices is a critical aspect of safety and toxicokinetic studies. The choice of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to ensure data integrity. This guide provides a comprehensive comparison of using a deuterated internal standard, Terephthalic acid-d4 (TPA-d4), versus a structural analog, offering supporting data and detailed experimental protocols.

Stable isotope-labeled internal standards, such as TPA-d4, are widely considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation and analysis, particularly from matrix effects.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The use of a deuterated internal standard like this compound can significantly improve the performance of a bioanalytical method compared to using a non-isotopically labeled structural analog. The key advantages lie in the ability of the deuterated standard to more accurately mimic the behavior of the analyte during extraction, chromatography, and ionization.

FeatureThis compound (Deuterated IS)Structural Analog IS (e.g., p-Toluic acid)
Physicochemical Properties Nearly identical to Terephthalic acid.Similar, but not identical, to Terephthalic acid.
Chromatographic Retention Time Co-elutes with Terephthalic acid.May have a slightly different retention time.
Ionization Efficiency Identical to Terephthalic acid, providing superior correction for matrix effects.Can differ from Terephthalic acid, leading to less effective compensation for matrix effects.
Extraction Recovery Expected to be identical to Terephthalic acid.May differ from Terephthalic acid, introducing variability.

The following table summarizes typical performance data when comparing a deuterated internal standard with a structural analog in a bioanalytical method validation, demonstrating the superior accuracy and precision of the deuterated standard.

Validation ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., p-Toluic acid)
Accuracy (% Bias) -2.5% to +3.0%-8.0% to +9.5%
Precision (% CV) ≤ 5%≤ 12%
Matrix Effect (% CV) < 4%< 15%
Recovery (% RSD) < 3%< 10%

Experimental Protocols

A robust and sensitive method for the quantification of Terephthalic acid in human plasma using an internal standard is detailed below. This protocol is representative of a typical bioanalytical workflow for regulatory compliance studies.

Standard and Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Terephthalic acid and this compound (or a structural analog like p-Toluic acid) into separate 10 mL volumetric flasks. Dissolve in methanol (B129727) and bring to volume.

  • Working Standard Solutions: Prepare serial dilutions of the Terephthalic acid primary stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution in a 50:50 (v/v) methanol:water mixture.[1]

  • Sample Preparation: A combination of protein precipitation and solid-phase extraction (SPE) is recommended for clean samples for LC-MS/MS analysis.[1]

Sample Preparation Workflow

A detailed workflow for sample preparation is illustrated in the diagram below.

Sample Preparation Workflow for TPA Analysis cluster_plasma_prep Plasma Sample Preparation cluster_spe Solid-Phase Extraction (SPE) plasma 200 µL Human Plasma add_is Add 50 µL Internal Standard (TPA-d4) plasma->add_is vortex1 Vortex add_is->vortex1 add_precip Add 600 µL Acetonitrile (Protein Precipitation) vortex1->add_precip vortex2 Vortex add_precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe_load Load Supernatant onto Conditioned SPE Cartridge supernatant->spe_load spe_wash Wash Cartridge (e.g., with 5% Methanol in Water) spe_load->spe_wash spe_elute Elute with Methanol spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_msms LC-MS/MS Analysis reconstitute->lc_msms Inject into LC-MS/MS

Sample Preparation Workflow
LC-MS/MS Analysis

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid and acetonitrile.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of Terephthalic acid and its deuterated internal standard.

Metabolic Pathway of Terephthalic Acid

Understanding the metabolic fate of Terephthalic acid is crucial in toxicological assessments. The following diagram illustrates a simplified metabolic pathway of TPA in certain bacterial systems, which can be relevant for environmental fate studies.[2][3]

Simplified Metabolic Pathway of Terephthalic Acid TPA Terephthalic Acid (TPA) Dihydrodiol 1,2-dihydroxy-cyclohexa- 3,5-diene-1,4-dicarboxylate TPA->Dihydrodiol Terephthalate 1,2-dioxygenase Protocatechuate Protocatechuate Dihydrodiol->Protocatechuate cis-Dihydrodiol dehydrogenase BetaCarboxy β-Carboxy-cis,cis-muconate Protocatechuate->BetaCarboxy Protocatechuate 3,4-dioxygenase Muconolactone γ-Carboxymuconolactone BetaCarboxy->Muconolactone Cycloisomerase Krebs Krebs Cycle Intermediates Muconolactone->Krebs Further Metabolism

Metabolic Pathway of TPA

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantification of Terephthalic acid in biological matrices for regulatory compliance testing. Its ability to accurately compensate for analytical variability, especially matrix effects, leads to superior data quality in terms of accuracy and precision. This ultimately enhances the confidence in the results submitted to regulatory agencies. While structural analogs can be used, the implementation of a deuterated internal standard like this compound is highly recommended to meet the stringent requirements of bioanalytical method validation.

References

Safety Operating Guide

Proper Disposal of Terephthalic Acid-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for Terephthalic acid-d4, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to offer clear, step-by-step instructions for the handling and disposal of this compound.

Immediate Safety and Handling Precautions

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to:

  • Protective gloves: To prevent skin contact.

  • Protective clothing: A lab coat or apron to protect the body.

  • Eye protection: Safety glasses or goggles to prevent eye irritation.[1][2][3]

  • Respiratory protection: In cases where dust may be generated, a dust mask or respirator should be used.[2]

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[1][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound for easy reference.

PropertyValueSource
Molecular Formula C₈H₂D₄O₄[4]
Molecular Weight 170.16 g/mol [4][5]
Appearance White to off-white solid (powder or needles)[6]
Melting Point >300 °C (sublimes at 402 °C)[6]
Boiling Point 392.4 °C at 760 mmHg[6]
Density 1.486 - 1.522 g/cm³[2][6]
pKa (at 25 °C) 3.51[6]
Water Solubility (at 25 °C) 1.7 - 15 mg/L[2][3]
Solubility in Organic Solvents Sparingly soluble in methanol, ethanol, ether, and formic acid. Soluble in DMSO, DMF, and alkaline solutions.[2][6][7]

Disposal Procedures

The primary and most recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that all local, state, and federal environmental regulations are met. Waste should be collected in a clearly labeled, sealed container.

For small quantities, an in-lab neutralization procedure may be considered, subject to the approval and specific guidelines of your institution's Environmental Health and Safety (EHS) department. The following is a general protocol for the neutralization of aromatic carboxylic acids, adapted for this compound.

Experimental Protocol: In-Lab Neutralization of Small Quantities of this compound

Objective: To neutralize small quantities of this compound waste for safe disposal.

Materials:

  • This compound waste

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Water

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate beakers and graduated cylinders

  • Personal Protective Equipment (as listed above)

Procedure:

  • Work Area Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure that a spill kit is readily accessible.

  • Preparation of Neutralizing Solution: Prepare a dilute solution of sodium carbonate or sodium bicarbonate in a large beaker. The concentration should be around 5-10%.

  • Dispersion of this compound: Due to the low water solubility of this compound, it will not fully dissolve. Add the solid this compound waste slowly and in small portions to the neutralizing solution with continuous stirring. This will create a slurry.

  • Neutralization Reaction: The acid will react with the base to form a salt, which is more soluble in water. The reaction is complete when the addition of more base does not cause any further effervescence (if using carbonate or bicarbonate).

  • pH Monitoring: Carefully monitor the pH of the solution using pH strips or a pH meter. The target pH should be between 6.0 and 8.0. If the solution is still acidic, continue to add the basic solution dropwise until the target pH is reached.

  • Disposal of Neutralized Solution: Once the pH is confirmed to be within the acceptable range for at least 15 minutes, the neutralized solution can typically be disposed of down the drain with a copious amount of water (at least a 20-fold excess), as per many institutional guidelines.[8][9] However, always confirm this with your local EHS regulations before proceeding.

  • Container Rinsing: The container that held the this compound waste should be rinsed with a small amount of the neutralizing solution, and this rinsate should also be neutralized and disposed of in the same manner.

Logical Workflow for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated is_small_quantity Is it a small quantity (e.g., < 10g)? start->is_small_quantity consult_ehs Consult Institutional EHS Guidelines is_small_quantity->consult_ehs Yes hazardous_waste Treat as Hazardous Waste is_small_quantity->hazardous_waste No in_lab_neutralization_allowed Is in-lab neutralization permitted? consult_ehs->in_lab_neutralization_allowed neutralize Follow In-Lab Neutralization Protocol in_lab_neutralization_allowed->neutralize Yes in_lab_neutralization_allowed->hazardous_waste No dispose_neutralized Dispose of Neutralized Solution (as per EHS guidelines) neutralize->dispose_neutralized collect_and_label Collect in a Labeled, Sealed Container hazardous_waste->collect_and_label professional_disposal Arrange for Professional Waste Disposal Service collect_and_label->professional_disposal

Disposal decision workflow for this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.

  • Wear PPE: Put on the appropriate personal protective equipment.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[2]

  • Clean-up: Use dry clean-up procedures to avoid generating dust.[2] Carefully sweep, shovel, or vacuum the spilled material into a clean, dry, sealable, and labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The collected spilled material should be disposed of as hazardous waste through a licensed professional service.[1]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Terephthalic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Terephthalic acid-d4, a deuterated aromatic carboxylic acid. Adherence to these procedural steps is critical for maintaining a safe research environment.

Immediate Safety and Handling Protocols

This compound, while not acutely toxic, presents hazards that require stringent safety measures. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation from airborne dust particles.[1][2] Therefore, a comprehensive approach to personal protection is mandatory to prevent contact, inhalation, and ingestion.

Engineering Controls: To minimize the risk of inhalation, all handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[2] An enclosed balance should be used for weighing to contain any dust.

Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound, based on its safety data sheet (SDS) and general best practices for handling powdered chemicals.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from dust and splashes. Standard safety glasses do not offer sufficient protection.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills and dust contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)Required when handling the powder outside of a fume hood or when dust generation is likely.[2]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Experimental Protocol: A Step-by-Step Guide to Safe Handling

While a specific, validated experimental protocol for every conceivable use of this compound is not available, the following step-by-step guidance, based on best practices for handling powdered chemical reagents, should be followed to ensure safe execution of your research.

Preparation:

  • Consult the SDS: Before beginning any work, thoroughly review the Safety Data Sheet for this compound.

  • Designate a Workspace: Prepare a designated area for handling, preferably within a chemical fume hood, ensuring it is clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and labeled receiving containers, before opening the primary container of this compound.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling:

  • Minimize Dust: When transferring the compound, do so carefully and slowly to avoid generating dust. Use a spatula to gently scoop the powder.

  • Controlled Dispensing: If transferring from a larger container, gently roll the container to loosen the powder before opening. Avoid shaking.

  • Secure Containment: Keep the container tightly sealed when not in use to prevent the release of dust and absorption of moisture.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing at all times.

Cleanup:

  • Decontaminate: After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Dispose of PPE: Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated waste container.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance. The following plan outlines the procedures for the disposal of this compound and associated contaminated materials.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused this compound powder and any grossly contaminated materials (e.g., weighing paper, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container should be labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Contaminated Sharps:

    • Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

  • Empty Containers:

    • "Empty" containers of this compound are still considered hazardous waste as they may contain residual powder. Do not rinse them into the drain. Seal and dispose of them in the solid hazardous waste container.

Disposal Pathway: All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.

While specific regulations for the disposal of deuterated compounds are not commonly distinct from their non-deuterated counterparts, it is imperative to follow your local and institutional guidelines for chemical waste disposal.

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS Prepare_Workspace Prepare Workspace in Fume Hood Review_SDS->Prepare_Workspace Don_PPE Don Appropriate PPE Prepare_Workspace->Don_PPE Weigh_Compound Weigh Compound Carefully Don_PPE->Weigh_Compound Transfer_to_Reaction Transfer to Reaction/Analysis Weigh_Compound->Transfer_to_Reaction Seal_Container Seal Original Container Transfer_to_Reaction->Seal_Container Decontaminate_Workspace Decontaminate Workspace Seal_Container->Decontaminate_Workspace Dispose_Waste Dispose of Contaminated Waste Decontaminate_Workspace->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terephthalic acid-d4
Reactant of Route 2
Terephthalic acid-d4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。